1,3-Dimethylimidazolium trifluoromethanesulfonate
Description
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQRTXOOEGUPJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557670 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121091-30-3 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
<
This guide provides a comprehensive overview of the synthesis and purification of 1,3-dimethylimidazolium trifluoromethanesulfonate ([DMIM][TfO]), an ionic liquid with significant applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction to this compound
This compound is an ionic liquid (IL), a salt that exists in a liquid state below 100°C. Composed of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion, this compound exhibits unique properties such as low vapor pressure, high thermal stability, and a wide electrochemical window.[1] These characteristics make it a versatile solvent and catalyst in organic synthesis, a component in electrolytes for electrochemical devices, and a medium for nanomaterial synthesis.[2][3][4] The molecular formula for this compound is C6H9F3N2O3S, and its molecular weight is 246.21 g/mol .[3][5]
Part 1: Synthesis of this compound
The synthesis of [DMIM][TfO] is typically achieved through the direct alkylation (quaternization) of 1-methylimidazole with a suitable methylating agent that also introduces the triflate anion. A highly effective and clean method involves the use of methyl trifluoromethanesulfonate (methyl triflate).[2][6]
Reaction Mechanism: Nucleophilic Substitution
The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl triflate.[7][8] This concerted reaction forms a new carbon-nitrogen bond, resulting in the positively charged 1,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.
Detailed Experimental Protocol: Synthesis
Materials and Equipment:
-
1-Methylimidazole (≥99%)
-
Methyl trifluoromethanesulfonate (≥98%)
-
Dichloromethane (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
Safety Precautions:
-
Methyl trifluoromethanesulfonate is highly toxic, corrosive, and a potent alkylating agent. Handle with extreme caution in a well-ventilated fume hood. [9]
-
Trifluoromethanesulfonic acid and its derivatives are strong acids and can cause severe burns. [10][11][12]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or thick nitrile rubber), safety goggles, and a lab coat.[11]
Procedure:
-
Under an inert atmosphere, add 1-methylimidazole to a round-bottom flask containing anhydrous dichloromethane. The solvent helps to control the reaction temperature.
-
Cool the mixture in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to prevent overheating.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.[6]
-
Monitor the reaction progress using techniques like ¹H-NMR spectroscopy to confirm the disappearance of the starting materials.
Quantitative Data Summary: Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 1-Methylimidazole | 82.10 | 1.0 | 82.10 | ~79.7 | 1.0 |
| Methyl triflate | 164.10 | 1.0 | 164.10 | ~110.1 | 1.0 |
| Dichloromethane | - | - | - | As needed | - |
| [DMIM][TfO] | 246.21 | 1.0 (theoretical) | 246.21 | - | 1.0 (theoretical) |
Note: This table provides a representative 1:1 molar ratio for the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Purification of this compound
The purity of ionic liquids is critical for their performance in various applications.[13] Impurities, such as unreacted starting materials, byproducts, and residual solvents, can significantly alter their physicochemical properties.[13]
Purification Strategies
Several methods can be employed for the purification of ionic liquids, including:
-
Solvent Extraction: This technique is useful for removing non-polar impurities.[14][15]
-
Adsorption: Using adsorbents like activated carbon can remove colored impurities and other organic residues.[15]
-
Drying under Vacuum: Due to the negligible vapor pressure of ionic liquids, heating under high vacuum is a standard method to remove volatile impurities like water and residual organic solvents.[13][16]
-
Nitrogen Sweeping: An alternative to vacuum drying, this method involves bubbling dry nitrogen through the ionic liquid to carry away volatile impurities.[13]
Detailed Experimental Protocol: Purification
Materials and Equipment:
-
Crude this compound
-
Activated carbon
-
Dichloromethane
-
Ethyl acetate
-
High-vacuum pump
-
Schlenk flask
-
Heating mantle
Procedure:
-
Solvent Removal: Remove the reaction solvent (dichloromethane) using a rotary evaporator.
-
Washing: Wash the crude ionic liquid with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. Since the ionic liquid is highly polar, it will not dissolve in the ethyl acetate, while the less polar impurities will. Decant the ethyl acetate layer. Repeat this step multiple times.
-
Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a small amount of activated carbon. Stir for a few hours, then filter through a pad of Celite to remove the carbon. Remove the solvent via rotary evaporation.
-
Drying: Transfer the ionic liquid to a Schlenk flask and dry under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any remaining volatile impurities, particularly water.[17] The drying process is complete when the pressure in the system remains stable at a low value.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of [DMIM][TfO].
Part 3: Characterization and Quality Control
To ensure the high purity of the synthesized this compound, several analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[6] ¹⁹F NMR can be used to verify the triflate anion.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the cation and anion.
-
Karl Fischer Titration: Used to accurately determine the water content, a critical parameter for many applications.
-
Elemental Analysis: Confirms the elemental composition of the final product.[6]
Conclusion
The synthesis and purification of this compound require careful execution and adherence to safety protocols. The direct alkylation of 1-methylimidazole with methyl triflate provides a clean and efficient route to this valuable ionic liquid. Subsequent purification steps are crucial to remove impurities and ensure the desired physicochemical properties for its intended applications. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to produce high-purity [DMIM][TfO] for their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Retrieved from [Link]
-
Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances.
-
Li, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]
-
Zhang, J., et al. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data.
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.
-
Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules.
-
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]
-
Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.
-
Ingenta Connect. (2015). Synthesis, Purification and Recycling of Ionic Liquid. Retrieved from [Link]
-
Nguyen, T. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances.
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates. Retrieved from [Link]
-
Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry.
-
ACS Measurement Science Au. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths.
-
EU-SWORD. (n.d.). Quaternary ammonium salts of chitosan. A critical overview on the synthesis and properties generated by quaternization. Retrieved from [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS. Retrieved from [Link]
-
Connors, K. A., & Pandit, N. K. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences.
-
Crystals@Otterbein. (n.d.). dimethylimidazolium triflate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines.
-
ResearchGate. (2025). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Retrieved from [Link]
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
-
Al-Masoudi, N. A., et al. (2006). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules.
-
National Institutes of Health. (2022). Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide)/Zeolitic Imidazole Framework-8 Composite Membrane as Polymer Electrolyte for Fuel-Cell Application.
Sources
- 1. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cell ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12904A [pubs.rsc.org]
- 2. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. concordia.ca [concordia.ca]
- 12. synquestlabs.com [synquestlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the NMR Spectral Data of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the ionic liquid 1,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [DMIM][OTf]. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We will explore the underlying principles of spectral interpretation, provide detailed experimental protocols, and present the data in a clear, accessible format.
Introduction: The Significance of this compound and its NMR Characterization
This compound is a member of the imidazolium-based ionic liquids, a class of salts with melting points near or below room temperature. These compounds are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvency, making them "green" alternatives to traditional organic solvents in various applications, including organic synthesis and as electrolytes.[1]
NMR spectroscopy is an indispensable tool for the characterization of ionic liquids, offering detailed insights into their molecular structure. The chemical shifts of the nuclei are highly sensitive to the electronic environment, providing valuable information about the cation-anion interactions and the overall structure of the ionic liquid.
Structural and Spectral Analysis
The structure of this compound consists of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. The numbering of the atoms in the cation is crucial for the assignment of NMR signals.
¹H NMR Spectral Data
The proton NMR spectrum of the 1,3-dimethylimidazolium cation is characterized by three distinct signals. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the proton at the C2 position is the most deshielded and appears furthest downfield. The protons at the C4 and C5 positions are in a similar chemical environment and often appear as a single peak. The methyl protons are the most shielded and appear furthest upfield.
Based on data from the closely related 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, the expected chemical shifts in DMSO-d₆ are as follows:
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H2 | ~8.99 | Singlet | 1H |
| H4, H5 | ~7.64 | Singlet | 2H |
| N-CH ₃ | ~3.81 | Singlet | 6H |
¹³C NMR Spectral Data
The carbon NMR spectrum of this compound will exhibit signals for both the cation and the anion.
Cation ([DMIM]⁺):
Similar to the ¹H spectrum, the C2 carbon is the most deshielded. The C4 and C5 carbons have similar chemical shifts. The methyl carbons are the most shielded. The expected chemical shifts in DMSO-d₆ for the cation are:
| Carbon | Chemical Shift (δ) in ppm |
| C2 | ~137.7 |
| C4, C5 | ~124.1 |
| N-C H₃ | ~36.3 |
Anion ([OTf]⁻):
The trifluoromethanesulfonate anion contains a single carbon atom. Based on data for trifluoromethanesulfonic acid, the chemical shift for this carbon is expected to be around 118.6 ppm in DMSO-d₆. This is a quartet due to coupling with the three fluorine atoms.
| Carbon | Chemical Shift (δ) in ppm | Multiplicity |
| C F₃SO₃⁻ | ~118.6 | Quartet |
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum of the trifluoromethanesulfonate anion provides a clear and unambiguous signal. The three fluorine atoms are chemically equivalent and appear as a singlet. The chemical shift of the free trifluoromethanesulfonate anion is typically observed at approximately -79 ppm.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| F ₃CSO₃⁻ | ~ -79 | Singlet |
Experimental Protocol for NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Solvent Selection : Choose a suitable deuterated solvent in which the ionic liquid is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for many ionic liquids.
-
Concentration :
-
Procedure : a. Weigh the desired amount of this compound in a clean, dry vial. b. Add the deuterated solvent and vortex until the sample is fully dissolved. c. Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter. d. Transfer the filtered solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube to prevent contamination and solvent evaporation.
Instrument Parameters
The following are typical instrument parameters for acquiring NMR spectra on a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 250 ppm
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-3 seconds
-
Spectral Width (SW): 200 ppm
-
Data Interpretation and Structural Insights
The chemical shifts observed in the NMR spectra of this compound provide valuable information about the electronic structure and intermolecular interactions.
The downfield shift of the C2-H proton is indicative of its acidic character, which is a key feature of imidazolium-based ionic liquids and influences their properties as solvents and catalysts. The relative chemical shifts of the cation's protons and carbons can be influenced by the nature of the anion through ion-pairing and hydrogen bonding interactions. In the case of the trifluoromethanesulfonate anion, which is considered weakly coordinating, these interactions are expected to be less pronounced compared to smaller, more coordinating anions like halides.
Conclusion
This technical guide has provided a detailed overview of the ¹H, ¹³C, and ¹⁹F NMR spectral data of this compound. By understanding the assignment of the spectral peaks and following the detailed experimental protocol, researchers can confidently characterize this and similar ionic liquids. The data presented herein serves as a valuable reference for those working in the fields of green chemistry, materials science, and drug development.
References
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
- Lall-Ramnarine, S. I., et al. (2017). An Acidity Scale of 1,3-Dialkylimidazolium Salts in Dimethylsulfoxide Solution.
- Wiley-VCH. (2007).
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
SpectraBase. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Liu, R., et al. (2015). Ionic Liquids in Sample Preparation. Chinese Journal of Chemistry, 33(8), 869-878.
Sources
An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of Physical Properties in Ionic Liquids
1,3-Dimethylimidazolium trifluoromethanesulfonate, an ionic liquid, represents a class of novel solvents with tunable physicochemical properties that have garnered significant interest across various scientific disciplines, including chemical synthesis, catalysis, and drug delivery. A thorough understanding of its physical properties is paramount for its effective application and for the design of new processes and materials. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into the experimental methodologies used for their determination and the underlying scientific principles that govern these properties.
Molecular Identity and Structure
This compound is an organic salt with the chemical formula C₆H₉F₃N₂O₃S.[1][2] It is comprised of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion.
The molecular structure plays a crucial role in defining the physical properties of this ionic liquid. The planar, aromatic imidazolium ring of the cation and the triflate anion's geometry influence packing efficiency, intermolecular forces, and ultimately, properties like melting point, viscosity, and density.
Caption: Chemical structure of this compound.
Key Physical Properties
The physical properties of this compound are a direct consequence of the strong ionic interactions between its constituent ions, tempered by the organic nature of the cation.
| Property | Value | Notes |
| Melting Point | 56 °C | As a salt with a relatively low melting point, it falls into the category of ionic liquids. |
| Boiling Point | Not available | Due to their negligible vapor pressure, ionic liquids typically decompose at high temperatures rather than boil. For comparison, the related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate has a reported boiling point of >350 °C. |
| Density | Not available | The density of imidazolium-based ionic liquids is influenced by the alkyl chain length on the cation and the nature of the anion. For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate has a density of 1.30 g/cm³ at 24 °C.[3] It is expected that this compound would have a slightly higher density due to the shorter alkyl chains leading to more efficient packing. |
| Viscosity | Not available | Viscosity is a critical parameter for applications involving fluid flow. For comparison, 1,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a viscosity of 37.1 cP at 25 °C.[4] The viscosity of this compound is expected to be in a similar range, influenced by the strong ionic interactions. |
| Conductivity | Not available | The ionic nature of this compound imparts electrical conductivity. The conductivity of imidazolium-based ionic liquids is dependent on viscosity and temperature. For 1-butyl-3-methylimidazolium trifluoromethanesulfonate, the conductivity is 3.05 mS/cm at 20 °C.[3] |
Thermal Stability
The thermal stability of an ionic liquid is a crucial factor for its application in processes that require elevated temperatures.
Decomposition Temperature: The thermal decomposition of ionic liquids is typically assessed using Thermogravimetric Analysis (TGA). For imidazolium-based ionic liquids, decomposition temperatures are generally high, often exceeding 300°C.[5] For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate has a decomposition temperature greater than 250 °C.[3] The thermal stability of this compound is expected to be in a similar range, influenced by the strength of the cation-anion interaction.
Phase Transitions: Differential Scanning Calorimetry (DSC) is employed to study the phase behavior of ionic liquids, including melting point, glass transition, and crystallization temperatures.[6][7] For this compound, a melting point of 56 °C has been reported.
Solubility Profile
Experimental Methodologies: A Closer Look
The determination of the physical properties of ionic liquids requires precise and reliable experimental techniques. The following section details the principles behind the key methodologies.
Density Measurement
Principle: The density of ionic liquids is most commonly and accurately measured using a vibrating tube densitometer.[8] This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly related to the oscillation period, and the instrument is calibrated using fluids of known density, such as dry air and ultrapure water.
Experimental Workflow:
Caption: Workflow for density measurement of an ionic liquid.
Causality: The choice of a vibrating tube densitometer is dictated by its high precision and the small sample volume required. Drying the ionic liquid is crucial as water content can significantly affect density. Temperature control is paramount as density is a temperature-dependent property.
Viscosity Determination
Principle: The viscosity of ionic liquids can be determined using various techniques, including rotational viscometers, falling-ball viscometers, and capillary viscometers.[9] For accurate measurements of Newtonian fluids like many ionic liquids, a capillary viscometer, such as an Ostwald viscometer, is often employed.[10] The time it takes for a known volume of liquid to flow through a capillary under the force of gravity is measured and related to its viscosity.
Experimental Workflow:
Caption: Workflow for viscosity measurement using a capillary viscometer.
Causality: The choice of viscometer depends on the expected viscosity range and the nature of the fluid. For many ionic liquids, which can be highly viscous, a rotational viscometer may be more suitable. Temperature control is critical as viscosity is highly sensitive to temperature changes.
Conductivity Measurement
Principle: The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current. It is determined by measuring the resistance of the ionic liquid between two electrodes of a known geometry. A conductometer, which applies an alternating current to prevent electrolysis, is used for this purpose.
Experimental Workflow:
Caption: Workflow for conductivity measurement of an ionic liquid.
Causality: Calibration of the conductivity cell is essential to obtain an accurate cell constant. The use of an alternating current is a fundamental requirement to avoid polarization of the electrodes and electrochemical reactions. Temperature control is crucial as ionic mobility, and thus conductivity, is strongly dependent on temperature.
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is used to determine the thermal stability and decomposition temperature of the ionic liquid. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][13] It is used to identify phase transitions such as melting, crystallization, and glass transitions.
Experimental Workflow (TGA):
Caption: Workflow for Thermogravimetric Analysis (TGA) of an ionic liquid.
Causality: The use of an inert atmosphere (e.g., nitrogen) is important to prevent oxidative degradation, which could lower the observed decomposition temperature. A constant heating rate allows for reproducible results and the application of kinetic models to the decomposition process.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established scientific principles and experimental methodologies. While a complete experimental dataset for this specific ionic liquid is still emerging, the comparative analysis with closely related compounds offers valuable insights into its expected behavior. As research into ionic liquids continues to expand, the precise characterization of these fundamental properties will be indispensable for the rational design of new materials and processes, unlocking their full potential in diverse fields of science and technology.
References
-
Chem-Impex. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]
-
PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Available from: [Link]
-
National Institutes of Health. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Available from: [Link]
- Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21204-21216.
-
American Journal of Engineering Research. Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Available from: [Link]
-
ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Available from: [Link]
-
Chem-Impex. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]
-
ResearchGate. DENSITY CALCULATION OF IONIC LIQUIDS. Available from: [Link]
-
ACS Publications. Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. Available from: [Link]
-
Int. J. Electrochem. Sci. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Available from: [Link]
-
MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]
-
Lifescience Global. Density Measurement for the Binary Mixtures of Ionic Liquid 1- ethyl- 3-methylimidazolium Diethylphosphate and Water (Methanol. Available from: [Link]
-
CD BioSustainable-Green Chemistry. This compound. Available from: [Link]
-
Biblioteka Nauki. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Available from: [Link]
-
SciSpace. TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants (2005) | Douglas M. Fox | 87 Citations. Available from: [Link]
-
ResearchGate. (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. Available from: [Link]
-
ResearchGate. The heating DSC thermograph of five ionic liquids. Upward peaks are.... Available from: [Link]
-
National Institute of Standards and Technology. TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Available from: [Link]
-
ACS Publications. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Available from: [Link]
-
ResearchGate. A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. Available from: [Link]
-
ResearchGate. TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants | Request PDF. Available from: [Link]
-
PMC. Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Available from: [Link]
-
DENSITY CALCULATION OF IONIC LIQUIDS. Available from: [Link]
-
National Institutes of Health. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Available from: [Link]
-
YouTube. Viscosity Measurement using Ostwald's Viscometer - Amrita University. Available from: [Link]
-
PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]
-
AMETEK Brookfield. Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques. Available from: [Link]
-
BuyersGuideChem. 1,3-Dimethylimidazolium trifluoromethane sulfonate | C6H9F3N2O3S. Available from: [Link]
-
National Institute of Standards and Technology. TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Available from: [Link]
Sources
- 1. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iolitec.de [iolitec.de]
- 4. 1,3-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 5. ajer.org [ajer.org]
- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. research.abo.fi [research.abo.fi]
- 9. brookfieldengineering.com [brookfieldengineering.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
Introduction: The Critical Role of the Electrochemical Stability Window in Ionic Liquid Applications
An In-depth Technical Guide to the Electrochemical Stability Window of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes for a myriad of electrochemical applications, from high-voltage batteries to advanced supercapacitors and electrodeposition processes.[1][2] Their appeal lies in a unique combination of properties, including low volatility, high thermal stability, and intrinsic ionic conductivity.[2] Central to their utility in electrochemistry is the concept of the Electrochemical Stability Window (ESW) . The ESW defines the range of electrical potential within which the ionic liquid remains chemically inert, free from oxidative or reductive degradation.[3][4] This guide provides a detailed examination of the ESW for a specific and widely studied ionic liquid, this compound, often abbreviated as [DMIM][OTf].
Comprised of the 1,3-dimethylimidazolium ([DMIM]⁺) cation and the trifluoromethanesulfonate ([OTf]⁻) anion, [DMIM][OTf] is valued for its chemical stability and utility as a green solvent.[5][6] Understanding the precise boundaries of its electrochemical stability is paramount for researchers, scientists, and drug development professionals seeking to leverage its properties without risking electrolyte decomposition, which can lead to device failure and the formation of undesirable byproducts.
PART 1: The Scientific Principles Governing Electrochemical Stability
The electrochemical window of an ionic liquid is fundamentally dictated by the electronic structure of its constituent ions.[7] The stability limits are determined by the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO) and add an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of the ions.
-
Anodic (Oxidative) Limit: The positive potential limit is governed by the oxidation of the anion. The trifluoromethanesulfonate ([OTf]⁻) anion is relatively resistant to oxidation, contributing to a favorable anodic stability.[7]
-
Cathodic (Reductive) Limit: The negative potential limit is determined by the reduction of the cation. The 1,3-dimethylimidazolium ([DMIM]⁺) cation's stability against reduction sets this boundary.[7][8]
Therefore, the overall ESW is the potential difference between the anion's oxidation and the cation's reduction.[3][9] While this is the general principle, the interplay between the cation and anion, as well as external factors, can significantly influence the measured ESW.[7][9]
PART 2: Key Factors Influencing the [DMIM][OTf] Electrochemical Window
The theoretical ESW of an ionic liquid can only be achieved under ideal conditions. In practice, several experimental variables can drastically alter the operational stability range.
Purity and the Detrimental Effect of Water
The presence of impurities is one of the most significant factors affecting the ESW.[3]
-
Water Content: Even trace amounts of water can severely narrow the electrochemical window due to its lower decomposition potential (electrolysis).[2] The reduction of water at the cathode and its oxidation at the anode occur well within the intrinsic limits of the ionic liquid, masking its true stability.[2] Therefore, rigorous drying of [DMIM][OTf] under high vacuum is a non-negotiable prerequisite for accurate ESW determination.[10]
-
Halide Impurities: Residual halides (e.g., Cl⁻, Br⁻) from synthesis can be readily oxidized, leading to a significantly reduced anodic limit.[3]
Working Electrode Material
The nature of the electrode surface plays a crucial role in the kinetics of the electron transfer reactions that define the ESW limits. The choice of working electrode material can lead to different measured values for the same ionic liquid.[1] Commonly used electrodes include glassy carbon (GC), platinum (Pt), and gold (Au). Glassy carbon is often reported to provide the widest electrochemical window, potentially due to higher overpotentials for the decomposition reactions.[1]
Temperature
Temperature variations can influence the ESW. Increased temperature can enhance reaction kinetics, potentially leading to a narrowing of the stability window.[3]
A logical diagram illustrating the relationship between these influencing factors is presented below.
Caption: Factors influencing the Electrochemical Stability Window.
PART 3: Experimental Protocol for ESW Determination via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the standard technique for determining the ESW of ionic liquids.[1][11] This protocol outlines a self-validating system for obtaining reliable and reproducible measurements.
Materials and Equipment
-
Ionic Liquid: High-purity this compound ([DMIM][OTf]), dried under high vacuum (e.g., at 100°C for >36 hours).[10]
-
Instrumentation: Potentiostat/Galvanostat.
-
Electrochemical Cell: A three-electrode configuration cell.
-
Working Electrode (WE): Glassy Carbon (GC) electrode (typically 3 mm diameter).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a silver wire serving as a quasi-reference electrode.
-
Environment: Inert atmosphere glovebox (Argon or Nitrogen) to prevent moisture contamination.[10]
Step-by-Step Methodology
1. Electrode Preparation (Critical for Reproducibility) a. Polish the glassy carbon working electrode to a mirror-like finish using alumina slurries of sequentially smaller particle sizes (e.g., 1.0, 0.3, and 0.05 µm).[10] b. After each polishing step, rinse the electrode thoroughly with deionized water, followed by a suitable organic solvent (e.g., acetone or acetonitrile). c. Dry the electrode completely before transferring it into the glovebox.
2. Ionic Liquid and Cell Preparation a. Handle the pre-dried [DMIM][OTf] exclusively within the inert atmosphere of the glovebox to prevent reabsorption of moisture.[10] b. Assemble the three-electrode cell inside the glovebox. c. Add the dried ionic liquid to the cell, ensuring the volume is sufficient to immerse all three electrodes.
3. Electrochemical Measurement a. Connect the electrodes to the potentiostat. b. Allow the system to rest to establish a stable Open Circuit Potential (OCP). c. Initiate the cyclic voltammetry scan. Start the scan from the OCP, first sweeping towards the positive (anodic) limit and then reversing the scan to the negative (cathodic) limit before returning to the OCP. d. Scan Parameters: A typical scan rate is 50-100 mV/s.[8] The potential range should be wide enough to observe the onset of both oxidation and reduction currents.
4. Data Interpretation: Defining the Limits a. The resulting plot of current vs. potential is the cyclic voltammogram. b. The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of the IL's oxidation (anodic limit) and reduction (cathodic limit). c. A current density cutoff is typically defined to mark these limits (e.g., 0.5 or 1.0 mA/cm²). The potential at which the current density reaches this threshold is defined as the stability limit. d. The ESW is calculated as the difference: ESW = Anodic Limit (Eₐ) - Cathodic Limit (E₋) .
The following diagram illustrates the experimental workflow for this protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Foreword: Navigating the Thermal Landscape of Imidazolium Ionic Liquids
For researchers, scientists, and drug development professionals, ionic liquids (ILs) represent a frontier of chemical innovation, offering unique solvent properties and reaction environments. Among these, 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) stands out for its potential applications where thermal stability is paramount. Understanding the thermal decomposition of this IL is not merely an academic exercise; it is a critical component of process safety, long-term stability assessment, and the validation of its use in high-temperature applications.
This guide provides a comprehensive technical overview of the thermal decomposition of this compound. While specific, dedicated literature on the thermal analysis of [DMIM][OTf] is sparse, this paper synthesizes field-proven insights from closely related imidazolium-based ILs to build a robust, predictive framework. We will delve into the core principles governing its stability, the likely decomposition pathways, and the analytical methodologies required to validate these characteristics in a laboratory setting. This document is structured to provide not just data, but a causal understanding of why [DMIM][OTf] behaves as it does under thermal stress.
Introduction to this compound: A Profile
This compound (CAS: 121091-30-3) is an ionic liquid composed of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a trifluoromethanesulfonate anion ([OTf]⁻). The structure of these components is fundamental to the IL's overall properties.
-
The [DMIM]⁺ Cation: As one of the simplest imidazolium cations, its symmetry and the presence of two methyl groups influence its packing efficiency and interaction with the anion. The absence of longer alkyl chains means that decomposition pathways involving Hofmann elimination are not possible, simplifying the potential degradation mechanisms.
-
The [OTf]⁻ Anion: The trifluoromethanesulfonate (triflate) anion is known for its high thermal stability and low nucleophilicity. The stability of an ionic liquid is predominantly dictated by the anion's properties, and the triflate anion generally imparts excellent thermal resilience to the salt.
The combination of these ions results in an IL with noteworthy properties, including high ionic conductivity and a wide electrochemical window, making it a candidate for applications in electrochemistry, catalysis, and as a green solvent. However, its utility in processes requiring elevated temperatures hinges on a thorough understanding of its decomposition threshold and mechanism.
Core Principles of Thermal Stability in Imidazolium-Based Ionic Liquids
The thermal stability of an ionic liquid is not a single point but a range influenced by chemical structure and experimental conditions. For imidazolium ILs, the decomposition temperature can vary by over 200 °C depending on the constituent anion.[1]
Key factors influencing the measured thermal stability include:
-
Anion Nucleophilicity: The primary decomposition pathway for many imidazolium ILs is a nucleophilic S(_N)2 attack by the anion on the alkyl groups of the cation.[2] Anions with higher nucleophilicity (e.g., halides, acetate) tend to result in lower thermal stability. The triflate anion is a weak nucleophile, which is a primary reason for the anticipated high thermal stability of [DMIM][OTf].
-
Cation Structure: While the anion is dominant, the cation structure also plays a role. For the [DMIM]⁺ cation, the primary sites for nucleophilic attack are the two methyl groups. The stability of the resulting neutral imidazole species is a thermodynamic factor in the overall decomposition energy barrier.
-
Experimental Parameters: Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability. However, the measured onset of decomposition (Tonset) can be significantly affected by:
-
Heating Rate: Faster heating rates generally lead to an overestimation of the Tonset value.[3]
-
Atmosphere: The presence of oxygen or reactive gases can initiate alternative, oxidative decomposition pathways, typically lowering the observed stability compared to an inert nitrogen or argon atmosphere.[3]
-
Purity: Impurities, particularly residual halides from synthesis, can drastically reduce the thermal stability of an IL.
-
Predicted Thermal Decomposition Pathway of [DMIM][OTf]
Based on extensive studies of related imidazolium ionic liquids, the most probable thermal decomposition mechanism for this compound is a nucleophilic substitution (S(_N)2) reaction .
In this pathway, the trifluoromethanesulfonate anion acts as the nucleophile, attacking one of the electrophilic methyl groups on the imidazolium cation. This results in the formation of two neutral, volatile products: 1-methylimidazole and methyl trifluoromethanesulfonate.
The reaction is as follows:
[DMIM]⁺[OTf]⁻ → 1-Methylimidazole + Methyl trifluoromethanesulfonate
This mechanism is favored due to the following:
-
The triflate anion, while a weak nucleophile, is capable of initiating this reaction at sufficiently high temperatures.
-
The methyl groups on the [DMIM]⁺ cation are sterically unhindered and susceptible to S(_N)2 attack.
-
The resulting products are volatile, which would be observed as a mass loss in a TGA experiment.
The diagram below, generated using DOT language, illustrates this primary decomposition pathway.
Quantitative Thermal Stability Assessment
While specific TGA data for [DMIM][OTf] is not prominently available in peer-reviewed literature, we can estimate its stability based on comparative studies of other imidazolium ILs. A comprehensive investigation of 66 ionic liquids provides benchmark data for various cation-anion combinations.[1]
The table below compares the thermal stability of ILs with the trifluoromethanesulfonate anion and other common anions, paired with the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation, which is structurally similar to [DMIM]⁺. The key metrics are:
-
Tstart: The temperature at which decomposition begins.
-
Tonset: The onset temperature of decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve.
-
Tpeak: The temperature of the maximum rate of decomposition.
Table 1: Comparative Thermal Stability of [BMIM]⁺ Ionic Liquids
| Cation | Anion | Tstart (°C) | Tonset (°C) | Tpeak (°C) | Reference |
|---|---|---|---|---|---|
| [BMIM]⁺ | [TFO]⁻ (Triflate) | 377.9 | 411.3 | 431.1 | [1] |
| [BMIM]⁺ | [BF₄]⁻ (Tetrafluoroborate) | 363.3 | 409.8 | 425.4 | [1] |
| [BMIM]⁺ | [PF₆]⁻ (Hexafluorophosphate) | 349.0 | 396.8 | 420.2 | [1] |
| [BMIM]⁺ | [Tf₂N]⁻ (Bis(trifluoromethylsulfonyl)imide) | 391.8 | 436.5 | 453.6 | [1] |
| [BMIM]⁺ | [Cl]⁻ (Chloride) | 240.2 | 255.8 | 272.5 |[1] |
Data Source: Adapted from "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis" by Cao, Y., and Mu, T. (2014).[1]
Expert Interpretation: The data clearly shows that the triflate anion imparts high thermal stability, superior to halides and comparable to other common fluorinated anions like [BF₄]⁻ and [PF₆]⁻. Given that the primary decomposition mechanism is anion-driven, it is reasonable to predict that This compound will exhibit a high Tonset, likely in the range of 400-420 °C under an inert atmosphere with a standard heating rate (e.g., 10 °C/min). The slightly shorter alkyl chains (methyl vs. butyl) are not expected to decrease this stability significantly.
Experimental Protocols for Thermal Analysis
To validate the thermal stability of a new batch of [DMIM][OTf] or to study its decomposition kinetics, a rigorous and self-validating experimental protocol is essential.
Protocol: Dynamic Thermogravimetric Analysis (TGA)
This protocol is designed to determine the onset decomposition temperature (Tonset) for short-term stability assessment.
Objective: To measure the mass loss of [DMIM][OTf] as a function of temperature under a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC 3+) is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place a small, representative sample of [DMIM][OTf] (typically 3-5 mg) into an alumina crucible. An accurate sample mass is crucial for kinetic analysis.
-
Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[3]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a controlled heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass remaining versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve).
-
Determine Tonset, Tstart, and Tpeak from the TGA and DTG curves as defined in Section 4.0.
-
The workflow for this protocol is visualized below.
Protocol: TGA Coupled with Mass Spectrometry (TGA-MS)
This protocol identifies the volatile decomposition products to confirm the proposed mechanism.
Objective: To analyze the gaseous species evolved during the thermal decomposition of [DMIM][OTf].
Methodology:
-
Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.
-
TGA Program: Follow the same procedure as the dynamic TGA protocol (Section 5.1).
-
MS Acquisition: As the TGA program runs, the evolved gas is continuously transferred to the MS. Scan a mass-to-charge (m/z) range appropriate for the expected products (e.g., m/z 10-300).
-
Data Analysis:
-
Correlate the MS ion currents for specific m/z values with the TGA mass loss steps.
-
Look for the molecular ion peaks corresponding to the predicted products:
-
1-Methylimidazole: m/z = 82
-
Methyl trifluoromethanesulfonate: m/z = 164
-
-
Analyze fragmentation patterns to confirm identities. The presence of these species, timed with the mass loss event, provides strong evidence for the S(_N)2 mechanism.
-
Conclusion and Field Implications
While direct experimental data for this compound remains a gap in the current literature, a robust, scientifically-grounded prediction of its thermal behavior is possible. Based on the fundamental principles of ionic liquid stability and data from analogous compounds, [DMIM][OTf] is expected to be a highly thermally stable material, with a decomposition onset temperature exceeding 400 °C.
The primary decomposition pathway is anticipated to be a clean S(_N)2 reaction, yielding neutral, volatile products. This predictable behavior, free from complex side reactions, is a significant advantage for high-temperature applications.
For professionals in research and drug development, this guide serves two purposes:
-
It provides a reliable, expert-backed estimation of the thermal properties of [DMIM][OTf] for initial process design and safety assessments.
-
It delivers validated, step-by-step protocols for the in-house verification of these properties, ensuring that any application of this ionic liquid is built on a foundation of rigorous scientific integrity.
The continued exploration and characterization of such materials are essential for advancing green chemistry and developing safer, more efficient chemical processes.
References
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480–20495. [Link]
-
Ferreira, A. M., & Tojo, E. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(16), 4758. [Link]
-
Liu, S.-H., Zhang, B., Wu, K.-F., Yu, C.-F., & Chen, J.-N. (2019). Using thermal analysis technology to assess the thermal stability of 1,3-dimethylimidazolium nitrate. Process Safety and Environmental Protection, 124, 181-186. [Link]
-
Parajó, J. J., Teijeira, T., Fernández, J., Salgado, J., & Villanueva, M. (2017). Thermal stability of some imidazolium [NTf2] ionic liquids: isothermal and dynamic kinetic study through thermogravimetric procedures. Journal of Chemical & Engineering Data, 62(3), 105-113. [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
Sheldon, R. (2005). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Green Chemistry, 7, 267-273. [Link]
-
Xue, L., Gurung, E., Genga, G., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 51-64. [Link]
-
Yu, C. F., Liu, S. H., Xia, R., & Wu, K. F. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids, 360, 119422. [Link]
Sources
molecular structure of 1,3-Dimethylimidazolium trifluoromethanesulfonate
An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Introduction
This compound, often abbreviated as [DMIM][OTf] or [C₁MIm][TfO], is an ionic liquid (IL) composed of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate (triflate) anion. As a member of the imidazolium-based IL family, it has garnered significant attention for its unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. These characteristics make it a valuable medium and catalyst in various applications, from organic synthesis and electrochemistry to materials science.[1][2] Its utility in specialized fields, including key steps in drug research and development, stems directly from the nuanced architecture of its constituent ions and the intricate interplay between them.[1][3]
This guide offers a detailed examination of the molecular structure of this compound. By dissecting the cation and anion individually before exploring their assembly and the advanced techniques used for structural elucidation, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how its molecular characteristics govern its function.
Part 1: Analysis of Molecular Components
The distinct properties of [DMIM][OTf] are rooted in the specific structures of its cation and anion.
The 1,3-Dimethylimidazolium ([DMIM]⁺) Cation
The [DMIM]⁺ cation is a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, each substituted with a methyl group.[4][5]
-
Electronic Structure: The ring possesses a delocalized π-electron system, which contributes to its stability. The positive charge is distributed across the ring, but the hydrogen atom at the C2 position (between the two nitrogen atoms) is notably acidic.[3][6][7] This C2-H bond is a primary site for hydrogen bonding, a critical interaction that dictates the IL's coordination environment and solvent behavior.[6]
-
Symmetry and Size: The symmetric substitution of two methyl groups results in a cation with a relatively small size and high structural symmetry compared to other 1-alkyl-3-methylimidazolium cations.[8] This symmetry influences properties like viscosity and ionic conductivity.[8]
The Trifluoromethanesulfonate ([OTf]⁻) Anion
The trifluoromethanesulfonate anion, commonly known as triflate, is the conjugate base of the superacid trifluoromethanesulfonic acid.
-
Structure: It features a central sulfur atom tetrahedrally coordinated to three oxygen atoms and a trifluoromethyl (-CF₃) group.[9]
-
Properties: The triflate anion is known for being weakly coordinating. The strong electron-withdrawing effect of the -CF₃ group delocalizes the negative charge across the three oxygen atoms, reducing its nucleophilicity and basicity. This charge delocalization is a key reason for the high thermal and chemical stability of triflate-based ILs.[10]
Part 2: The Ionic Pair and Intermolecular Interactions
The structure of [DMIM][OTf] is not merely the sum of its parts; it is defined by the specific spatial arrangement and interactions between the cation and anion.
-
Primary Interactions: The dominant force is the electrostatic attraction between the positively charged imidazolium ring and the negatively charged triflate anion. However, more specific, directional interactions like hydrogen bonds play a crucial role in the local structure.
-
Hydrogen Bonding: The most significant hydrogen bond occurs between the acidic C2-H proton of the [DMIM]⁺ cation and the oxygen atoms of the [OTf]⁻ anion.[11] Computational and spectroscopic studies have confirmed that this interaction is a defining feature, influencing the rotational and translational freedom of the ions and thereby affecting bulk properties like viscosity and melting point.[11][12]
Part 3: Experimental and Computational Structural Elucidation
A combination of experimental techniques and computational modeling is required to build a complete picture of the molecular structure of [DMIM][OTf].
Crystallographic Studies
Single-crystal X-ray diffraction provides the most precise data on the solid-state structure, revealing exact bond lengths, bond angles, and the packing arrangement of ions. A crystal structure for this compound has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC).[13] For comparison, the closely related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate crystallizes in the orthorhombic space group P b c a.[9] Such studies confirm the planarity of the imidazolium ring and the tetrahedral geometry of the triflate anion, and they precisely map the hydrogen bonding networks that stabilize the crystal lattice.[11]
| Parameter | Value (for [EMIM][OTf]) [9] | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P b c a | Defines the symmetry elements within the crystal. |
| a (Å) | 10.183 | Unit cell dimension. |
| b (Å) | 12.384 | Unit cell dimension. |
| c (Å) | 18.294 | Unit cell dimension. |
| α, β, γ (°) | 90 | Unit cell angles. |
Table 1: Representative crystallographic data for a similar imidazolium triflate salt, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate.
Spectroscopic Analysis
Spectroscopy provides crucial information about the structure and interactions in both solid and liquid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure.
-
¹H NMR: The chemical shift of the C2-H proton is highly sensitive to its environment. In deuterated acetonitrile (CD₃CN), it appears as a singlet at approximately 8.52 ppm.[10] This downfield shift is indicative of its acidic nature and involvement in hydrogen bonding. The methyl protons appear as a singlet around 3.85 ppm.[10]
-
¹⁹F NMR: This technique is used to characterize the anion. For [DMIM][OTf], a sharp singlet is observed around -79.3 ppm, confirming the presence of the triflate anion.[10]
Experimental Protocol: ¹H NMR Analysis of [DMIM][OTf] This protocol outlines a self-validating system for structural confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of [DMIM][OTf] in ~0.6 mL of a deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
-
Interpretation & Validation:
-
Chemical Shift: Calibrate the spectrum using the residual solvent peak. Verify the presence of the C2-H singlet (~8.5 ppm), the two equivalent C4/C5-H protons (~7.4 ppm), and the two equivalent N-methyl groups (~3.9 ppm).
-
Integration: The integral ratio of the peaks should correspond to the number of protons: 1 (C2-H) : 2 (C4/C5-H) : 6 (N-CH₃).
-
Causality Check: A significant deviation in the C2-H chemical shift can indicate strong solute-solvent interactions or the presence of impurities (e.g., water), providing insight into the sample's purity and environment.
-
Vibrational Spectroscopy (FTIR/Raman): These techniques probe the molecular vibrations of the ionic liquid. Specific bands in the FTIR and Raman spectra can be assigned to the stretching and bending modes of the C-H bonds in the imidazolium ring and the S=O and C-F bonds in the triflate anion.[14][15] Shifts in these bands can provide evidence of conformational changes or the strength of intermolecular hydrogen bonding.[14]
Computational Modeling
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for complementing experimental data.
-
DFT Calculations: These are used to optimize the geometry of a single ion pair, calculate theoretical vibrational frequencies to help assign experimental spectra, and map the charge distribution on the ions.[12]
-
MD Simulations: These model the behavior of a large ensemble of ions over time, providing insights into the bulk liquid structure, transport properties (like viscosity and conductivity), and the dynamic nature of the hydrogen bond network.[16]
Part 4: Structure-Property Relationships
The detailed molecular structure directly dictates the macroscopic properties of [DMIM][OTf].
-
Melting Point: [DMIM][OTf] is a solid at room temperature, with a reported melting point of 56 °C.[10] This relatively low melting point (for a salt) is due to the delocalized charge on the ions and the somewhat bulky, asymmetric nature of the ion pair, which disrupts efficient crystal packing compared to simple inorganic salts.
-
Viscosity and Conductivity: The relatively small size and high symmetry of the [DMIM]⁺ cation, compared to longer-chain alkyl imidazoliums, contribute to lower viscosity and higher ionic conductivity.[8][10] However, the strong C-H···O hydrogen bonds can increase viscosity by restricting free ion movement.
-
Applications in Synthesis: The ability of the C2-H to act as a hydrogen-bond donor and the triflate oxygen atoms to act as acceptors allows [DMIM][OTf] to stabilize transition states in organic reactions, making it an effective solvent and catalyst for processes like aldol condensations.[1]
Conclusion
The molecular structure of this compound is a finely tuned assembly governed by a balance of strong electrostatic forces and specific, directional hydrogen bonds. The planar, aromatic [DMIM]⁺ cation with its acidic C2 proton, paired with the stable, weakly coordinating [OTf]⁻ anion, creates an ionic liquid with remarkable properties. A comprehensive understanding of this structure, achieved through a synergistic combination of crystallographic, spectroscopic, and computational methods, is paramount for rationally designing new applications and optimizing existing processes in fields ranging from green chemistry to pharmaceutical development.
References
-
CD BioSustainable-Green Chemistry. This compound. Available from: [Link]
-
Cláudio, A. F. M., et al. (2021). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available from: [Link]
-
Lozinskaya, E. I., et al. (2004). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Available from: [Link]
-
PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Available from: [Link]
-
Hattori, Y., et al. (2018). Crystal Structure of 1,3-Dimethylimidazolium Bis(fluorosulfonyl)amide: Unexpectedly High Melting Point Arising from Polydentate Hydrogen Bonding. ResearchGate. Available from: [Link]
-
Johnston, D., & Gnewuch, S. (2019). dimethylimidazolium triflate. Otterbein University. Available from: [Link]
-
PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Available from: [Link]
-
Lia, H., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. Available from: [Link]
-
ResearchGate. Molecular structures of (a) 1,3-dimethyl imidazolium.... Available from: [Link]
-
Lynden-Bell, R. M., & Del Pópolo, M. G. (2009). Computational studies of structures and dynamics of 1,3-dimethylimidazolim salt liquids and their interfaces using polarizable potential models. PubMed. Available from: [Link]
-
Lesitha, Jeevan., et al. (2023). Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study. ChemRxiv. Available from: [Link]
-
Draia, M., et al. (2017). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences. Available from: [Link]
-
ResearchGate. Infrared spectra of pure 1,3-dimethylimidazolium methyl sulfate.... Available from: [Link]
-
Chval, Z., & Vrbka, L. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. ACS Publications. Available from: [Link]
-
ResearchGate. Nuclear magnetic resonance spectroscopic study on ionic liquids of 1-alkyl-3-methylimidazolium salts. Available from: [Link]
Sources
- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dimethylimidazolium triflate · Crystals@Otterbein [crystals.symotter.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Computational studies of structures and dynamics of 1,3-dimethylimidazolim salt liquids and their interfaces using polarizable potential models [pubmed.ncbi.nlm.nih.gov]
1,3-Dimethylimidazolium trifluoromethanesulfonate safety and handling
An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 121091-30-3). As an ionic liquid, this compound offers unique properties as a green solvent and catalyst but requires specific safety protocols to mitigate potential risks.[1][2] This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Compound Identification and Physicochemical Properties
This compound is an ionic liquid comprised of a dimethylimidazolium cation and a trifluoromethanesulfonate anion.[3] Its utility spans organic synthesis, electrochemistry, and materials science.[1][4] Understanding its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 121091-30-3 | [3][5][6] |
| Molecular Formula | C₆H₉F₃N₂O₃S | [3][4][5] |
| Molecular Weight | 246.21 g/mol | [3][4][6] |
| Topological Polar Surface Area | 74.4 Ų | [3][4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][7] |
| InChIKey | WLQRTXOOEGUPJY-UHFFFAOYSA-M | [3][4] |
Hazard Analysis and Classification
The hazard classification for this compound can vary. While some safety data sheets (SDS) for similar ionic liquids indicate they do not meet the criteria for classification under Regulation (EC) No 1272/2008, others associate related compounds with specific GHS Hazard Statements.[8] For instance, the similar compound 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is listed as causing skin and serious eye irritation (H315, H319).[9] Given the potential for variability and that the toxicological properties of many ionic liquids are not yet fully investigated, a cautious approach is mandated.[10]
Primary Hazards:
-
Skin and Eye Contact: May cause irritation upon direct contact.[9]
-
Inhalation: Inhalation of vapors or aerosols, especially if generated at elevated temperatures, may cause respiratory tract irritation.[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
The primary engineering control is to minimize the generation of airborne contaminants.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood or a local exhaust ventilation system is strongly recommended to capture any vapors or aerosols at the source.[11]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[8] Always check for leaks or tears before use.[8]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[11] For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.
-
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is typically not required.[8] However, if vapors or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK) should be worn as part of a comprehensive respiratory protection program.[12]
-
Hygiene Practices:
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
Handling
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly donned.
-
Dispensing: Avoid direct contact with the substance.[12] Use appropriate tools (e.g., spatulas, pipettes) for transferring the material.
-
Heating: If heating is required, do so slowly and under controlled conditions in a well-ventilated area to prevent thermal decomposition and the release of hazardous fumes.
-
Cleaning: Clean work surfaces thoroughly after use.
Storage
-
Container: Keep the compound in a tightly closed container.[11]
-
Environment: Store in a dry, cool, and well-ventilated area away from direct sunlight and heat sources.[1][11] The material should be protected from moisture.[8] For long-term stability, storing under an inert gas atmosphere is recommended.[7][9]
-
Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.
Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate potential harm.
Spill Management
In the event of a spill, follow a structured response plan.
Caption: Workflow for handling a chemical spill.
Spill Cleanup Steps:
-
Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated.[12]
-
Wear PPE: Before approaching the spill, don the appropriate PPE as described in Section 3.2.[8]
-
Contain: Prevent the spill from spreading and keep it from entering drains or waterways.[8][12] Cover drains if necessary.[12]
-
Absorb: Use a liquid-absorbent, inert material like Chemizorb®, sand, or vermiculite to absorb the spill.[8][12]
-
Collect: Carefully collect the absorbed material and place it into a suitable, properly labeled container for chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose: Dispose of the waste through an approved hazardous waste program.[11]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[8][11] If skin irritation develops or persists, get medical advice.[8][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do.[8] If eye irritation persists, seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[8]
Fire-Fighting
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), or dry chemical powder.[10][13]
-
Specific Hazards: Combustion may produce hazardous and toxic gases.[13]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[12]
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Collection: Collect waste this compound and contaminated materials in sturdy, leak-proof, and clearly labeled containers.[14]
-
Regulations: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]
-
Empty Containers: Do not dispose of empty containers in regular trash unless they have been thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[14]
References
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. [Link]
-
This compound. CD BioSustainable-Green Chemistry. [Link]
-
Safety Data Sheet - 1-Methylimidazolium trifluoromethanesulfonate. (2022). RoCo Global. [Link]
-
1,3-Dimethylimidazolium trifluoromethane sulfonate. BuyersGuideChem. [Link]
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (2021). MDPI. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. [Link]
-
Micro-Blaze® Emergency Liquid Spill Control. Verde Environmental. [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. ResearchGate. [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. NIH National Library of Medicine. [Link]
-
Using thermal analysis technology to assess the thermal stability of 1,3-dimethylimidazolium nitrate. Scilit. [Link]
-
This compound. LookChem. [Link]
-
Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. (2023). MDPI. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
Sources
- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,3-Dimethylimidazolium trifluoromethane sulfonate | C6H9F3N2O3S - BuyersGuideChem [buyersguidechem.com]
- 6. This compound CAS#: 121091-30-3 [m.chemicalbook.com]
- 7. 121091-30-3|this compound|BLD Pharm [bldpharm.com]
- 8. proionic.com [proionic.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. iolitec.de [iolitec.de]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. roco.global [roco.global]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]), an ionic liquid of significant interest in diverse chemical applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes qualitative solubility trends, delves into the fundamental physicochemical principles governing these interactions, and provides detailed, field-proven methodologies for the precise experimental determination of solubility. Through a blend of theoretical insights and practical protocols, this guide serves as an essential resource for the effective application of [DMIM][OTf] in various solvent systems.
Introduction: The Versatile Nature of this compound
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature.[3] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to traditional volatile organic compounds.[4][5] Among these, this compound, often abbreviated as [DMIM][OTf], is a noteworthy member of the imidazolium-based IL family.
The structure of [DMIM][OTf] consists of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a trifluoromethanesulfonate anion ([OTf]⁻). The [DMIM]⁺ cation is characterized by a five-membered aromatic ring with two nitrogen atoms and two methyl groups.[6] This cation contributes to the overall stability and influences the IL's interaction with other molecules. The trifluoromethanesulfonate anion, with its trifluoromethyl group, imparts a degree of hydrophobicity to the ionic liquid.[4] The interplay between this cation and anion dictates the physicochemical properties of [DMIM][OTf], including its solubility profile. Understanding this profile is paramount for its application in areas such as catalysis, electrochemistry, and as a medium for organic synthesis.[1][2]
Understanding Solubility: A Qualitative Overview
General Solubility Trends for Imidazolium-Based Ionic Liquids:
-
Anion Influence: The nature of the anion plays a pivotal role in determining the water miscibility and overall polarity of an ionic liquid.[8] Anions such as chloride and bromide tend to render the IL more hydrophilic, while larger, fluorinated anions like trifluoromethanesulfonate ([OTf]⁻) and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) generally decrease water solubility and increase solubility in less polar organic solvents.[4]
-
Cation Influence: The structure of the cation, particularly the length of the alkyl chains, also significantly impacts solubility. Shorter alkyl chains on the imidazolium ring, as in [DMIM]⁺, tend to result in more hydrophilic character compared to longer alkyl chains (e.g., butyl, hexyl, octyl).[8][9]
Based on these principles, [DMIM][OTf] is expected to exhibit the following general solubility characteristics:
-
High Solubility in Polar Protic and Aprotic Solvents: Due to its ionic nature, [DMIM][OTf] is anticipated to be readily soluble in polar solvents that can effectively solvate both the cation and the anion. This includes:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
-
Partial or Limited Solubility in Less Polar Solvents: In solvents of intermediate polarity, such as some ethers and esters, [DMIM][OTf] may exhibit partial miscibility.
-
Low to Negligible Solubility in Nonpolar Solvents: In nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), the solubility of [DMIM][OTf] is expected to be very low. The strong ionic interactions within the IL are not sufficiently overcome by the weak van der Waals forces offered by these solvents.[3]
Table 1: Predicted Qualitative Solubility of this compound ([DMIM][OTf]) in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding and dipole-ion interactions. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-ion interactions effectively solvate the cation and anion. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Moderate polarity; solubility likely dependent on the specific ether. |
| Esters | Ethyl acetate | Moderate to Low | Moderate polarity; solubility may be limited. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity, but weaker solvating power for ions compared to highly polar aprotics. |
| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature; insufficient interaction to overcome the IL's lattice energy. |
| Alkanes | Hexane, Heptane | Very Low | Nonpolar nature; unable to solvate the ionic components. |
Experimental Determination of Solubility: A Practical Guide
For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides detailed protocols for commonly employed methods.
The Cloud-Point Method for Determining Liquid-Liquid Equilibria
This method is particularly useful for systems where the ionic liquid and solvent are not fully miscible at all temperatures and compositions, leading to the formation of two liquid phases.
Objective: To determine the temperature at which a mixture of known composition transitions from a single phase to two phases (the cloud point).
Materials:
-
This compound ([DMIM][OTf])
-
Organic solvent of interest
-
Sealed, temperature-controlled sample cell with a magnetic stirrer and a light source/detector or visual observation port.
-
Calibrated temperature probe.
Protocol:
-
Sample Preparation: Accurately prepare a series of mixtures of [DMIM][OTf] and the organic solvent with varying mole fractions in sealed, airtight vials.
-
Heating and Observation: Place a vial in the temperature-controlled cell and begin stirring. Gradually heat the sample until a single, homogeneous phase is observed.
-
Cooling and Cloud-Point Determination: Slowly cool the solution while continuously stirring. The temperature at which the solution first becomes turbid or cloudy is the cloud-point temperature. This indicates the phase separation.
-
Repeatability: Repeat the heating and cooling cycle several times for each composition to ensure the reproducibility of the cloud-point temperature.
-
Data Compilation: Plot the cloud-point temperatures against the mole fraction of the ionic liquid to construct a phase diagram.
Caption: Workflow for the cloud-point method.
Gravimetric Method for Solid-Liquid Solubility
This method is suitable for determining the solubility of a solid ionic liquid (if applicable at the experimental temperature) or for creating a saturated solution to determine the concentration.
Objective: To determine the mass of [DMIM][OTf] that dissolves in a given mass or volume of a solvent at a specific temperature to form a saturated solution.
Materials:
-
[DMIM][OTf]
-
Organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Pre-weighed collection vials
Protocol:
-
Equilibration: Add an excess amount of [DMIM][OTf] to a known volume or mass of the solvent in a sealed container. Place the container in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, ensuring a clear supernatant is present above the undissolved [DMIM][OTf].
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe and filter it into a pre-weighed collection vial. This step should be performed quickly to avoid temperature fluctuations that could alter solubility.
-
Solvent Evaporation: Evaporate the solvent from the collection vial under vacuum or a gentle stream of inert gas until a constant weight of the dissolved [DMIM][OTf] is obtained.
-
Mass Determination and Calculation: Weigh the vial containing the dried [DMIM][OTf]. The difference between this mass and the initial mass of the vial gives the mass of the dissolved ionic liquid. Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).
Caption: Gravimetric method for solubility determination.
Physicochemical Principles of Solubility
The solubility of [DMIM][OTf] in organic solvents is governed by a delicate balance of intermolecular forces.
-
Ion-Dipole Interactions: In polar solvents, strong ion-dipole interactions occur between the charged ions of the IL and the partial positive and negative charges of the solvent molecules. These interactions are crucial for overcoming the strong electrostatic forces holding the ions together in the liquid IL.
-
Hydrogen Bonding: In protic solvents like alcohols, hydrogen bonding can occur between the solvent molecules and the anion of the ionic liquid. The oxygen atoms of the trifluoromethanesulfonate anion can act as hydrogen bond acceptors.
-
Van der Waals Forces: These are weaker, non-specific interactions that are present in all systems. In nonpolar solvents, these are the predominant forces, and they are generally insufficient to disrupt the strong ionic interactions within the IL, leading to poor solubility.
-
Structural Effects: The bulky nature of the imidazolium cation and the trifluoromethanesulfonate anion can create steric hindrance, influencing how solvent molecules pack around the ions and thus affecting solubility.
Conclusion
While a comprehensive database of quantitative solubility for this compound in all organic solvents is yet to be established, this guide provides a robust framework for understanding and predicting its solubility behavior. By combining qualitative insights based on the principles of intermolecular forces with detailed, practical protocols for experimental determination, researchers and scientists are well-equipped to effectively utilize [DMIM][OTf] in their specific applications. The provided methodologies for the cloud-point and gravimetric methods offer a clear path to generating the precise data needed for process design, optimization, and innovation in fields ranging from synthetic chemistry to materials science.
References
-
Solvionic. (n.d.). Ionic liquids. Retrieved from [Link]
- Ranke, J., Stolte, S., Störmann, R., Arning, J., & Jastorff, B. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences, 8(10), 1037-1051.
- Zhang, S., Chen, Y., & Zhang, X. (2012). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 51(17), 6037-6047.
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
-
Wikipedia. (2024). Ionic liquid. Retrieved from [Link]
- Wang, J., Wang, H., & Zhang, S. (2014). Anion–cation and ion–solvent interaction of some typical ionic liquids in solvents with different dielectric constant. Journal of Molecular Modeling, 20(4), 2186.
- Lotfi, S., Ahmadi, S., Kumar, P., & Shiri, F. (2025). Study of Physicochemical Properties of Ionic Liquids. In Ionic Liquids. IntechOpen.
-
NOVA Science Publishers. (n.d.). The Physical and Chemical Properties of Ionic Liquids and Its Application in Extraction. Retrieved from [Link]
- Heinze, T., & El Seoud, O. A. (2011). Ionic Liquids and Their Interaction with Cellulose. Chemical Reviews, 111(8), 5064-5103.
-
ResearchGate. (n.d.). Properties of imidazolium ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of ILs in water and organic solvents. Retrieved from [Link]
- Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2004). Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide 'ionic liquid' salts: the first organic salt with a cis-TFSI anion conformation. Dalton Transactions, (15), 2267-2271.
- Jung, Y. H., Jung, J. Y., Jin, Y. R., Lee, B. C., Baek, I. H., & Kim, S. H. (2012). Solubility of Carbon Dioxide in Imidazolium-Based Ionic Liquids with a Methanesulfonate Anion.
- Paulechka, Y. U., & Kabo, G. J. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion.
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
- Martins, M. A. R., Neves, C. M. S. S., Faria, I. M. R., & Santos, L. M. N. B. F. (2020). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Processes, 8(6), 742.
-
PubChem. (n.d.). 1,3-Dimethylimidazolium. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Retrieved from [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
Sources
- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ionic liquid - Wikipedia [en.wikipedia.org]
- 4. Ionic liquids [solvionic.com]
- 5. novapublishers.com [novapublishers.com]
- 6. 1,3-Dimethylimidazolium | C5H9N2+ | CID 20335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Viscosity and Density of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this ionic liquid in their work. This document will delve into the theoretical and practical aspects of these crucial physicochemical properties, offering insights into their measurement and the impact of molecular structure.
The Pivotal Role of Viscosity and Density in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, have made them highly attractive for a wide range of applications, including as reaction media, electrolytes, and in pharmaceutical formulations. The viscosity and density of an ionic liquid are fundamental properties that govern its behavior and suitability for a specific application.
Viscosity , a measure of a fluid's resistance to flow, directly influences mass and heat transfer, reaction kinetics, and the ease of handling and processing. In drug development, for instance, the viscosity of an IL-based formulation can affect its dissolution rate and bioavailability.
Density , the mass per unit volume, is critical for process design, equipment sizing, and fluid dynamics calculations. Understanding the density of an ionic liquid is essential for accurate dosing, mixing, and separation processes.
This guide focuses on this compound, an imidazolium-based ionic liquid with a trifluoromethanesulfonate anion. While extensive data exists for other 1-alkyl-3-methylimidazolium trifluoromethanesulfonates, specific experimental data for the dimethyl derivative is less common. Therefore, this guide will also explore the established trends within this homologous series to provide a comprehensive understanding of the expected properties of [DMIM][OTf].
Physicochemical Properties: Trends and Estimations
The properties of ionic liquids are highly tunable by modifying the structure of the cation and anion. In the case of 1-alkyl-3-methylimidazolium trifluoromethanesulfonates, the length of the alkyl chain on the imidazolium ring plays a significant role in determining the viscosity and density.
The Influence of Alkyl Chain Length
As a general trend for the 1-alkyl-3-methylimidazolium trifluoromethanesulfonate series, viscosity increases with increasing alkyl chain length.[1] This is attributed to the enhanced van der Waals interactions and increased entanglement between the longer alkyl chains. Conversely, density tends to decrease as the alkyl chain length increases.[1] This is because the addition of -CH2- groups increases the molar volume without a proportional increase in mass.
Temperature-Dependent Behavior
Both viscosity and density of ionic liquids are strongly dependent on temperature. Viscosity typically decreases exponentially with increasing temperature, a behavior that can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[2][3] Density, on the other hand, generally exhibits a linear decrease with increasing temperature.[3]
The following table summarizes the available experimental data for the viscosity and density of 1-alkyl-3-methylimidazolium trifluoromethanesulfonates with varying alkyl chain lengths at different temperatures. This data provides a valuable context for understanding the expected properties of [DMIM][OTf].
| Ionic Liquid | Alkyl Chain | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
| [EMIM][OTf] | Ethyl | 298.15 | 1.38 | 36 |
| [BMIM][OTf] | Butyl | 298.15 | 1.28 | 73 |
| [HMIM][OTf] | Hexyl | 303.15 | 1.21 | 115 |
Note: The data presented here is compiled from various sources and is intended to illustrate the general trends. For precise values, please refer to the original research articles.
Based on these trends, it is expected that this compound, with the shortest alkyl chains (two methyl groups), will exhibit a lower viscosity and a higher density compared to its longer-chain counterparts.
Methodologies for Accurate Measurement
The reliability of any research or process development involving ionic liquids hinges on the accurate determination of their physical properties. The following sections detail the robust and widely accepted methodologies for measuring the viscosity and density of ionic liquids.
The Rationale Behind Method Selection
Given the diverse nature of ionic liquids, with viscosities ranging from a few to thousands of mPa·s, and their often hygroscopic character, the choice of analytical technique is critical. The methods described below are chosen for their high accuracy, reliability, and applicability to a broad range of ionic liquids. It is imperative to handle ionic liquid samples in a controlled environment (e.g., a glove box) to minimize water absorption, which can significantly impact viscosity.[4]
Density Determination: The Vibrating Tube Densitometer
A vibrating tube densitometer is the gold standard for accurate density measurements of liquids.[4][5] The principle of operation is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid.
-
Calibration: Calibrate the instrument using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used.
-
Sample Preparation: Ensure the ionic liquid sample is dry and free of any particulate matter. Degassing the sample may be necessary to remove any dissolved gases.
-
Measurement: Inject the sample into the oscillating U-tube, ensuring no air bubbles are present. The instrument will measure the resonant frequency and convert it to a density value.
-
Temperature Control: Perform measurements at a precisely controlled temperature, as density is temperature-dependent.
-
Replicates: Conduct multiple measurements for each sample to ensure reproducibility and report the average value.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
using 1,3-Dimethylimidazolium trifluoromethanesulfonate in aldol condensation reactions
Application Notes & Protocols
Topic: Leveraging 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Aldol Condensation Reactions: A Guide to Mechanism and Methodology
Audience: Researchers, scientists, and drug development professionals.
Abstract
The aldol condensation is a cornerstone of C-C bond formation in synthetic chemistry, essential for building complex molecular architectures found in natural products and pharmaceuticals.[1] The drive towards sustainable or "green" chemistry has spurred the adoption of ionic liquids (ILs) as alternative reaction media, prized for their low vapor pressure, thermal stability, and recyclability.[2] This guide focuses on this compound, [DMIM][OTf], exploring its dual role as both a benign solvent and a subtle but effective catalyst for aldol condensation reactions. We will dissect the underlying mechanism of imidazolium-catalyzed carbonyl activation, provide detailed, field-tested protocols for its application, and discuss key parameters for reaction optimization.
Introduction: The Modern Aldol Reaction
Traditionally, aldol reactions are catalyzed by strong acids or bases, often leading to side reactions and complex purification procedures.[3] The use of ionic liquids presents a significant process advantage, often facilitating easier product separation and catalyst reuse.[4][5] While many ILs are considered inert solvents, imidazolium-based salts possess unique catalytic properties. The proton at the C2 position of the imidazolium ring is sufficiently acidic to act as a hydrogen-bond donor, functioning as a weak Lewis acid to activate carbonyl electrophiles.[6][7] This document provides a comprehensive framework for utilizing this compound ([DMIM][OTf]) in this capacity.
Physicochemical Properties of [DMIM][OTf]
A thorough understanding of the reagent's properties is critical for experimental design and safety.
| Property | Value | Reference |
| IUPAC Name | 1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | [8] |
| Abbreviation | [DMIM][OTf] | [9] |
| CAS Number | 121091-30-3 | [8] |
| Molecular Formula | C₆H₉F₃N₂O₃S | [9] |
| Molecular Weight | 246.21 g/mol | [9] |
| Appearance | Colorless solid or liquid | [10][11] |
| Melting Point | 56 °C | [11] |
| GHS Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [10] |
Mechanism of Action: Beyond a Simple Solvent
While the aldol condensation follows a well-established pathway involving enolate formation and carbonyl addition, the role of [DMIM][OTf] is nuanced.[12] It serves not only as the reaction medium but also as a catalyst that activates the electrophile.
Causality of Catalysis: The key to the catalytic activity of the 1,3-dimethylimidazolium cation lies in the electrophilicity of the proton at the C2 position. This proton forms a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and rendering it significantly more susceptible to nucleophilic attack by the enolate.[7][13] The weakly coordinating trifluoromethanesulfonate anion does not interfere with this activation step, a crucial feature for a highly active catalytic center.[14]
Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone
This protocol details a model Claisen-Schmidt condensation, which is effective for reacting aromatic aldehydes with ketones.[3]
4.1. Materials and Reagents
-
This compound ([DMIM][OTf]), 98% purity (CAS: 121091-30-3)[8]
-
Benzaldehyde, ≥99%
-
Acetone, ACS grade
-
Sodium Hydroxide (NaOH), pellets
-
Deionized Water
-
Diethyl Ether, ACS grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
4.2. Pre-Reaction Preparations: The Importance of Anhydrous Conditions Impurities, particularly water, can alter the Lewis acidity and basicity patterns of the ionic liquid, potentially affecting catalytic activity and reaction outcomes.[6][7]
-
Dry the [DMIM][OTf] under high vacuum at 80 °C for at least 4 hours to remove residual water.
-
Ensure all glassware is oven-dried and cooled under a desiccated atmosphere before use.
-
Use anhydrous grade solvents where possible.
4.3. Step-by-Step Reaction Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, ~20.3 mmol).
-
Add benzaldehyde (0.50 g, 4.7 mmol) and acetone (0.68 g, 11.8 mmol, ~2.5 equivalents) to the flask.
-
Prepare a 10% (w/v) aqueous solution of NaOH. Add 0.2 mL of this solution (~0.5 mmol NaOH) to the reaction mixture to act as the base catalyst for enolate formation.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[1][2]
4.4. Work-up and Product Isolation The primary advantage of using an ionic liquid is the ease of product extraction and IL recycling.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water to the flask. The product is typically insoluble in water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL). The organic product will move to the ether phase, while the [DMIM][OTf] and inorganic salts remain in the aqueous phase.
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product (dibenzalacetone).
-
The product can be further purified by recrystallization from an ethanol/water mixture.
4.5. Ionic Liquid Recycling
-
Take the remaining aqueous phase containing the [DMIM][OTf].
-
Remove the water under high vacuum at 80-90 °C.
-
The recovered ionic liquid can be reused for subsequent reactions. Studies have shown that many ILs can be reused at least five times without significant loss of activity.[1][5]
Experimental Workflow and Data
Table 2. Substrate Scope and Yield The electronic nature of substituents on the aromatic aldehyde significantly influences reaction efficiency. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, typically leading to higher yields and faster reaction rates.[1]
| Aldehyde Substrate | Substituent Type | Representative Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | ~90-95% |
| Benzaldehyde | Neutral | ~85-90% |
| 4-Chlorobenzaldehyde | Weak EWG | ~88-92% |
| 4-Methylbenzaldehyde | Weak EDG | ~80-85% |
| 4-Methoxybenzaldehyde | Strong EDG | ~75-80% |
| Note: Yields are representative and based on typical outcomes for similar reactions reported in the literature. Actual yields may vary based on specific reaction conditions.[1] |
Conclusion and Future Outlook
This compound is an effective and reusable medium for conducting aldol condensation reactions. Its utility extends beyond that of a simple solvent, with the imidazolium cation playing an active role in catalyzing the reaction by activating the aldehyde electrophile. This dual-functionality, combined with the environmental benefits of ionic liquids, makes [DMIM][OTf] a valuable tool for modern organic synthesis. Future work may involve exploring its application in asymmetric aldol reactions through the use of chiral bases or co-catalysts.
References
-
Z. G. Le, Z. C. Chen, Y. Hu, and Q. G. Zheng, "Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation," Int J Mol Sci., vol. 12, no. 8, pp. 5365-5375, Aug. 2011. [Online]. Available: [Link]
-
P. Wasserscheid and T. Welton, Eds., Ionic Liquids in Synthesis, 2nd ed. Wiley-VCH, 2007. [Online]. Available: [Link] (Note: This is a general reference for the book, specific chapter links may vary).
- ExxonMobil Chemical Patents Inc., "Process for conducting aldol condensation reactions in ionic liquid media," US20030050512A1, Mar. 13, 2003. [Online].
-
M. Gazitúa, P. Fuentealba, R. Contreras, and R. Ormazábal-Toledo, "Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities," J. Phys. Chem. B, vol. 119, no. 41, pp. 13160-13166, Oct. 2015. [Online]. Available: [Link]
-
C. P. Mehnert, E. J. Mozeleski, and R. A. Cook, "Preparation of C9-aldehyde via aldol condensation reactions in ionic liquid media," Chemical Communications, no. 24, pp. 3010-3011, 2002. [Online]. Available: [Link] (Note: The provided search result link was for a different article citing this work; this is the direct link to the cited publication).
-
M. Gazitúa, P. Fuentealba, R. Contreras, and R. Ormazábal-Toledo, "Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities," PubMed, Oct. 2015. [Online]. Available: [Link]
-
S. Das, "Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions," ResearchGate, Jan. 2023. [Online]. Available: [Link]
-
Z. G. Le et al., "Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation," ResearchGate, Aug. 2011. [Online]. Available: [Link]
-
S. Ye, J. Wu, and L. Zhang, "Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation," Semantic Scholar, 2017. [Online]. Available: [Link]
-
CD BioSustainable-Green Chemistry, "this compound," Product Page. [Online]. Available: [Link]
-
S. Ghashang, "[TAIm]OH ionic liquid catalyzed aldol condensation reaction," ResearchGate, Jan. 2014. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate," PubChem Compound Summary for CID 139174. [Online]. Available: [Link]
-
Y. Gao, H. Li, and B. Han, "Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate," Molecules, vol. 19, no. 10, p. 15998, Sep. 2014. [Online]. Available: [Link]
-
P. Wasserscheid, T. Welton, "A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties," Molecules, vol. 12, no. 2, pp. 219-237, Feb. 2007. [Online]. Available: [Link]
-
"The Aldol Reaction and Condensation of Ketones and Aldehydes," Chemistry LibreTexts, May 2020. [Online]. Available: [Link]
-
"Aldol condensation," Khan Academy. [Online]. Available: [Link]
-
W. Downey et al., "Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate," UR Scholarship Repository, 2017. [Online]. Available: [Link]
-
Leah4sci, "Intramolecular Aldol Condensation Reaction Mechanism + Trick," YouTube, May 19, 2016. [Online]. Available: [Link]
Sources
- 1. Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20030050512A1 - Process for conducting aldol condensation reactions in ionic liquid media - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 11. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 12. Khan Academy [khanacademy.org]
- 13. [PDF] Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1,3-Dimethylimidazolium Trifluoromethanesulfonate as a Green Solvent for Organic Synthesis
Introduction: The Imperative for Greener Organic Synthesis
In the pursuit of sustainable chemical manufacturing and drug development, the choice of solvent has emerged as a critical factor. Traditional volatile organic compounds (VOCs), while effective, pose significant environmental and health risks. This has catalyzed the exploration of "green" solvents, with ionic liquids (ILs) at the forefront of this paradigm shift. Ionic liquids are salts with melting points below 100 °C, exhibiting negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide range of organic and inorganic compounds.
This application note focuses on 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) , an imidazolium-based ionic liquid that has garnered attention for its unique physicochemical properties and its efficacy as a recyclable medium for various pivotal organic transformations. Its triflate anion contributes to its stability and influences its solvent properties. We provide here detailed protocols for its application in cornerstone C-C bond-forming reactions—the Heck, Suzuki, and Diels-Alder reactions—and a robust protocol for its recovery and reuse, underscoring its role in advancing sustainable chemical synthesis.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of [DMIM][OTf] is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₉F₃N₂O₃S | [1][2] |
| Molecular Weight | 246.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Topological Polar Surface Area | 74.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
These properties contribute to its ability to act as a versatile solvent for a range of reactants and catalysts.
Application Protocol 1: Palladium-Catalyzed Heck-Mizoroki Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes, catalyzed by a palladium species.[4] The use of [DMIM][OTf] as a solvent offers advantages in catalyst stabilization and recycling.
Rationale for Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: In many ionic liquid systems, the IL itself can act as a stabilizing agent for the palladium catalyst, sometimes obviating the need for traditional phosphine ligands which can be toxic and air-sensitive.[4] For more challenging substrates, a phosphine ligand like triphenylphosphine (PPh₃) can be beneficial.
-
Base: An inorganic base such as potassium carbonate is used to neutralize the triflic acid generated during the catalytic cycle.[4]
-
Solvent: [DMIM][OTf] serves not only as the reaction medium but also helps to immobilize the palladium catalyst, facilitating product separation and catalyst reuse.
Experimental Workflow: Heck Coupling
Caption: Workflow for the Heck-Mizoroki Coupling in [DMIM][OTf].
Detailed Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide or triflate (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add this compound (2.0 mL).
-
Seal the flask and degas the mixture by purging with nitrogen or argon for 15 minutes.
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether (10 mL) to the mixture and stir for 10 minutes.
-
Allow the layers to separate. The product will be in the ether layer, while the ionic liquid and catalyst remain in the lower phase.
-
Carefully decant the diethyl ether layer. Repeat the extraction with diethyl ether (2 x 10 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the synthesis of biaryls, a common motif in pharmaceuticals, from organoboron compounds and organic halides or triflates.[6] The use of [DMIM][OTf] can enhance reaction rates and facilitate catalyst recycling.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos or XPhos) is often employed for high efficiency, especially with less reactive chlorides.[7]
-
Base: A phosphate base like K₃PO₄ is commonly used and is effective in promoting the transmetalation step.[7]
-
Solvent System: While [DMIM][OTf] is the primary solvent, the addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Coupling in [DMIM][OTf].
Detailed Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide or triflate (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add this compound (2.0 mL) and water (0.2 mL).
-
Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring at 90 °C.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (10 mL) and water (5 mL).
-
Separate the organic layer and extract the aqueous/ionic liquid layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application Protocol 3: Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms a six-membered ring, and it is a powerful tool in the synthesis of complex cyclic molecules.[8] Ionic liquids can influence the rate and selectivity of this reaction.
Rationale for Experimental Choices:
-
Solvent: [DMIM][OTf] can act as a Lewis acidic medium, potentially catalyzing the reaction and influencing the endo/exo selectivity.[9] Its polarity can also enhance the reaction rate compared to nonpolar organic solvents.
-
Temperature: The reaction can often be performed at or near room temperature in ionic liquids, which is a significant advantage over the high temperatures often required in conventional solvents.[9]
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for the Diels-Alder Reaction in [DMIM][OTf].
Detailed Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add the diene (1.0 mmol, 1.0 equiv.) and the dienophile (1.1 mmol, 1.1 equiv.).
-
Add this compound (2.0 mL) and stir the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, add a nonpolar solvent such as hexane or a mixture of hexane and diethyl ether (10 mL) to the reaction mixture.
-
Stir vigorously for 10 minutes to extract the product.
-
Decant the organic layer. Repeat the extraction (2 x 10 mL).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or flash column chromatography.
-
Protocol for Recycling this compound
A key advantage of using ionic liquids is their potential for recycling and reuse, which is crucial for the economic and environmental viability of a process.
General Recycling Procedure:
-
Product Extraction: After the reaction is complete, extract the organic product using a suitable nonpolar or moderately polar organic solvent (e.g., diethyl ether, ethyl acetate, toluene, or hexane) in which the ionic liquid is immiscible.
-
Washing: The remaining ionic liquid phase, which contains the catalyst and any inorganic salts, should be washed with a fresh portion of the extraction solvent to remove any residual product.
-
Removal of Volatiles: Subject the ionic liquid phase to high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any dissolved organic solvent and water.
-
Catalyst Removal (if necessary): For palladium-catalyzed reactions, the catalyst often remains dissolved or suspended in the ionic liquid. In many cases, this ionic liquid/catalyst mixture can be reused directly in subsequent reactions.[4] If catalyst removal is desired, methods such as extraction with a coordinating solvent or precipitation may be employed, though this can be complex.
-
Purity Check: Before reuse, it is advisable to check the purity of the recycled ionic liquid using techniques like NMR spectroscopy to ensure no significant degradation has occurred.
Conclusion
This compound stands out as a promising green solvent for a variety of important organic transformations. Its use can lead to milder reaction conditions, simplified product isolation, and the potential for catalyst and solvent recycling. The protocols provided herein offer a starting point for researchers and drug development professionals to harness the benefits of this ionic liquid in their synthetic endeavors, contributing to the broader goals of sustainable chemistry.
References
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Hassan, N. H., et al. (2016). A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature. ResearchGate. Retrieved from [Link]
-
Macmillan Group. (2001, January 24). Intramolecular Diels-Alder Reactions. Retrieved from [Link]
-
May Group, Dr. (n.d.). Intramolecular Diels-Alder Reaction (IMDA). Retrieved from [Link]
-
MDPI. (2022, October 4). The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (2025, January 7). Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling? Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Versatility of 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Polymer Chemistry: Application Notes and Protocols
Introduction: A Unique Solvent for Advanced Polymer Synthesis
1,3-Dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [DMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered significant attention in the field of polymer chemistry. Its unique combination of properties, including high thermal stability, negligible vapor pressure, and tunable solvent characteristics, makes it a compelling alternative to traditional volatile organic compounds (VOCs). This guide provides an in-depth exploration of the applications of [DMIM][OTf] in various polymerization techniques, offering detailed protocols and insights for researchers and professionals in polymer science and drug development.
The trifluoromethanesulfonate (triflate) anion imparts a unique polarity and coordinating ability to the ionic liquid, influencing reaction kinetics and polymer properties. The imidazolium cation, with its aromatic nature, can also play a role in stabilizing reactive intermediates. These characteristics allow [DMIM][OTf] to serve not just as a passive solvent but as an active participant in the polymerization process, enabling the synthesis of polymers with controlled architectures and novel properties.
Core Applications in Polymerization
This compound has demonstrated utility in a range of polymerization methodologies, including controlled radical, cationic, and as a challenging medium for anionic polymerizations. Its primary roles are as a reaction medium that can enhance polymerization rates and control, and as a component in the final polymer material, such as in polymer electrolytes.
Controlled/Living Radical Polymerization: The RAFT Approach
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow polydispersities. The use of ionic liquids like [DMIM][OTf] as a solvent for RAFT polymerization offers several advantages, including improved solubility of monomers and polymers, and in some cases, enhanced control over the polymerization process.
The choice of [DMIM][OTf] as a solvent is predicated on its ability to dissolve a wide range of monomers and the resulting polymers, preventing precipitation during polymerization. Its high viscosity can sometimes influence the diffusion-controlled termination reactions, potentially leading to a reduction in the overall termination rate and better living characteristics. The initiator and RAFT agent must be soluble and stable in the ionic liquid at the reaction temperature.
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization in [DMIM][OTf].
This protocol is adapted from general procedures for RAFT polymerization in ionic liquids.
Materials:
-
This compound ([DMIM][OTf])
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent for extraction (e.g., Toluene)
-
Non-solvent for precipitation (e.g., Methanol or Hexane)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine [DMIM][OTf] (e.g., 5 mL), MMA (e.g., 1 mL, 9.4 mmol), RAFT agent (e.g., 13.4 mg, 0.038 mmol for a target DP of 250), and AIBN (e.g., 1.2 mg, 0.007 mmol). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics.
-
Degassing: Subject the sealed reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir under an inert atmosphere (Nitrogen or Argon) for the specified reaction time (e.g., 6-24 hours).
-
Isolation: After the reaction, dissolve the viscous mixture in a suitable solvent (e.g., toluene) to reduce the viscosity and facilitate precipitation.
-
Purification: Precipitate the polymer by adding the solution dropwise into a stirred excess of a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mn), polydispersity index (PDI), and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validation: The success of the controlled polymerization is validated by a linear increase of molecular weight with monomer conversion and a low PDI (typically < 1.3).
Cationic Polymerization
Ionic liquids are particularly well-suited for cationic polymerization due to their polar nature, which can stabilize the propagating carbocations. [DMIM][OTf] can act as a non-coordinating solvent, promoting the dissociation of the initiator and the growing polymer chain end from its counter-ion, thereby accelerating the polymerization rate.
The high polarity of [DMIM][OTf] facilitates the ionization of the initiator (e.g., a Lewis acid/protogen system) and stabilizes the carbocationic active centers. This can lead to a more controlled polymerization with narrower molecular weight distributions compared to less polar organic solvents. The viscosity of the ionic liquid can also suppress chain transfer reactions by limiting the mobility of species.
Mechanism of Cationic Polymerization in an Ionic Liquid
Caption: General mechanism of cationic polymerization.
This protocol is based on studies of cationic polymerization of olefins in imidazolium-based ionic liquids.
Materials:
-
This compound ([DMIM][OTf]), dried under vacuum
-
Isobutylene, purified and dried
-
Lewis Acid (e.g., TiCl₄ or a chloroferrate ionic liquid), as a solution in a dry, inert solvent
-
Protogen/Initiator (e.g., adventitious water or a specific alcohol)
-
Dry, inert solvent for quenching (e.g., methanol)
-
Reaction vessel equipped with a cryostat and mechanical stirrer
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, add the desired amount of [DMIM][OTf]. Cool the ionic liquid to the target reaction temperature (e.g., -30 °C to -80 °C).
-
Monomer Addition: Condense a known amount of isobutylene into the cooled ionic liquid with vigorous stirring.
-
Initiation: Prepare the initiating system. This is often a complex of a Lewis acid with a protogen. Carefully add the initiator solution to the stirred monomer/ionic liquid mixture to start the polymerization. The reaction is often fast and exothermic, requiring careful temperature control.
-
Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase significantly.
-
Termination: Quench the polymerization by adding an excess of a cold, dry alcohol like methanol.
-
Isolation and Purification: Warm the mixture to room temperature. The polymer will likely phase-separate from the ionic liquid. Dissolve the polymer in a suitable solvent (e.g., hexane) and wash with water to remove the ionic liquid.
-
Drying: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the final polymer.
-
Characterization: Analyze the polyisobutylene for its molecular weight, polydispersity, and microstructure (e.g., end-group analysis by NMR).
Self-Validation: A successful polymerization will yield a high molecular weight polymer. A controlled or "living" character can be confirmed by a linear relationship between molecular weight and monomer conversion, and by successful chain extension experiments.
Anionic Polymerization: A Word of Caution
While ionic liquids offer potential benefits for ionic polymerizations, the use of imidazolium-based ILs like [DMIM][OTf] for anionic polymerization presents significant challenges. The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by strong bases, such as the organolithium initiators and living anionic chain ends used in anionic polymerization. This side reaction can terminate the polymerization and deactivate the initiator.
Researchers should proceed with caution and consider the following:
-
Alternative Ionic Liquids: For anionic polymerization, ionic liquids with less acidic cations (e.g., phosphonium- or pyrrolidinium-based) may be more suitable.
-
Protecting Groups: Modification of the imidazolium cation, for instance, by alkylating the C2 position, can prevent this side reaction, but this changes the identity of the ionic liquid.
-
Reaction Conditions: Very low temperatures may slow down the rate of the side reaction relative to the rate of polymerization.
Due to these challenges, a detailed, validated protocol for the anionic polymerization of non-polar monomers like styrene in [DMIM][OTf] is not provided. Experimentation in this area should be approached with a clear understanding of the potential side reactions.
Application in Polymer Materials
Beyond its role as a reaction medium, [DMIM][OTf] can be incorporated into polymer matrices to create functional materials.
Polymer Electrolytes
A significant application of [DMIM][OTf] is in the formulation of solid or gel polymer electrolytes for batteries and other electrochemical devices. The ionic liquid acts as a plasticizer and an ion conductor within a host polymer matrix.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight
-
This compound ([DMIM][OTf])
-
Lithium trifluoromethanesulfonate (LiTf), as the conducting salt
-
Acetonitrile, as the casting solvent
-
Petri dish or other suitable casting surface
Procedure:
-
Solution Preparation: In a vial, dissolve a known amount of PEO in acetonitrile. In a separate vial, dissolve the desired amounts of LiTf and [DMIM][OTf] in acetonitrile.
-
Mixing: Add the LiTf/[DMIM][OTf] solution to the PEO solution and stir until a homogeneous mixture is obtained. The weight ratios of the components will determine the final properties of the electrolyte.
-
Casting: Pour the solution onto a level casting surface (e.g., a Teflon-coated petri dish) in a dust-free environment.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 50-60 °C) to remove all traces of acetonitrile.
-
Film Characterization: The resulting free-standing film can be characterized for its ionic conductivity, thermal stability (TGA, DSC), and mechanical properties.
Data Presentation: Properties of Polymers Synthesized in Imidazolium Triflate ILs
The use of [DMIM][OTf] and similar ionic liquids can influence the properties of the resulting polymers. The following tables summarize typical data found in the literature for polymers synthesized in these media.
Table 1: RAFT Polymerization of Methyl Methacrylate (MMA)
| Property | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Solvent | Imidazolium Triflate IL |
| Initiator | AIBN |
| RAFT Agent | Trithiocarbonate |
| Temperature (°C) | 60 - 70 |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Molecular Weight (Mn) | Controlled by [M]/[RAFT] ratio |
Table 2: Cationic Polymerization of Isobutylene
| Property | Value |
| Monomer | Isobutylene |
| Solvent | Imidazolium Triflate IL |
| Initiator System | Lewis Acid / Protogen |
| Temperature (°C) | -30 to -80 |
| Polydispersity Index (PDI) | 1.3 - 2.5 |
| Molecular Weight (Mn) | High (e.g., >10,000 g/mol ) |
Conclusion and Future Outlook
This compound is a versatile and promising medium for a variety of polymerization reactions. Its use in controlled radical and cationic polymerizations has been shown to offer advantages in terms of reaction control and polymer properties. While its application in anionic polymerization is challenging due to the acidity of the imidazolium cation, ongoing research into new ionic liquid structures may overcome this limitation. Furthermore, its role as a key component in functional materials like polymer electrolytes highlights its importance beyond just a reaction solvent. As the demand for greener and more efficient chemical processes grows, the application of [DMIM][OTf] and other ionic liquids in polymer chemistry is expected to expand, opening up new avenues for the synthesis of advanced polymeric materials.
References
- Zhang, B., Yan, X., Alcouffe, P., Charlot, A., Fleury, E., & Bernard, J. (2015). Aqueous RAFT Polymerization of Imidazolium-Type Ionic Liquid Monomers: En Route to Poly(ionic liquid)-Based Nanoparticles through RAFT Polymerization-Induced Self-Assembly. ACS Macro Letters, 4(9), 1008–1011.
- Yuan, J., et al. (2013). Synthesis of random copolymer of isobutylene with p-methylstyrene by cationic polymerization in ionic liquids.
- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747-3792.
- Kubisa, P. (2009). Cationic polymerization of vinyl monomers in ionic liquids. Progress in Polymer Science, 34(12), 1333-1347.
- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
Application Notes and Protocols for 1,3-Dimethylimidazolium Trifluoromethanesulfonate as a Fluoride Ion Battery Electrolyte
Introduction: The Imperative for Advanced Fluoride Ion Battery Electrolytes
The fluoride ion battery (FIB) presents a compelling "post-lithium" energy storage paradigm, theoretically offering volumetric energy densities up to 1393 Wh L–1.[1][2][3] This technology circumvents the reliance on critical minerals such as lithium and cobalt, leveraging the natural abundance of fluorine. The fundamental principle of a FIB lies in the shuttling of fluoride anions (F⁻) between a high-potential cathode and a low-potential anode during charge and discharge cycles.[4][5] However, the realization of practical, room-temperature FIBs has been significantly hampered by the challenge of developing suitable electrolytes.[1][6] Key obstacles include the low solubility of fluoride salts in conventional aprotic organic solvents and the high reactivity of the fluoride ion, which can lead to solvent degradation.[1][6]
Ionic liquids (ILs) have emerged as a promising class of electrolytes for FIBs due to their inherent properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical stability windows.[1][7] Among these, 1,3-dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) is a noteworthy candidate. The 1,3-dimethylimidazolium ([DMIM]⁺) cation is particularly attractive as it lacks the acidic proton at the C2 position, a site of potential degradation in other imidazolium-based ILs when exposed to the basic fluoride ion.[1][6] The trifluoromethanesulfonate ([OTf]⁻) anion is known for its high stability against oxidation.[7] This combination is anticipated to provide a stable and conductive medium for fluoride ion transport.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and implementation of this compound as an electrolyte in fluoride ion batteries.
Physicochemical and Electrochemical Properties of [DMIM]-Based Electrolytes
The selection of an electrolyte is governed by its intrinsic properties which dictate the performance and safety of the battery. While specific data for [DMIM][OTf] in a fluoride ion battery context is emerging, we can infer its likely performance from closely related 1,3-dimethylimidazolium systems, particularly 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([DMIM][TFSI]).
| Property | Value (for [DMIM][TFSI] with TMAF) | Significance in Fluoride Ion Batteries |
| Ionic Conductivity (σ) | 9.53 mS cm⁻¹ (for 0.1 M TMAF)[1][6] | High ionic conductivity is crucial for minimizing internal resistance and enabling high rate capabilities. The conductivity of ILs is influenced by viscosity and ion mobility. |
| Electrochemical Stability Window (ESW) | 4.65 V[1][6] | A wide ESW is essential to accommodate high-voltage anode and cathode materials, thereby maximizing the energy density of the battery. |
| Fluoride Salt Solubility | 0.67 m (for TMAF)[1][6] | Adequate solubility of the fluoride salt (e.g., tetramethylammonium fluoride - TMAF) is necessary to ensure a sufficient concentration of charge carriers (F⁻ ions). |
| Thermal Stability | Up to 400 °C[1][6] | High thermal stability enhances the safety of the battery, particularly under high-current or abuse conditions. |
Protocols for Synthesis and Purification of [DMIM][OTf]
A reliable synthesis and rigorous purification of the ionic liquid are paramount to achieving optimal and reproducible electrochemical performance. Impurities such as water and halide ions can significantly narrow the electrochemical window and introduce parasitic reactions.[8] The following is a generalized two-step protocol for the synthesis of [DMIM][OTf].
Part 1: Synthesis of 1,3-Dimethylimidazolium Methylsulfate
This initial step involves the quaternization of 1-methylimidazole.
Materials:
-
1-methylimidazole (≥99%)
-
Dimethyl sulfate (≥99%)
-
Anhydrous ethyl acetate
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Protocol:
-
Under an inert atmosphere (Ar or N₂), dissolve 1-methylimidazole in anhydrous ethyl acetate in a two-necked round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
A white precipitate of 1,3-dimethylimidazolium methylsulfate will form.
-
Collect the solid product by filtration under an inert atmosphere, wash with anhydrous ethyl acetate, and dry under high vacuum for at least 24 hours.
Part 2: Anion Exchange to Trifluoromethanesulfonate
This step replaces the methylsulfate anion with the desired trifluoromethanesulfonate anion.
Materials:
-
1,3-dimethylimidazolium methylsulfate (from Part 1)
-
Lithium trifluoromethanesulfonate (LiOTf) (≥99%)
-
Anhydrous dichloromethane
-
Deionized water
Protocol:
-
Dissolve the 1,3-dimethylimidazolium methylsulfate in deionized water.
-
In a separate flask, dissolve an equimolar amount of lithium trifluoromethanesulfonate in deionized water.
-
Add the LiOTf solution to the imidazolium salt solution and stir at room temperature for 12 hours.
-
Extract the aqueous phase with anhydrous dichloromethane (3 x 50 mL). The ionic liquid will preferentially move to the organic phase.
-
Combine the organic layers and wash with deionized water (3 x 30 mL) to remove any remaining lithium methylsulfate.
-
Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove any residual water and solvent. The final product should be a clear, colorless liquid.
Protocol for Fluoride Ion Battery Assembly (CR2032 Coin Cell)
The following protocol outlines the assembly of a CR2032-type coin cell for the electrochemical testing of the [DMIM][OTf]-based electrolyte. All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials:
-
Anode: Metal fluoride (e.g., BiF₃, SnF₂) or a metal (e.g., Ce, La)
-
Cathode: Metal (e.g., Cu, Bi) or a metal fluoride
-
Electrolyte: [DMIM][OTf] with a dissolved fluoride salt (e.g., 0.1 - 0.5 M TMAF or CsF)
-
Separator: Glass fiber or polypropylene separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Protocol:
-
Electrode Preparation:
-
Mix the active material (anode or cathode powder), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., NMP).
-
Cast the resulting slurry onto a current collector (e.g., copper foil for the anode, aluminum foil for the cathode) using a doctor blade.
-
Dry the electrodes in a vacuum oven at 80-120 °C for at least 12 hours.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm).
-
-
Electrolyte Preparation:
-
Inside the glovebox, dissolve the desired fluoride salt (e.g., TMAF) in the purified [DMIM][OTf] to the target concentration. Stir until fully dissolved.
-
-
Coin Cell Assembly:
-
Place the negative casing on the assembly platform.
-
Place the anode disc in the center of the casing.
-
Add a few drops (e.g., 20-40 µL) of the prepared electrolyte onto the anode surface.
-
Place the separator on top of the wetted anode.
-
Add another few drops of electrolyte to wet the separator.
-
Place the cathode on top of the separator.
-
Add a spacer disc and a spring.
-
Place the positive casing on top of the stack.
-
Carefully transfer the assembled cell to the crimper and seal it.
-
Let the cell rest for several hours to ensure complete wetting of the components before testing.
-
Electrochemical Characterization Protocols
Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW)
CV is used to determine the potential range over which the electrolyte is stable.[7][9]
Setup:
-
Three-electrode cell inside a glovebox.
-
Working Electrode: Glassy carbon or platinum.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/Ag⁺ or a suitable pseudo-reference electrode.
-
Electrolyte: [DMIM][OTf] with the dissolved fluoride salt.
-
Potentiostat.
Protocol:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Perform a CV scan at a slow scan rate (e.g., 10 mV/s) starting from the open-circuit potential (OCP).
-
Scan towards the cathodic limit until a significant reduction current is observed, then reverse the scan towards the anodic limit until a significant oxidation current is observed.
-
The ESW is defined as the potential difference between the onset of the anodic and cathodic currents.[10] A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.[6]
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
EIS is used to measure the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.[11][12][13]
Setup:
-
Two-electrode conductivity cell with two parallel platinum electrodes of known geometry.
-
Impedance analyzer.
Protocol:
-
Fill the conductivity cell with the electrolyte.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Plot the resulting impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
Mechanism of Fluoride Ion Transport in [DMIM][OTf]
The transport of fluoride ions in an imidazolium-based ionic liquid is a complex process governed by electrostatic interactions and diffusion.[1][6] The F⁻ anion is strongly solvated by the positively charged [DMIM]⁺ cations. This solvation is primarily driven by electrostatic interactions between the negatively charged fluoride and the imidazolium ring.[1][6] Unlike in protic solvents, there is no covalent H-F bond formation, which is crucial for the stability of the electrolyte.[1][6] The transport of the fluoride ion occurs via a vehicular mechanism, where the solvated F⁻ ion diffuses through the ionic liquid medium. The relatively high viscosity of ionic liquids compared to conventional organic solvents is a key factor influencing the diffusion coefficient and, consequently, the ionic conductivity.
Conclusion and Future Outlook
This compound holds significant promise as a stable and conductive electrolyte for room-temperature fluoride ion batteries. Its synthesis, while requiring care, is achievable through established chemical routes. The protocols outlined in these application notes provide a framework for the systematic evaluation of [DMIM][OTf] and other novel ionic liquids in FIBs. Future research should focus on optimizing the fluoride salt concentration, exploring different anode and cathode couples compatible with this electrolyte, and further understanding the solid-electrolyte interphase (SEI) formation and its impact on long-term cycling stability. The continued development of advanced ionic liquid electrolytes is a critical step towards unlocking the high-energy-density potential of fluoride ion battery technology.
References
-
Alshangiti, O., et al. (2024). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Energy Letters, 9(12), 6104–6108. [Link]
-
Department of Materials, University of Oxford. (n.d.). Imidazolium-based ionic liquid electrolytes for fluoride ion batteries. [Link]
-
Alshangiti, O., et al. (2024). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. National Center for Biotechnology Information. [Link]
-
Alshangiti, O., et al. (2024). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ResearchGate. [Link]
-
Zheng, Y., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate Ionic Liquids. International Journal of Electrochemical Science, 16, 211138. [Link]
-
Ab Rani, M. A., et al. (2015). Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information. [Link]
-
Nguyen, T. H. T., et al. (2020). Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates. ResearchGate. [Link]
-
Vasilina, G. (2023). Introduction to the Chemistry of Alternative Battery Technologies: Survey of Liquid Electrolytes in Next Generation, Fluoride-Ion Batteries. Journal of Advanced Technological Education. [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. [Link]
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
- Zhang, S., et al. (2017). A review on the synthesis and properties of ionic liquids. Journal of Molecular Liquids, 241, 1055-1065.
-
Krossing, I., & Slattery, J. M. (2006). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 11(10), 808-821. [Link]
- Davis, V. R., et al. (2016). Fluoride ion battery electrolyte compositions.
-
Hilder, M., et al. (2017). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Center for Biotechnology Information. [Link]
- Kraytsberg, A., & Ein-Eli, Y. (2014). Review on Li–air batteries—Opportunities, limitations and perspective. Journal of Power Sources, 245, 489-501.
-
Draia, M., et al. (2017). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Journal of Chemical Sciences, 129(7), 1035-1045. [Link]
-
Ahmad, A., et al. (2021). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. ResearchGate. [Link]
-
Kiefer, J., et al. (2008). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 4, 33. [Link]
-
Wang, X., et al. (2021). Electrochemical Impedance Spectroscopy for All-Solid-State Batteries: Theory, Methods and Future Outlook. UCL Discovery. [Link]
-
Johnson, C. S., & White, R. E. (2020). Electrochemical Impedance Spectroscopy of Battery Systems, including Sodium Materials. Batteries, 6(4), 53. [Link]
-
Gering, K. L., et al. (2020). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemElectroChem, 7(21), 4464-4472. [Link]
-
Hagiwara, R., et al. (2018). Room-Temperature Fluoride Shuttle Batteries Based on a Fluorohydrogenate Ionic Liquid Electrolyte. ResearchGate. [Link]
-
Sebti, E. (2021, September 8). Introduction to electrochemical impedance spectroscopy (EIS) for battery research [Video]. YouTube. [Link]
- Davis, V. R., et al. (2016). Fluoride ion battery electrolyte compositions.
-
Seddon, K. R., et al. (2000). The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain. Journal of Chemical & Engineering Data, 45(4), 741-744. [Link]
-
The Battery Show. (2020, November 8). Tutorial 15-Battery with ionic liquid-based electrolyte [Video]. YouTube. [Link]
-
Kowsari, M. H., et al. (2023). Molecular dynamics simulation studies of 1,3-dimethyl imidazolium nitrate ionic liquid with water. The Journal of Chemical Physics, 158(3), 034502. [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. micronanoeducation.org [micronanoeducation.org]
- 5. US9331360B2 - Fluoride ion battery electrolyte compositions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. m.youtube.com [m.youtube.com]
electrochemical applications of 1,3-Dimethylimidazolium trifluoromethanesulfonate
An In-Depth Guide to the Electrochemical Applications of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the electrochemical applications of the ionic liquid (IL) this compound, hereafter referred to as [DMIM][OTf]. This guide delves into the fundamental properties of [DMIM][OTf] and provides field-proven insights and detailed protocols for its use in energy storage and electrodeposition.
Introduction: The Unique Advantages of [DMIM][OTf]
Ionic liquids are salts with melting points below 100°C, and their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them compelling alternatives to traditional volatile organic solvents in electrochemical systems.[1] The 1,3-dimethylimidazolium cation, [DMIM]⁺, represents the smallest and most symmetric of the common 1-alkyl-3-methylimidazolium series. This structural distinction is not trivial; it imparts significant advantages. Compared to its longer-chain counterparts like 1-ethyl-3-methylimidazolium ([EMIM]⁺) and 1-butyl-3-methylimidazolium ([BMIM]⁺), the [DMIM]⁺ cation's smaller size and lower mass are expected to result in lower viscosity and higher ionic conductivity.[2][3] These properties are critical for enhancing ion mobility and, consequently, the performance of electrochemical devices.
When paired with the trifluoromethanesulfonate ([OTf]⁻ or triflate) anion, which is known for its hydrolytic stability and contribution to wide electrochemical windows, [DMIM][OTf] emerges as a highly promising electrolyte.[4][5] This guide will explore its application in two key areas: high-voltage supercapacitors and metal electrodeposition.
Physicochemical Properties: A Comparative Overview
To contextualize the advantages of [DMIM][OTf], the following table compares its properties with those of its longer-chain analogues. While extensive experimental data for [DMIM][OTf] is emerging, trends within the imidazolium triflate family provide a strong basis for estimating its superior transport properties.
| Property | [DMIM][OTf] | [EMIM][OTf] | [BMIM][OTf] |
| CAS Number | 121091-30-3[6] | 145022-44-2[7] | 174899-66-2[8] |
| Molecular Formula | C₆H₉F₃N₂O₃S[6] | C₇H₁₁F₃N₂O₃S[7] | C₉H₁₅F₃N₂O₃S[8] |
| Molecular Weight | 246.21 g/mol [6] | 260.23 g/mol [7] | 288.29 g/mol [8] |
| Density (at 25°C) | ~1.45 g/mL (estimated) | 1.387 g/mL | 1.30 g/cm³ (at 24°C)[8] |
| Viscosity (at 25°C) | Lower (estimated) | ~52 mPa·s | 80 mPa·s[8] |
| Conductivity (at 20-25°C) | Higher (estimated) | 7.44 mS/cm[9] | 3.05 mS/cm[8] |
| Electrochemical Window | > 4 V (estimated) | ~3.6 V | > 4 V |
Note: Values for [DMIM][OTf] are estimated based on established trends where viscosity increases and conductivity decreases as the cation's alkyl chain length increases.[3]
Section 1: Application in Energy Storage - Electrochemical Double-Layer Capacitors (EDLCs)
Scientific Rationale
Electrochemical Double-Layer Capacitors (EDLCs), or supercapacitors, store energy by forming an electrical double-layer—a physical separation of charge—at the interface between a high-surface-area electrode and an electrolyte.[5] The performance of an EDLC is critically dependent on the properties of the electrolyte. [DMIM][OTf] is an exceptional candidate for this application for two primary reasons:
-
Wide Electrochemical Window (ECW): The energy density of a supercapacitor is proportional to the square of its operating voltage (E = ½CV²). Imidazolium-based ILs exhibit wide potential windows, often exceeding 4V, which is significantly higher than aqueous electrolytes (~1.2V).[2][10] This allows for the construction of high-energy-density devices. The cathodic limit is determined by the reduction of the [DMIM]⁺ cation, while the anodic limit is set by the oxidation of the [OTf]⁻ anion.[11]
-
High Ionic Conductivity & Low Viscosity: The power density of a supercapacitor is governed by how quickly it can be charged and discharged, a factor limited by the electrolyte's resistance (ESR). The smaller size of the [DMIM]⁺ cation leads to lower viscosity and higher ionic conductivity compared to ILs with longer alkyl chains. This facilitates rapid ion transport within the porous electrode structure, minimizing ESR and maximizing power delivery.
Caption: Electrical double-layer formation in a supercapacitor.
Application Note 1: High-Voltage EDLC Performance
When using [DMIM][OTf] as an electrolyte with activated carbon electrodes, researchers can expect to fabricate symmetric coin cells (e.g., CR2032) capable of operating at voltages of 2.5V to 3.5V.[5] The low viscosity of the electrolyte ensures good infiltration into the microporous carbon structure, leading to high specific capacitance. The high ionic conductivity contributes to excellent rate capability, allowing the device to maintain a significant portion of its capacitance at high charge-discharge currents, and a low equivalent series resistance (ESR), which is crucial for high-power applications.
Protocol 1: Fabrication and Characterization of a [DMIM][OTf]-based EDLC
This protocol outlines the fabrication of a symmetric two-electrode supercapacitor in a CR2032 coin cell format for electrochemical testing.
Materials and Equipment:
-
This compound ([DMIM][OTf]), vacuum-dried at 80°C for >12 hours.
-
High-surface-area activated carbon.
-
Carbon black (conductive additive).
-
Polyvinylidene fluoride (PVDF) binder.
-
N-Methyl-2-pyrrolidone (NMP) solvent.
-
Aluminum foil (current collector).
-
Cellulose-based separator paper.
-
CR2032 coin cell components (casings, spacers, springs).
-
Argon-filled glovebox (O₂, H₂O < 1 ppm).
-
Planetary mixer or mortar and pestle.
-
Doctor blade coater.
-
Vacuum oven, hydraulic press, and disc cutter.
-
Potentiostat/Galvanostat with impedance spectroscopy capability.
Procedure:
-
Electrode Slurry Preparation:
-
In a glass vial, mix activated carbon, carbon black, and PVDF in a weight ratio of 85:10:5.
-
Add NMP dropwise while mixing until a homogeneous, viscous slurry is formed. Ensure no clumps are present.
-
-
Electrode Casting and Drying:
-
Tape a clean piece of aluminum foil to a glass plate.
-
Use a doctor blade to cast the slurry onto the foil at a uniform thickness (e.g., 150-200 µm).
-
Dry the cast electrode in a vacuum oven at 80-100°C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching and Pressing:
-
Using a disc cutter, punch out circular electrodes from the dried sheet (e.g., 14 mm diameter for a CR2032 cell).
-
Measure the mass of the active material on each electrode.
-
Press the electrodes under several tons of pressure to ensure good contact between the material and the current collector.
-
-
Coin Cell Assembly (inside an Argon-filled glovebox):
-
Place a punched electrode in the center of the bottom CR2032 casing.
-
Add a few drops (~20-30 µL) of the pre-dried [DMIM][OTf] electrolyte to wet the electrode surface.
-
Place a separator disc (e.g., 16 mm diameter) on top of the electrode.
-
Add another few drops of electrolyte to wet the separator.
-
Place the second electrode on top of the separator, ensuring alignment.
-
Add a spacer disc and a spring.
-
Place the top casing and use a hydraulic crimping machine to seal the coin cell.[5]
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Perform CV scans at a low scan rate (e.g., 10 mV/s) from 0V to a progressively wider potential (e.g., 2.0V, 2.5V, 3.0V) to determine the stable operating voltage window of the device.[12][13] The ECW is the range where the CV curve maintains a quasi-rectangular shape without significant Faradaic peaks indicating electrolyte decomposition.[2]
-
Galvanostatic Charge-Discharge (GCD): Cycle the cell within the determined stable voltage window at various current densities (e.g., 0.2 to 5 A/g). Use the discharge curve to calculate the specific capacitance (C) using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (e.g., from 100 kHz to 10 mHz) to determine the equivalent series resistance (ESR) of the cell. The ESR is found from the x-intercept of the Nyquist plot.
-
Section 2: Application in Metal Electrodeposition
Scientific Rationale
The electrodeposition of metals, particularly reactive metals like iron, from aqueous solutions is often plagued by issues such as vigorous hydrogen evolution, which leads to low current efficiency and poor deposit quality (e.g., hydrogen embrittlement).[14] Ionic liquids like [DMIM][OTf] provide an anhydrous environment that circumvents these issues.
-
Suppression of Hydrogen Evolution: As an aprotic medium, [DMIM][OTf] eliminates the parasitic hydrogen evolution reaction, allowing for the efficient deposition of metals with reduction potentials more negative than that of water.
-
Wide Electrochemical Window: The broad ECW ensures that the electrolyte itself does not decompose at the negative potentials required for metal reduction.[15]
-
Nanostructured Deposits: The unique double-layer structure formed by the IL ions at the electrode surface can influence the nucleation and growth of the metal deposit, often leading to the formation of fine-grained, nanocrystalline structures with desirable properties.[15][16]
Caption: General workflow for metal electrodeposition from an ionic liquid.
Application Note 2: High-Quality Iron Plating
Using a solution of an iron salt (e.g., FeSO₄) in [DMIM][OTf], it is possible to obtain compact, metallic iron deposits on substrates like copper.[15][16] Cyclic voltammetry will typically show an irreversible reduction peak corresponding to the reduction of Fe²⁺ to metallic Fe.[15] By applying a constant potential slightly more negative than this peak, uniform and potentially nanocrystalline iron films can be grown. This process is valuable for creating corrosion-resistant coatings, magnetic thin films, and catalytic surfaces.[14][17]
Protocol 2: Electrodeposition of Iron from a [DMIM][OTf] Electrolyte
This protocol is adapted from studies using the closely related [EMIM][OTf] and provides a robust method for depositing metallic iron.[15][16][18]
Materials and Equipment:
-
This compound ([DMIM][OTf]).
-
Anhydrous Ferrous Sulfate (FeSO₄).
-
Copper substrate (Working Electrode, WE).
-
Platinum wire or mesh (Counter Electrode, CE).
-
Ag/AgCl or similar reference electrode (RE).
-
Single-compartment, three-electrode electrochemical cell.
-
Potentiostat/Galvanostat.
-
Deionized water and isopropanol for cleaning.
-
Scanning Electron Microscope (SEM) and X-ray Diffractometer (XRD) for characterization.
Procedure:
-
Electrolyte Preparation:
-
Prepare a 10-20 mM solution of anhydrous FeSO₄ in [DMIM][OTf].
-
Gentle heating (e.g., 50-60°C) and stirring may be required to fully dissolve the salt. Ensure the final solution is clear and homogeneous.
-
-
Electrode Preparation:
-
Polish the copper working electrode with fine-grit alumina slurry, followed by rinsing with deionized water and isopropanol.
-
Dry the electrode completely before use.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Position the copper WE, platinum CE, and the reference electrode in the cell, ensuring the Luggin capillary of the RE is close to the WE surface.
-
-
Determining the Deposition Potential:
-
Perform cyclic voltammetry to analyze the electrochemical behavior.[12][13]
-
Scan the potential from the open-circuit potential (OCP) towards a negative limit (e.g., -1.5 V vs. Ag/AgCl) and back.
-
Identify the cathodic peak potential corresponding to the irreversible reduction of Fe²⁺ to Fe metal.[15] The deposition potential should be chosen on the rising edge or slightly past the peak of this reduction wave (e.g., -0.7 V vs. Ag/AgCl, based on analogous systems).[15]
-
-
Potentiostatic Electrodeposition:
-
Set the potentiostat to the determined deposition potential.
-
Run the bulk electrolysis for a set duration (e.g., 30-60 minutes) to grow the iron film. The total charge passed will determine the thickness of the deposit.[18]
-
-
Deposit Characterization (Validation):
-
After deposition, carefully remove the working electrode from the cell.
-
Rinse it thoroughly with isopropanol to remove any residual ionic liquid and dry it under a stream of nitrogen.
-
Characterize the deposit's morphology and grain size using SEM.
-
Confirm the crystalline structure of the deposited metallic iron using XRD.[15]
-
References
- Zheng, H., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Int. J. Electrochem. Sci., 16, 211138.
- Barman, S., et al. (2024). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. R. Soc. Open Sci., 11(5), 230632.
-
iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
- Samec, Z., et al. (2011). Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter.
- Sun, C., et al. (2013). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY. TFSI and (b) 0.5 M LiTFSI/MPPI. TFSI on graphite electrode under the scan rate of 0.1 mV s −1 .
-
Iolitec. (n.d.). 1,3-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]
- Samarasinghe, N. R., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 1(1), 35-46.
-
Barman, S., et al. (2024). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. Retrieved from [Link]
- Neueder, R., et al. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion.
- Tran, T. T. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances, 8(23), 12798-12804.
- Wang, Y., et al. (2025). Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors.
-
ResearchGate. (n.d.). Electrodeposition of iron in sulphate solutions. Retrieved from [Link]
- Barman, S., et al. (2024). (PDF) Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100.
- Samarasinghe, N. R., et al. (2021).
- Gaciño, F. M., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.
- Ghamouss, F., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 742898.
- Samarasinghe, N. R., et al. (2021).
- Samarasinghe, N. R., et al. (2021). (PDF) Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths.
-
ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]
- Rohr, F., et al. (2020). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemElectroChem, 7(21), 4477-4484.
-
ResearchGate. (n.d.). Electrochemical Behavior of Iron-based Imidazolium Chloride Ionic Liquids. Retrieved from [Link]
- Czerwiński, A., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors | National Science Open (NSO) [nso-journal.org]
- 6. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. iolitec.de [iolitec.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 1,3-dimethylimidazolium trifluoromethanesulfonate, [C₂mim][OTf], in catalytic reactions. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of its catalytic activity, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key synthetic transformations are provided, supported by quantitative data and visual aids to ensure scientific integrity and reproducibility. This guide is intended to empower researchers and drug development professionals to effectively leverage the unique properties of [C₂mim][OTf] in their synthetic endeavors.
Introduction: The Unique Profile of this compound
This compound, often abbreviated as [C₂mim][OTf], is an ionic liquid that has garnered significant attention in the field of catalysis. Its distinct combination of a relatively small, symmetric imidazolium cation and a weakly coordinating triflate anion bestows upon it a unique set of physicochemical properties. These include high thermal stability, a wide electrochemical window, and the ability to dissolve a diverse range of organic and inorganic compounds.
From a catalytic perspective, the triflate anion's non-coordinating nature is of paramount importance. It allows for the generation of highly reactive cationic intermediates in solution, a feature that is central to many acid-catalyzed reactions. Furthermore, the imidazolium cation itself can participate in catalytic cycles, for instance, through the formation of N-heterocyclic carbenes under basic conditions, although this can also lead to catalyst deactivation in some instances. The tunable nature of ionic liquids allows for the modulation of their properties by altering the cation and anion, but [C₂mim][OTf] strikes a balance of stability, catalytic activity, and ease of handling that makes it a valuable tool in the synthetic chemist's arsenal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 121091-30-3 | |
| Molecular Formula | C₆H₉F₃N₂O₃S | |
| Molecular Weight | 246.21 g/mol | |
| Appearance | Colorless to orange clear liquid | |
| Melting Point | -10 °C (for 1-ethyl-3-methylimidazolium trifluoromethanesulfonate) | |
| Density | 1.39 g/mL (for 1-ethyl-3-methylimidazolium trifluoromethanesulfonate) |
Friedel-Crafts Acylation: A Green Alternative to Traditional Lewis Acids
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Traditionally, this reaction requires stoichiometric amounts of strong Lewis acids like aluminum chloride, which are moisture-sensitive and generate significant amounts of corrosive waste. Imidazolium-based ionic liquids, particularly those with triflate anions, have emerged as promising alternatives, acting as both solvent and catalyst.
Mechanistic Insights
In the context of Friedel-Crafts acylation, [C₂mim][OTf] facilitates the reaction through several mechanisms. The ionic liquid can activate the acylating agent, typically an acid anhydride or acyl chloride, promoting the formation of the critical acylium ion electrophile. The polar environment of the ionic liquid stabilizes this charged intermediate, enhancing the reaction rate. Furthermore, the triflate anion's non-coordinating nature prevents the deactivation of the acylium ion.
Caption: Generalized mechanism of Friedel-Crafts acylation in [C₂mim][OTf].
Protocol: Acylation of Anisole with Benzoic Anhydride
This protocol is adapted from a procedure using the closely related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and is expected to provide similar results with [C₂mim][OTf].
Materials:
-
This compound ([C₂mim][OTf])
-
Anisole
-
Benzoic anhydride
-
Inert solvent for extraction (e.g., diethyl ether or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.5 g).
-
Add anisole (e.g., 540 µL, 4.9 mmol) and benzoic anhydride (e.g., 0.23 g, 1.02 mmol) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid using an inert solvent (e.g., 3 x 15 mL of diethyl ether). The product will preferentially move to the organic phase, while the ionic liquid remains as a separate layer.
-
Combine the organic extracts and wash with an aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Table 2: Representative Yields for Friedel-Crafts Acylation in Imidazolium Triflates
| Aromatic Substrate | Acylating Agent | Ionic Liquid | Yield (%) | Reference |
| Anisole | Benzoic Anhydride | 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | 52 | |
| Anisole | Butanoic Anhydride | 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | 57 | |
| Anisole | Benzoic Anhydride | 1,3-diethylimidazolium trifluoromethanesulfonate | 34 |
Aldol Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors for flavonoids and other biologically active molecules. While typically base-catalyzed, the use of ionic liquids as reaction media can offer advantages in terms of product isolation and catalyst recycling. However, the acidic proton at the C2 position of the imidazolium ring can react with strong bases, leading to the formation of N-heterocyclic carbenes and potential catalyst deactivation. This necessitates careful consideration of the reaction conditions.
Mechanistic Considerations in Ionic Liquids
In a base-catalyzed Claisen-Schmidt condensation, the base abstracts an α-proton from the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the conjugated chalcone. When performed in an ionic liquid like [C₂mim][OTf], the ionic medium can influence the reaction by enhancing the solubility of reactants and intermediates. The choice of base is critical to avoid side reactions with the imidazolium cation.
Caption: General workflow for a base-catalyzed Claisen-Schmidt condensation.
Protocol: Solvent-Free Synthesis of a Chalcone Derivative
This protocol describes a general and environmentally friendly solvent-free approach to chalcone synthesis, which can be performed in the presence of [C₂mim][OTf] as a grinding medium to facilitate the reaction.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
An acetophenone derivative (e.g., acetophenone)
-
Solid sodium hydroxide (NaOH)
-
This compound ([C₂mim][OTf]) (optional, as a grinding aid)
-
Mortar and pestle
-
Dilute hydrochloric acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
In a mortar, combine the aromatic aldehyde (1.0 eq) and the acetophenone derivative (1.0 eq).
-
Add solid sodium hydroxide (1.0 eq) to the mixture.
-
(Optional) Add a few drops of [C₂mim][OTf] to create a paste and facilitate grinding.
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a thick paste and may solidify.
-
Allow the reaction mixture to stand at room temperature for an additional 15-20 minutes.
-
Quench the reaction by adding cold water and then neutralizing with dilute HCl until the mixture is acidic.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Table 3: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzaldehyde | 2,4,6-Trimethoxyacetophenone | LiOH / THF:H₂O | 69 | |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | - | |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (solid) | High |
Conclusion and Future Outlook
This compound has proven to be a versatile and effective medium and/or catalyst for a range of important organic transformations. Its ability to promote Friedel-Crafts acylations under mild, Lewis-acid-free conditions offers a significant green advantage over traditional methods. While its application in base-catalyzed reactions like the aldol condensation requires careful consideration of its stability, the potential for enhanced reaction rates and simplified product isolation remains an attractive area of research.
Future investigations will likely focus on expanding the substrate scope of [C₂mim][OTf]-catalyzed reactions and exploring its use in combination with other catalytic systems, such as transition metals or enzymes. A deeper understanding of the intricate interactions between the ionic liquid, reactants, and intermediates, aided by computational studies, will undoubtedly pave the way for the rational design of even more efficient and selective catalytic processes. For drug development professionals, the use of [C₂mim][OTf] offers a powerful tool for the synthesis of complex molecular architectures, contributing to the advancement of medicinal chemistry.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ResearchGate. (2025). Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
Sci-Hub. (2009). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
MDPI. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrates scope. A) Friedel–Crafts acylation. Retrieved from [Link]
- Google Patents. (n.d.). ES2238013B1 - FRIEDEL-CRAFTS ACILATION PROCEDURE IN ION LIQUIDS.
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Ionic liquids: a brief history. Retrieved from [Link]
-
Sci-Hub. (2004). Assessment of the suitability of imidazolium ionic liquids as reaction medium for base-catalysed reactions Case of Knoevenagel and Claisen–Schmidt reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Anion and Cation in the 1-Methyl-3-butyl Imidazolium Ionic Liquids BMImX: The Knoevenagel Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US7109348B1 - Synthesis of 1,3 distributed imidazolium salts.
-
California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
-
PubMed. (2013). Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities. Retrieved from [Link]
-
Science and Education Publishing. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of some new triazole incorporated imidazo [2,1-b]-1,3,4- thiadiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
PubMed. (n.d.). New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
Application Notes and Protocols for 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Electrochemistry
Foreword: Unveiling the Potential of a Unique Ionic Liquid
Welcome to a comprehensive guide on the electrochemical applications of 1,3-Dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [DMIM][OTf]. This document is intended for researchers, scientists, and professionals in drug development who are exploring the frontiers of electrochemical analysis and synthesis. As a senior application scientist, my objective is not merely to present a set of instructions but to provide a foundational understanding of why certain protocols are recommended, grounded in the physicochemical properties of this ionic liquid. The structural simplicity of the 1,3-dimethylimidazolium cation, lacking the acidic proton at the C2 position present in many common imidazolium-based ionic liquids, imparts unique stability and electrochemical characteristics that we will explore in detail.[1][2] This guide is structured to be a practical laboratory companion, blending theoretical insights with actionable protocols to ensure the integrity and reproducibility of your electrochemical experiments.
Physicochemical Properties and Their Electrochemical Implications
The performance of an electrolyte in an electrochemical cell is fundamentally dictated by its physical and chemical properties. For this compound, these properties shape its behavior as a medium for electrochemical reactions.
Core Physicochemical Data
| Property | This compound ([DMIM][OTf]) | 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf]) | 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMIM][OTf]) | Source |
| Molecular Formula | C6H9F3N2O3S | C7H11F3N2O3S | C9H15F3N2O3S | [3][4] |
| Molecular Weight ( g/mol ) | 246.21 | 260.23 | 288.29 | [3][4] |
| Density (g/cm³ at 25°C) | Data not available | 1.387 | 1.30 (at 24°C) | [4] |
| Viscosity (cP at 25°C) | Data not available | ~52 | 80 | [4][5] |
| Conductivity (mS/cm) | Not specified, but expected to be high | ~7.44 (at 25°C) | 3.05 (at 20°C) | [4][5] |
| Electrochemical Window (V) | Generally > 4 V | ~4.5 V | ~4.1 V | [6] |
Causality Behind the Properties: The smaller size and higher structural symmetry of the 1,3-dimethylimidazolium cation, when compared to its longer-chain alkyl counterparts, are predicted to lead to a lower viscosity and higher conductivity.[6] This is because smaller ions generally exhibit greater mobility in the liquid state, facilitating charge transport. The wide electrochemical window is a hallmark of many imidazolium-based ionic liquids and is crucial for studying a broad range of redox processes without solvent decomposition.[6]
Pre-Experimental Preparation: Ensuring Purity and Accuracy
The presence of impurities, particularly water and halides, can significantly impact electrochemical measurements in ionic liquids. Therefore, rigorous purification and preparation are paramount for obtaining reliable and reproducible data.
Purification Protocol for [DMIM][OTf]
-
Initial Drying: Upon receiving this compound, it is crucial to assume the presence of absorbed water. Dry the ionic liquid under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80°C) for at least 24-48 hours. Stirring during this process can enhance the removal of volatiles.
-
Rationale: Water can narrow the electrochemical window and participate in unwanted side reactions. The combination of heat and vacuum effectively removes volatile impurities.
-
Storage: After drying, store the ionic liquid in a desiccator or a glovebox with an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.
Preparation of the Electrochemical Cell
A standard three-electrode setup is typically employed for electrochemical studies in ionic liquids.
-
Working Electrode (WE): Glassy carbon, platinum, or gold are commonly used. The choice depends on the specific application and the potential range of interest.
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode is recommended to ensure that the current is not limited by the counter electrode kinetics.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver or platinum wire, is often used in neat ionic liquid systems. It is crucial to note that the potential of a quasi-reference electrode is not fixed and can drift. Therefore, it is essential to calibrate the potential against a known redox couple, such as the ferrocene/ferrocenium (Fc/Fc+) couple, which is often used as an internal standard.
Core Electrochemical Protocols
The following sections provide detailed, step-by-step protocols for two fundamental electrochemical techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox behavior of an analyte and determining the electrochemical window of the electrolyte.
Step-by-Step Methodology:
-
Electrode Polishing: Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then a suitable organic solvent (e.g., acetone or isopropanol) between each polishing step. Finally, sonicate the electrode in the solvent to remove any adhered alumina particles and dry it completely.
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox or a controlled atmosphere to minimize exposure to air and moisture. Add the purified this compound to the electrochemical cell.
-
De-gassing (Optional but Recommended): If not working in a glovebox, gently bubble a high-purity inert gas (argon or nitrogen) through the ionic liquid for 15-20 minutes to remove any dissolved oxygen. During the experiment, maintain a blanket of the inert gas over the solution.
-
Initial Scan (Blank): Perform a cyclic voltammogram of the neat ionic liquid over a wide potential range to determine its electrochemical window. The potential limits are typically defined by a significant increase in the cathodic or anodic current, indicating the reduction of the cation or oxidation of the anion, respectively.[6]
-
Analyte Addition: If studying a specific analyte, add a known concentration to the ionic liquid and allow it to dissolve completely, with gentle stirring if necessary.
-
Data Acquisition: Record the cyclic voltammogram of the analyte within the established electrochemical window. Vary the scan rate to investigate the kinetics of the electron transfer process.
Diagram of the Cyclic Voltammetry Workflow:
Caption: Workflow for a cyclic voltammetry experiment using [DMIM][OTf].
Protocol for Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the interfacial properties of the electrode/ionic liquid interface, such as double-layer capacitance and charge-transfer resistance.
Step-by-Step Methodology:
-
Cell and Electrode Preparation: Follow the same rigorous preparation steps as for cyclic voltammetry to ensure a clean and well-defined electrochemical system.
-
Establish a Stable DC Potential: Set the working electrode to a DC potential where no faradaic reactions occur. This potential is typically chosen from a region of low current in the cyclic voltammogram.
-
Apply AC Perturbation: Superimpose a small amplitude sinusoidal AC potential (typically 5-10 mV) over the DC potential.
-
Frequency Sweep: Sweep the frequency of the AC perturbation over a wide range (e.g., from 100 kHz down to 0.1 Hz or lower).
-
Data Acquisition and Analysis: Record the resulting current response and plot the impedance data in a Nyquist or Bode plot. The data can then be fitted to an appropriate equivalent circuit model to extract quantitative information about the electrochemical interface.
Diagram of the EIS Experimental Logic:
Caption: Logical flow of an electrochemical impedance spectroscopy experiment.
Safety and Handling Precautions
As with all chemicals, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors, although the vapor pressure of ionic liquids is very low.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and dispose of it as chemical waste in a sealed container. Avoid washing spills into drains.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area with soap and water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Concluding Remarks
This compound presents a compelling option as an electrolyte for a variety of electrochemical applications due to its anticipated favorable transport properties and wide electrochemical window. By adhering to the meticulous preparation and experimental protocols outlined in this guide, researchers can harness the full potential of this unique ionic liquid while ensuring the generation of high-quality, reliable data. The causal explanations provided for each procedural step are intended to empower the user to not only follow the protocols but also to adapt and troubleshoot their experiments with a solid understanding of the underlying principles.
References
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (2021). Int. J. Electrochem. Sci., 16.
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem.
-
This compound. Alfa Chemistry.
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (2018). Molecules, 23(3), 555.
-
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate for electrochemistry, ≥98.0% (T). Sigma-Aldrich.
-
Technical Data Sheet: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate. Iolitec.
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide. (2018).
-
This compound CAS#: 121091-30-3. ChemicalBook.
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (2021). ACS Measurement Science Au, 1(4), 226–236.
Sources
Application Notes and Protocols for CO2 Capture and Separation using 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Introduction: The Role of Ionic Liquids in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂), a primary greenhouse gas, necessitates the development of efficient and sustainable carbon capture and separation technologies. Traditional methods, often employing aqueous amine solutions, suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and equipment corrosion. Ionic liquids (ILs) have emerged as a promising class of solvents for CO₂ capture due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1][2] Imidazolium-based ILs, in particular, have been extensively studied for their favorable CO₂ absorption capabilities.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1,3-dimethylimidazolium trifluoromethanesulfonate, [C₂mim][OTf], for CO₂ capture and separation. We will delve into the core principles, experimental protocols, and data interpretation associated with this promising ionic liquid.
Physicochemical Properties of this compound ([C₂mim][OTf])
Understanding the fundamental properties of [C₂mim][OTf] is crucial for its effective application in CO₂ capture.
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃N₂O₃S | [4][5] |
| Molecular Weight | 246.21 g/mol | [4][5] |
| Appearance | Colorless to orange clear liquid | [6] |
| Density | 1.39 g/mL (for the ethyl analogue [EMIM][OTf]) | [6] |
| Melting Point | -10 °C (for the ethyl analogue [EMIM][OTf]) | [6] |
| Boiling Point | 671 °C (for the ethyl analogue [EMIM][OTf]) | [6] |
| Topological Polar Surface Area | 74.4 Ų | [4][5] |
Note: Some physical properties are for the closely related analogue 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) and are expected to be similar for [C₂mim][OTf].
Mechanism of CO₂ Capture by Imidazolium-Based Ionic Liquids
The capture of CO₂ by imidazolium-based ionic liquids like [C₂mim][OTf] is primarily a physical absorption process.[2] The interaction is governed by Lewis acid-base interactions between the CO₂ molecule (Lewis acid) and the anion of the ionic liquid (Lewis base). The trifluoromethanesulfonate ([OTf]⁻) anion, with its oxygen atoms, can interact favorably with the electron-deficient carbon atom of CO₂.[2] Molecular simulations have shown that CO₂ molecules tend to associate with the anion of the ionic liquid.[2]
The general mechanism can be visualized as the dissolution of CO₂ into the free volume of the ionic liquid, followed by weak interactions with the constituent ions. This physical absorption is a reversible process, allowing for the regeneration of the ionic liquid and the release of captured CO₂ with a relatively low energy penalty compared to chemical absorption methods.
Below is a diagram illustrating the interaction between CO₂ and the [C₂mim][OTf] ionic liquid.
Caption: Lewis acid-base interaction between CO₂ and the trifluoromethanesulfonate anion.
Experimental Protocols for CO₂ Solubility Measurement
Accurate determination of CO₂ solubility in [C₂mim][OTf] is paramount for evaluating its performance. The gravimetric method is a widely used and reliable technique for this purpose, leveraging the negligible vapor pressure of ionic liquids.[1][7]
Protocol 1: Gravimetric Measurement of CO₂ Solubility
This protocol outlines the steps for determining the solubility of CO₂ in [C₂mim][OTf] using a gravimetric analyzer.
Materials and Equipment:
-
This compound ([C₂mim][OTf]), high purity (>99%)
-
High-purity CO₂ gas (99.999%)
-
Gravimetric sorption analyzer (e.g., Hiden Isochema XEMIS)
-
Vacuum pump
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of [C₂mim][OTf] (typically 50-100 mg) into the sample basket of the gravimetric analyzer.
-
Degas the ionic liquid sample under high vacuum (<10⁻⁶ mbar) at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water or other volatile impurities. The stability of the mass reading will indicate the completion of degassing.
-
-
Buoyancy Correction:
-
Perform a buoyancy measurement by backfilling the system with an inert gas of known density (e.g., helium) at the desired experimental temperatures and pressures. This step is crucial for accurate mass uptake measurements.
-
-
CO₂ Sorption Measurement:
-
Set the desired temperature for the experiment (e.g., 25 °C, 40 °C, 60 °C).
-
Introduce CO₂ into the system at a controlled pressure.
-
Monitor the mass change of the ionic liquid sample over time. The system is considered to be at equilibrium when the mass reading stabilizes.
-
Record the equilibrium mass uptake at the given temperature and pressure.
-
-
Data Acquisition:
-
Repeat step 3 for a range of pressures to construct a CO₂ absorption isotherm at a constant temperature.
-
Repeat the entire process at different temperatures to study the effect of temperature on CO₂ solubility.
-
-
Data Analysis:
-
Calculate the mole fraction (x) of CO₂ in the ionic liquid at each equilibrium point using the following equation: x = (Δm / M_CO₂) / [(Δm / M_CO₂) + (m_IL / M_IL)] Where:
-
Δm is the equilibrium mass uptake of CO₂
-
M_CO₂ is the molar mass of CO₂ (44.01 g/mol )
-
m_IL is the initial mass of the ionic liquid
-
M_IL is the molar mass of [C₂mim][OTf] (246.21 g/mol )
-
-
Plot the mole fraction of CO₂ as a function of pressure to generate the solubility isotherm.
-
Below is a workflow diagram for the gravimetric measurement of CO₂ solubility.
Caption: Workflow for determining CO₂ solubility in [C₂mim][OTf] using a gravimetric analyzer.
Performance Data and Interpretation
Table 2: CO₂ Solubility in [EMIM][TFO] at Various Temperatures and Pressures
| Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction (x) |
| 293.15 | 3.995 | 0.5021 |
| 413.15 | 0.415 | 0.0274 |
Source: Adapted from Journal of Chemical & Engineering Data.[8]
Interpretation of Results:
-
Effect of Pressure: As expected for physical absorption, the solubility of CO₂ in the ionic liquid increases with increasing pressure.
-
Effect of Temperature: The solubility of CO₂ decreases with increasing temperature, which is characteristic of an exothermic absorption process. This temperature dependence is advantageous for pressure/vacuum swing absorption processes, where the captured CO₂ can be released by reducing the pressure with a minimal temperature change.
Selectivity for CO₂ Separation
For practical applications, the selectivity of the ionic liquid for CO₂ over other gases, such as nitrogen (N₂) or methane (CH₄), is a critical parameter. The ideal selectivity can be estimated from the ratio of the Henry's Law constants of the individual gases. While specific selectivity data for [C₂mim][OTf] is not available, imidazolium-based ionic liquids with fluorinated anions generally exhibit good CO₂/N₂ and CO₂/CH₄ selectivity.[9]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Wear personal protective equipment, including safety glasses, gloves, and a lab coat.[6]
-
Handle the ionic liquid in a well-ventilated area or a fume hood.
-
Store the compound in a cool, dry place away from incompatible materials.[6]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound presents itself as a promising candidate for CO₂ capture and separation applications. Its favorable physicochemical properties, coupled with the general characteristics of imidazolium-based ionic liquids, make it a subject of interest for further research and development. The protocols and information provided in this application note offer a comprehensive guide for scientists and researchers to explore the potential of [C₂mim][OTf] in addressing the challenges of carbon capture. Further experimental investigation into the CO₂ solubility and selectivity of this specific ionic liquid is encouraged to fully elucidate its performance capabilities.
References
-
Using Ionic Liquids to Improve CO2 Capture. National Institutes of Health. [Link]
-
Physical Absorption of CO 2 , CH 4 , and N 2 in Nine Imidazolium-Based Ionic Liquids. Semantic Scholar. [Link]
-
Exploring Gas Solubility in Ionic Liquids. AZoM. [Link]
-
Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. ACS Publications. [Link]
-
Carbon Dioxide Solubility in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate or 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquids. ACS Publications. [Link]
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. [Link]
-
Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. ResearchGate. [Link]
-
Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
-
Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids? ACS Publications. [Link]
-
Gas Solubility (and Related High-Pressure Phenomena) in Systems with Ionic Liquid. ACS Publications. [Link]
-
Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review. MDPI. [Link]
-
Solubility of Carbon Dioxide in Imidazolium-Based Ionic Liquids with a Methanesulfonate Anion. ACS Publications. [Link]
-
Solubility of Carbon Dioxide in Promising Methylimidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Guide to CO2 Separations in Imidazolium-Based Room-Temperature Ionic Liquids. ResearchGate. [Link]
-
CO Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. ResearchGate. [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. ACS Publications. [Link]
-
Selectivities of Carbon Dioxide Over Ethane in Three Methylimidazolium- Based Ionic Liquids: Experimental Data and Modeling. Preprints.org. [Link]
-
Designed imidazolium-based ionic liquids to capture carbon dioxide from natural gas. ResearchGate. [Link]
-
CO2 Capture Using Ionic Liquids. ResearchGate. [Link]
-
Solubility of CO 2 in imidazolium-based ionic liquid at 50°C (overall... ResearchGate. [Link]
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. MDPI. [Link]
-
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. [Link]
-
CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. MDPI. [Link]
-
Why Is CO2 so soluble in imidazolium-based ionic liquids? PubMed. [Link]
-
Computational study of Capturing CO2 and SO2 gases using imidazolium based ionic liquids. ResearchGate. [Link]
-
Thermodynamic modeling of gas solubility in ionic liquids using equations of state. ResearchGate. [Link]
-
Quantifying the Anion Effect of Gas Solubility within Ionic Liquids Using the Solvation Affinity Index. OSTI.GOV. [Link]
-
Exploring the Influence of Ionic Liquid Anion Structure on Gas-Ionic Liquid Partition Coefficients of Organic Solutes Using Machine Learning. National Institutes of Health. [Link]
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon Dioxide Selectivity over Ethane in Promising Bis Tri (Fluoromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: The Multifaceted Role of 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Nanomaterial Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ionic liquids (ILs) have emerged as a pivotal class of materials in nanotechnology, offering unique physicochemical properties that redefine the landscape of nanomaterial synthesis. Among them, 1,3-Dimethylimidazolium trifluoromethanesulfonate, abbreviated as [DMIM][TfO], stands out as a versatile and efficient medium. This imidazolium-based ionic liquid functions not merely as a solvent but as an active participant in the nucleation, growth, and stabilization of nanoparticles.[1] Its negligible vapor pressure, high thermal stability, and tunable nature make it a "green" alternative to conventional volatile organic solvents.[2][3] This document provides a comprehensive overview of the roles of [DMIM][TfO] in nanomaterial synthesis, explains the underlying stabilization mechanisms, and offers detailed protocols for its application.
Introduction: Physicochemical Profile of [DMIM][TfO]
This compound ([DMIM][TfO]) is an organic salt with a low melting point, composed of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a trifluoromethanesulfonate anion ([TfO]⁻).[4] Its unique properties are highly advantageous for nanomaterial synthesis.[5] Unlike traditional solvents, ILs are largely made of ions, which allows them to interact with precursors and nanoparticle surfaces in distinct ways.
Table 1: Key Physicochemical Properties of [DMIM][TfO]
| Property | Value/Description | Significance in Nanomaterial Synthesis |
| Molecular Formula | C₆H₉F₃N₂O₃S[4] | Defines the constituent ions and their elemental makeup. |
| Molecular Weight | 246.21 g/mol [4] | Basic property for stoichiometric calculations in synthesis. |
| Thermal Stability | High | Enables a wide range of reaction temperatures, facilitating control over reaction kinetics and nanoparticle crystallinity.[3] |
| Vapor Pressure | Negligible | Reduces atmospheric contamination, making it a "green" solvent and simplifying high-temperature procedures.[2][3] |
| Ionic Conductivity | High | Suitable for electrochemical synthesis methods and enhances microwave absorption for rapid, uniform heating.[6] |
| Solvating Capacity | High | Capable of dissolving a wide range of organic, inorganic, and organometallic precursors. |
Core Roles of [DMIM][TfO] in Nanomaterial Synthesis
The function of [DMIM][TfO] extends far beyond that of a simple solvent. It plays several critical roles, often simultaneously, to direct the formation of well-defined nanomaterials.
Reaction Medium
As a reaction medium, [DMIM][TfO] provides a controlled environment for the chemical transformation of precursors into nanoparticles. Its high thermal stability permits syntheses at elevated temperatures without solvent loss, while its strong absorption of microwave energy allows for ultrafast, energy-efficient reactions.[3][7]
Nanoparticle Stabilizer
Perhaps the most crucial role of imidazolium-based ILs is their ability to stabilize nanoparticles without the need for additional ligands or surfactants.[2][3] This "in-situ" stabilization prevents the agglomeration and uncontrolled growth of nanoparticles, which is critical for maintaining their unique nanoscale properties. The stabilization is achieved through a combination of electrostatic and steric effects, where the [DMIM]⁺ cations and [TfO]⁻ anions form structured layers around the nanoparticle surface.[8][9]
Anionic Precursor (Fluorine Source)
In specific reactions, the trifluoromethanesulfonate ([TfO]⁻) anion can serve as a reactant. Research has shown that under microwave heating, the triflate anion in the closely related 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][TfO]) can decompose. This process serves as a fluorine source for the synthesis of metal fluoride nanoparticles, such as Iron(II) Fluoride (FeF₂).[10][11] This dual-functionality simplifies the synthesis by integrating the solvent and a reactant into a single component.
Mechanism of Nanoparticle Stabilization
The stability of nanoparticles in ionic liquids like [DMIM][TfO] is a complex phenomenon governed by the formation of a structured interfacial layer. This mechanism provides robust kinetic stability to the colloidal dispersion.[2][3]
-
Electrostatic Stabilization : The primary stabilization mechanism arises from repulsive electrostatic forces.[8] The IL ions, [DMIM]⁺ and [TfO]⁻, form alternating, charged layers around the nanoparticle. This structured arrangement, often referred to as a charge-alternating double layer, creates a repulsive potential between adjacent particles, effectively preventing them from coalescing.[2][3]
-
Steric Hindrance : The bulky nature of the imidazolium cation and the triflate anion adsorbed on the nanoparticle surface provides a physical, or steric, barrier. This barrier further hinders close approach and aggregation of particles.[7]
The combination of these forces results in highly stable nanoparticle dispersions that can persist for weeks without precipitation or agglomeration.[10][11]
Protocol: Microwave-Assisted Synthesis of Iron(II) Fluoride Nanoparticles
This protocol details the synthesis of Iron(II) Fluoride (FeF₂) nanoparticles using an iron amidinate precursor in an imidazolium trifluoromethanesulfonate ionic liquid, adapted from procedures demonstrated to be effective for such syntheses.[10][11] The triflate anion of the IL serves as the fluorine source.
Materials and Equipment
-
Ionic Liquid : 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][TfO]) or this compound ([DMIM][TfO]), high purity (<50 ppm water).
-
Precursor : Iron(II) amidinate [Fe{MeC(NiPr)₂}₂].
-
Equipment :
-
Microwave synthesizer (e.g., CEM Discover).
-
Inert atmosphere glovebox or Schlenk line.
-
Glass microwave reaction vessel with stir bar.
-
Centrifuge.
-
Anhydrous ethanol or acetonitrile for washing.
-
Equipment for characterization: Transmission Electron Microscopy (TEM), Powder X-ray Diffraction (PXRD).
-
Experimental Workflow
Step-by-Step Procedure
-
Preparation (Inert Atmosphere) : Inside a glovebox, add the iron(II) amidinate precursor to a glass microwave reaction vessel containing a magnetic stir bar.
-
Add Ionic Liquid : Add the desired amount of anhydrous [BMIM][TfO] or [DMIM][TfO] to the vessel to create a dispersion of the precursor. A typical concentration might be around 1.0 wt%.
-
Seal and Transfer : Securely cap the reaction vessel inside the glovebox and transfer it to the microwave synthesizer.
-
Microwave Synthesis : Irradiate the mixture under stirring. A typical reaction condition is heating to 240°C and holding for 10 minutes.[11] The solution will change color, indicating nanoparticle formation.
-
Cooling : After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolation : Transfer the vessel back to the glovebox. To isolate the nanoparticles, add an excess of anhydrous ethanol or acetonitrile to the dispersion. This will cause the nanoparticles to precipitate as the ionic liquid dissolves in the solvent.
-
Centrifugation : Centrifuge the mixture to pellet the nanoparticles. Decant and discard the supernatant containing the ionic liquid and any unreacted precursors.
-
Washing : Re-disperse the nanoparticle pellet in fresh anhydrous ethanol or acetonitrile and repeat the centrifugation step. Perform this washing procedure 2-3 times to ensure complete removal of the ionic liquid.
-
Drying : After the final wash, dry the nanoparticle pellet under vacuum to obtain a fine powder.
-
Characterization : Characterize the size, morphology, and crystalline phase of the resulting FeF₂ nanoparticles using TEM and PXRD.[10][11]
Table 2: Representative Nanoparticle Synthesis Outcomes in Imidazolium ILs [10][11]
| Precursor | Ionic Liquid | Product | Avg. Particle Size (nm) |
| Fe(AMD)₂ | [BMIM][BF₄] | FeF₂ | 65 (±18) |
| Fe(AMD)₂ | [BMIM][PF₆] | FeF₂ | 68 (±11) |
| Fe(AMD)₂ | [BMIM][TfO] | FeF₂ | 32 (±10) |
| Ni(AMD)₂ | [BMIM][BF₄] | Ni Metal | 11 (±3) |
| Ni(AMD)₂ | [BMIM][Tos] | Ni Metal | 3 (±1) |
Note: AMD = amidinate, Tos = tosylate. Data adapted from related studies to show comparative effects of different anions.
Conclusion and Future Outlook
This compound and its analogues are highly effective and versatile media for the synthesis of nanomaterials. Their ability to act as solvents, stabilizers, and even reactants simplifies synthetic procedures and provides excellent control over nanoparticle size and stability.[1] The use of microwave irradiation in conjunction with these ionic liquids offers a rapid and energy-efficient route to producing high-quality nanoparticles.[7] As research continues, the tailored design of ionic liquids by modifying cation and anion structures will further expand the library of accessible nanomaterials and enhance control over their physicochemical properties for advanced applications in catalysis, energy storage, and nanomedicine.
References
-
Nanomaterial Synthesis in Ionic Liquids and Their Use on the Photocatalytic Degradation of Emerging Pollutants. (2021-02-05). MDPI. Available at: [Link]
-
How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering A Computational Study. (2024-07-27). ACS Nano. Available at: [Link]
-
Ionic liquids for synthesis of nanoparticles (A review). (2018-09-05). ResearchGate. Available at: [Link]
-
How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study. (2024-07-27). PMC - NIH. Available at: [Link]
-
Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. (2023-03-03). ResearchGate. Available at: [Link]
-
Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. (2021-07-16). MDPI. Available at: [Link]
-
Ionic Liquid-Mediated Synthesis of Metal Nanoparticles. (2019-06-25). IGI Global. Available at: [Link]
-
Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. (2011-01-01). ResearchGate. Available at: [Link]
-
Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. (2016-12-13). PubMed. Available at: [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022-01-23). MDPI. Available at: [Link]
-
Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. (2023-11-02). ACS Publications. Available at: [Link]
-
Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. (2025-10-21). ResearchGate. Available at: [Link]
-
Synthesis of metal-fluoride nanoparticles supported on thermally reduced graphite oxide. (2017-11-22). Beilstein Journal of Nanotechnology. Available at: [Link]
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Ionic Liquid-Mediated Synthesis of Metal Nanoparticles: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions in 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Introduction: A New Frontier for Biocatalysis
The burgeoning field of green chemistry has spurred a paradigm shift in industrial synthesis, with a pronounced emphasis on developing sustainable and environmentally benign processes. In this context, enzymes have emerged as powerful catalysts owing to their high specificity, mild reaction conditions, and biodegradability. However, the full potential of enzymatic catalysis has often been constrained by the limitations of conventional aqueous and organic solvents. The advent of ionic liquids (ILs) as reaction media has opened up new avenues for biocatalysis, offering unique solvent properties that can enhance enzyme stability, activity, and selectivity.
This guide focuses on a promising imidazolium-based ionic liquid, 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) , as a medium for enzymatic reactions. We will delve into its physicochemical properties, its impact on enzyme performance, and provide detailed protocols for conducting enzymatic reactions in this novel solvent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the application of [DMIM][OTf] in their biocatalytic processes.
Physicochemical Properties of this compound
Understanding the properties of [DMIM][OTf] is crucial for its effective application in enzymatic reactions.
| Property | Value | Reference |
| Molecular Formula | C6H9F3N2O3S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Colorless to orange clear liquid | |
| Density | 1.39 g/mL | |
| Melting Point | -10 °C | |
| Polarity | Polar, non-coordinating |
The unique combination of a polar character with a non-coordinating anion makes [DMIM][OTf] a versatile solvent capable of dissolving a wide range of substrates, including both polar and nonpolar molecules, which is often a challenge in traditional solvent systems.
The Interplay between [DMIM][OTf] and Enzyme Performance
The choice of solvent is a critical parameter that can profoundly influence the outcome of an enzymatic reaction. [DMIM][OTf] can impact enzyme performance in several ways:
-
Enhanced Stability: The highly structured and viscous nature of ionic liquids can provide a protective microenvironment for enzymes, shielding them from denaturation at elevated temperatures and in the presence of organic co-solvents. This enhanced stability can lead to longer catalyst lifetimes and improved process economics.
-
Modulated Activity and Selectivity: The interaction of the ionic liquid's cations and anions with the enzyme's surface can induce conformational changes that may lead to either an increase or decrease in catalytic activity. Furthermore, the solvent environment can influence the enzyme's substrate specificity and enantioselectivity, offering opportunities for reaction optimization.
-
Improved Substrate Solubility: The excellent solvation power of [DMIM][OTf] can overcome substrate solubility limitations, particularly for hydrophobic compounds that are poorly soluble in aqueous media. This can lead to higher reaction rates and improved overall process efficiency.
It is important to note that the effect of [DMIM][OTf] on a particular enzyme is highly specific and depends on the enzyme's structure and the nature of the reaction being catalyzed. Therefore, empirical optimization of reaction conditions is essential for achieving optimal performance.
Application Notes and Protocols
While the exploration of [DMIM][OTf] as a medium for a wide range of enzymatic reactions is still an active area of research, we provide here detailed protocols for two key classes of enzymes: lipases and proteases. These protocols are based on established methodologies for similar enzymatic transformations and have been adapted for use in [DMIM][OTf].
Application Note 1: Lipase-Catalyzed Esterification in [DMIM][OTf]
Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)
Reaction: Esterification of a fatty acid with an alcohol to produce an ester. This is a fundamental reaction in the synthesis of biofuels, flavors, fragrances, and pharmaceuticals.
Rationale for using [DMIM][OTf]:
-
Overcomes solubility issues of long-chain fatty acids and alcohols.
-
Can drive the reaction equilibrium towards product formation by acting as a water scavenger.
-
Potential for enhanced thermal stability of the lipase, allowing for higher reaction temperatures and faster rates.
Experimental Workflow:
Figure 1: Workflow for lipase-catalyzed esterification in [DMIM][OTf].
Detailed Protocol:
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the fatty acid (e.g., oleic acid, 1 mmol) and the alcohol (e.g., ethanol, 3 mmol, 3-fold molar excess).
-
Add this compound ([DMIM][OTf]) to the vessel to achieve a desired substrate concentration (e.g., 2 mL for a 0.5 M solution of the fatty acid).
-
Stir the mixture at room temperature until all reactants are fully dissolved.
-
-
Enzymatic Reaction:
-
Add the immobilized Candida antarctica lipase B (e.g., 10% w/w of the substrates).
-
Seal the reaction vessel and place it in a shaking incubator at the desired temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals.
-
-
Reaction Monitoring and Product Analysis:
-
Dilute the withdrawn sample with a suitable organic solvent (e.g., hexane or a mixture of hexane and isopropanol).
-
Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the fatty acid and the yield of the ester product.
-
-
Product Isolation:
-
Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent and reused.
-
The product can be extracted from the ionic liquid using a non-polar organic solvent (e.g., hexane).
-
The ionic liquid can be recovered by removing the residual solvent under vacuum and reused.
-
Optimization Parameters:
-
Temperature: Investigate a range of temperatures (e.g., 40-70 °C) to find the optimal balance between reaction rate and enzyme stability.
-
Substrate Molar Ratio: Vary the molar ratio of alcohol to fatty acid to optimize the reaction equilibrium.
-
Enzyme Loading: Determine the optimal amount of immobilized enzyme to achieve a desirable reaction rate without excessive cost.
-
Water Content: The presence of a small amount of water is often necessary for enzyme activity. However, excessive water can promote the reverse hydrolysis reaction. The optimal water content should be determined empirically.
Application Note 2: Protease-Catalyzed Peptide Synthesis in [DMIM][OTf]
Enzyme: Subtilisin Carlsberg
Reaction: Synthesis of a dipeptide from an N-protected amino acid ester and an amino acid amide. This reaction is a key step in the production of various peptides with pharmaceutical and nutritional applications.
Rationale for using [DMIM][OTf]:
-
Suppresses water-dependent side reactions such as hydrolysis of the ester substrate and the peptide product.
-
Can enhance the solubility of protected amino acid derivatives.
-
May improve the stability of the protease against autolysis.
Experimental Workflow:
Figure 2: Workflow for protease-catalyzed peptide synthesis in [DMIM][OTf].
Detailed Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve the N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester, 0.1 M) and the amino acid amide (e.g., L-leucinamide, 0.2 M) in this compound ([DMIM][OTf]).
-
Ensure complete dissolution by stirring at room temperature.
-
-
Enzymatic Reaction:
-
Add Subtilisin Carlsberg to the reaction mixture (e.g., 1 mg/mL).
-
Seal the vessel and incubate at a controlled temperature (e.g., 40 °C) with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the formation of the dipeptide product over time by taking small samples from the reaction mixture and analyzing them by reverse-phase HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction has reached the desired conversion, the peptide product can be isolated. Depending on the properties of the peptide, this may involve precipitation by adding an anti-solvent or extraction into a suitable organic solvent.
-
Further purification can be achieved by preparative HPLC or crystallization.
-
Key Considerations:
-
Enzyme Formulation: The physical form of the enzyme (e.g., powder, cross-linked enzyme aggregates) can significantly impact its activity and stability in the ionic liquid.
-
pH Memory: The pH of the last aqueous solution the enzyme was in contact with before being introduced into the ionic liquid can influence its ionization state and catalytic activity. This "pH memory" should be considered and optimized.
-
Mass Transfer Limitations: The high viscosity of [DMIM][OTf] can sometimes lead to mass transfer limitations. Adequate mixing and agitation are crucial to ensure efficient contact between the enzyme and the substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inactive enzyme- Insufficient water content- Inappropriate "pH memory"- Substrate or product inhibition | - Use a fresh batch of enzyme- Add a small, controlled amount of water to the reaction mixture- Adjust the pH of the buffer used to prepare the enzyme- Perform kinetic studies to assess inhibition and adjust substrate concentrations accordingly |
| Low product yield | - Unfavorable reaction equilibrium- Product hydrolysis- Enzyme deactivation | - Remove water from the reaction mixture (e.g., by using molecular sieves)- Use a less water-miscible ionic liquid or co-solvent- Optimize reaction temperature and enzyme stability |
| Difficulty in product isolation | - High solubility of the product in the ionic liquid | - Explore different extraction solvents- Consider using a biphasic system with an immiscible organic solvent- Investigate product precipitation by adding an anti-solvent |
Conclusion and Future Outlook
This compound holds significant promise as a versatile and effective medium for a variety of enzymatic reactions. Its unique physicochemical properties can lead to enhanced enzyme stability, improved substrate solubility, and altered catalytic activity and selectivity. The protocols provided in this guide serve as a starting point for researchers to explore the potential of [DMIM][OTf] in their own biocatalytic applications.
Further research is needed to expand the range of enzymes and reactions that have been successfully demonstrated in this ionic liquid. A deeper understanding of the molecular-level interactions between enzymes and [DMIM][OTf] through techniques like molecular dynamics simulations will be crucial for the rational design of highly efficient and robust biocatalytic systems. As our knowledge in this area grows, [DMIM][OTf] and other ionic liquids are poised to play an increasingly important role in the development of sustainable and green chemical processes.
References
- Castillo, E., et al. (2007). Direct esterification catalyzed by CAL-B of hydrophenylpropanoid acids (5 a-c) with alcohols structurally different.
- Dutta Banik, S., et al. (2016). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. RSC Advances, 6(92), 89697-89705.
- Ishak, S. N. H., et al. (2017). Molecular Dynamic Simulation of Space and Earth-Grown Crystal Structures of Thermostable T1 Lipase Geobacillus zalihae Revealed a Better Structure. Molecules, 22(9), 1574.
- Joshi, S., & Satyanarayana, T. (2013). Characteristics and applications of a recombinant alkaline serine protease from a novel bacterium Bacillus lehensis. Bioresource Technology, 131, 76-85.
- Narwal, S. K., & Gupta, R. (2013). Biodiesel Production by Transesterification Using Immobilized Lipase. Biotechnology Letters, 35(4), 479-490.
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
- Ru, M. T., et al. (1999). On the activity loss of hydrolases in organic solvents: II. A mechanistic study of subtilisin Carlsberg. Biotechnology and Bioengineering, 63(2), 233-241.
- Saravanakumar, K., et al. (2014). Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles. Applied Biochemistry and Biotechnology, 174(1), 188-201.
- Schopf, E., & Warshel, A. (2014). The catalytic mechanism of serine proteases: a computational study.
- Tai, D. F. (2003). Enzymatic Peptide Synthesis: From the Substrate Point of View. Current Organic Chemistry, 7(6), 515-554.
- Thebti, W., et al. (2016). Biochemical characterisation of a novel broad pH spectrum subtilisin from Fictibacillus arsenicus DSM 15822T. FEBS Open Bio, 6(12), 1235-1246.
- van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical Reviews, 107(6), 2757-2789.
- Vossenberg, P., et al. (2011). Process design for enzymatic peptide synthesis in near-anhydrous organic media. Biotechnology and Bioengineering, 108(2), 255-264.
- Wang, J. X., et al. (2006). Lipase-catalyzed production of biodiesel research. Renewable Energy, 31(14), 2181-2186.
- Withers-Martinez, C., et al. (1999). Gastric lipase: crystal structure and activity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1441(2-3), 197-204.
- Yang, T., et al. (2014). Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters. Journal of the American Oil Chemists' Society, 91(10), 1765-1773.
- Yuan, C., et al. (2017). Lipase-catalyzed Michael addition of amines to α,β-unsaturated esters in organic solvents. Tetrahedron Letters, 58(15), 1489-1492.
- Zhang, Z. Q., & Guan, C. Y. (2008). The screening and culture condition research on lipase-producing strains for biodiesel production. Chinese Journal of Bioprocess Engineering, 6(3), 43-47.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Welcome to the technical support center for the synthesis of 1,3-Dimethylimidazolium Trifluoromethanesulfonate, often abbreviated as [DMIM][OTf]. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this versatile ionic liquid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and troubleshooting strategies to ensure a successful and safe synthesis.
Introduction: Why [DMIM][OTf] and What are the Hurdles?
This compound is a popular ionic liquid due to its thermal stability, low volatility, and utility as a solvent and catalyst in various chemical reactions.[1][2] The synthesis, while conceptually straightforward, involves highly reactive and hazardous materials, demanding meticulous attention to detail. The primary synthetic route is the direct alkylation of 1-methylimidazole with methyl trifluoromethanesulfonate (methyl triflate), a potent methylating agent.[3]
The main challenges in this synthesis revolve around:
-
Safety: Handling the highly toxic and corrosive methyl triflate.[4][5]
-
Reaction Control: Managing the exothermic nature of the reaction.[6]
-
Purity: Ensuring the complete removal of starting materials and any potential side products.
-
Moisture Sensitivity: Both starting materials and the final product can be sensitive to moisture, which can affect the reaction and the properties of the ionic liquid.
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Visualizing the Synthesis Workflow
To provide a clear overview, the following diagram illustrates the key stages of the synthesis process.
Caption: General workflow for the synthesis of [DMIM][OTf].
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Problem 1: The reaction mixture turned dark brown/black.
Possible Cause: This is often an indication of decomposition or side reactions due to excessive heat. The reaction between 1-methylimidazole and methyl triflate is highly exothermic.[6] If the methyl triflate is added too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to the degradation of the starting materials or the product.
Solution:
-
Controlled Addition: Add the methyl triflate dropwise to the solution of 1-methylimidazole.
-
Cooling: Use an ice bath to maintain the reaction temperature between 0-5 °C during the addition.
-
Dilution: Performing the reaction in a suitable anhydrous solvent, such as dichloromethane or acetonitrile, can help to dissipate the heat more effectively.[6]
Problem 2: The yield of the final product is very low.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Loss During Work-up: The product may be lost during the washing or isolation steps.
-
Moisture Contamination: Water can react with methyl triflate, reducing the amount available for the reaction with 1-methylimidazole.
Solutions:
-
Reaction Time and Temperature: After the initial addition, allow the reaction to stir for a sufficient amount of time. Some protocols suggest stirring for a few hours at room temperature after the addition is complete to ensure the reaction goes to completion.[3]
-
Stoichiometry: Ensure a 1:1 molar ratio of the reactants. An excess of either reactant can complicate purification and may not necessarily improve the yield of the desired product.[6]
-
Anhydrous Conditions: Use freshly distilled and dried solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Washing Solvent: When washing the product, use a solvent in which the product is insoluble but the starting materials are soluble. Hexane is a common choice for this purpose.[3]
Problem 3: The final product is an oil instead of a white solid.
Possible Cause: The presence of impurities, such as unreacted starting materials or residual solvent, can lower the melting point of the product, causing it to be an oil or a waxy solid at room temperature. The reported melting point for pure this compound is around 56 °C.[3]
Solutions:
-
Thorough Washing: Ensure the product is washed multiple times with a suitable non-polar solvent like hexane to remove any unreacted starting materials.
-
Effective Drying: Dry the product under high vacuum for several hours to remove all traces of solvent. Gentle heating (e.g., 40-50 °C) during drying can be beneficial, but be careful not to exceed the melting point.
Problem 4: The NMR spectrum of the product shows unexpected peaks.
Possible Cause: The presence of impurities is the most likely cause. These could be unreacted 1-methylimidazole, residual solvent, or byproducts from side reactions.
Solution:
-
Purification: If washing with a non-polar solvent is insufficient, recrystallization may be necessary. A suitable solvent system would need to be determined empirically, but a polar aprotic solvent in which the ionic liquid is soluble at elevated temperatures and less soluble at lower temperatures could be a starting point.
-
Reference Spectra: Compare your spectra to literature data. For this compound in CD3CN, the expected 1H NMR peaks are around 3.85 ppm (singlet, 6H, 2xCH3), 7.37 ppm (singlet, 2H, imidazole ring protons), and 8.52 ppm (singlet, 1H, imidazole ring proton).[3] The 19F NMR should show a singlet around -79.3 ppm.[3]
Problem 5: Safety concerns during the experiment.
Methyl trifluoromethanesulfonate is extremely hazardous. It is fatal if inhaled and toxic in contact with skin or if swallowed.[4][7] It is also corrosive and can cause severe burns.[5]
Mandatory Safety Protocols:
-
Ventilation: Always handle methyl triflate in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4]
-
Emergency Preparedness: Have an emergency plan in place. In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[5][7] For inhalation, move the person to fresh air and get immediate medical help.[5]
-
Storage: Store methyl triflate in a tightly sealed container in a cool, well-ventilated area, away from ignition sources.[4][8] Recommended storage temperature is often 2-8 °C.[7]
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without a solvent?
A: Yes, solvent-free synthesis is possible and has been reported.[6] However, it requires very careful control of the addition rate and temperature to manage the exothermicity of the reaction. For researchers less experienced with this reaction, using an anhydrous solvent is recommended for better heat management.
Q2: What is the best way to confirm the purity of my product?
A: NMR spectroscopy (1H, 13C, and 19F) is the most definitive method for confirming the structure and purity of your product.[3] Elemental analysis can also be used for further confirmation.[3] The absence of starting material peaks in the NMR spectrum is a good indicator of high purity.
Q3: Are there alternative methods for synthesizing [DMIM][OTf]?
A: Yes, other methods exist, though they may have their own challenges:
-
Proton Transfer: This involves reacting 1-methylimidazole with trifluoromethanesulfonic acid (triflic acid).[6] This is also a highly exothermic acid-base reaction.
-
Anion Exchange (Metathesis): This method starts with a different 1,3-dimethylimidazolium salt (e.g., a halide) and exchanges the anion with a triflate salt (e.g., lithium triflate).[6] A key challenge here is the complete removal of the byproduct inorganic salt.[6]
The following diagram illustrates the decision-making process for troubleshooting common issues:
Caption: Troubleshooting logic for [DMIM][OTf] synthesis.
Experimental Protocol Example
This is a representative protocol synthesized from literature sources.[3] Researchers should always consult the original literature and perform their own risk assessment.
Materials:
-
1-Methylimidazole
-
Methyl trifluoromethanesulfonate
-
Anhydrous dichloromethane (or other suitable solvent)
-
Hexane (for washing)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add hexane and stir vigorously to precipitate the product as a white solid.
-
Isolate the solid by filtration, washing with several portions of fresh hexane.
-
Dry the white solid under high vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C6H9F3N2O3S | [9] |
| Molecular Weight | 246.21 g/mol | [9] |
| Appearance | Colorless solid | [3] |
| Melting Point | 56 °C | [3] |
| 1H NMR (CD3CN) | δ 3.85 (s, 6H), 7.37 (s, 2H), 8.52 (s, 1H) | [3] |
| 19F NMR (CD3CN) | δ -79.3 (s, 3F) | [3] |
This guide is intended to be a living document. As new techniques and insights become available, it will be updated. We encourage researchers to contribute their findings to the scientific community to further refine the synthesis of this important ionic liquid.
References
- Understanding the Hazards and Safe Handling of Methyl Triflate. (n.d.). Google Cloud.
- Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. (n.d.). Cole-Parmer.
- 1-Methylimidazole Trifluoromethanesulfonate | 99257-94-0. (n.d.). Benchchem.
- Methyl trifluoromethanesulfonate. (n.d.). Santa Cruz Biotechnology.
- Chemical Safety Data Sheet MSDS / SDS - Methyl trifluoromethanesulfonate. (2025, September 27). ChemicalBook.
- Methyl trifluoromethanesulfonate. (2018, June 26). [Supplier Name].
- Synthesis of ionic liquids. (n.d.). Slideshare.
- A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (n.d.). MDPI.
- 1-Methyl-1H-imidazol-3-ium methanesulfonate. (2018, December 17). IUCrData.
- Development of Ionic Liquids as Green Reaction Media and Catalysts. (n.d.). [Source].
- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (2021, October 10). [Source].
- Synthesis and Applications of New Ionic Liquids. (n.d.). CORE.
- CAS 121091-30-3 this compound. (n.d.). Alfa Chemistry.
- 1-Methylimidazole trifluoromethanesulfonate. (n.d.). Chem-Impex.
- 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. (n.d.). PubChem.
- This compound. (n.d.). CD BioSustainable-Green Chemistry.
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. (n.d.). Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionic Conductivity of 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][TfO]) Electrolytes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][TfO]) based electrolytes. This document is designed for researchers, scientists, and drug development professionals who are working with this ionic liquid (IL) and seeking to optimize its ionic conductivity for various electrochemical applications. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to address common experimental challenges.
Introduction to [DMIM][TfO] and Ionic Conductivity
This compound, often abbreviated as [DMIM][TfO], is a room-temperature ionic liquid recognized for its favorable properties, including high thermal stability, low volatility, and a wide electrochemical window.[1][2][3] These characteristics make it a compelling candidate for use as an electrolyte in advanced energy storage systems like lithium-ion batteries and supercapacitors.[3][4]
The performance of any electrolyte is fundamentally governed by its ionic conductivity (σ), which measures its ability to conduct an electric current via the movement of ions. In many applications, the intrinsic conductivity of pure [DMIM][TfO] may be insufficient due to factors like high viscosity and strong coulombic interactions between the [DMIM]⁺ cation and the [TfO]⁻ anion, which restrict ion mobility. This guide will explore scientifically-grounded strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding [DMIM][TfO] electrolytes.
Q1: What is the fundamental mechanism of ion transport in [DMIM][TfO]? A: Ion transport in imidazolium-based ILs is a complex process dominated by strong ion-ion interactions.[5] Unlike dilute electrolyte solutions, where ions move independently, ions in an IL move within a correlated network. The charge transport mechanism is a combination of 'vehicular' motion, where an ion moves with its solvation shell, and 'hopping' between available sites in the liquid's structure.[6][7][8] The overall conductivity is primarily limited by the liquid's viscosity and the strength of the coulombic attraction between the cation and anion.
Q2: My measured ionic conductivity is significantly lower than literature values. What are the likely causes? A: Discrepancies often arise from impurities, particularly water and residual halides (e.g., Cl⁻) from synthesis. Water can significantly alter the viscosity and hydrogen-bonding network of the IL. Halide impurities can interfere with electrochemical measurements. We strongly recommend drying the IL under high vacuum at a moderate temperature (e.g., 60-80 °C) for several days and handling it exclusively in an inert atmosphere (e.g., an argon-filled glovebox) to ensure reproducibility.
Q3: How does temperature influence the ionic conductivity of [DMIM][TfO]? A: The relationship between temperature and ionic conductivity in ionic liquids does not follow a simple linear Arrhenius model. Instead, it is well-described by the Vogel-Fulcher-Tammann (VFT) equation.[1][8][9] This is because as temperature increases, the free volume within the liquid expands, leading to a significant decrease in viscosity. This reduction in viscosity enhances the mobility of the ions, resulting in a non-linear increase in conductivity.
Q4: Is there an ideal cation or anion structure for maximizing conductivity? A: Yes, the structure of the constituent ions is critical. For imidazolium-based cations, increasing the length of the alkyl chain (e.g., from dimethyl to butyl-methyl or hexyl-methyl) generally leads to higher viscosity and, consequently, lower ionic conductivity.[10] The anion also plays a major role; smaller, more symmetric anions with delocalized charge, like dicyanamide ([DCA]⁻), often result in lower viscosity and higher conductivity compared to trifluoromethanesulfonate ([TfO]⁻).[9][11]
Troubleshooting Guide: Low Ionic Conductivity
This section provides a structured, problem-solution approach to common experimental hurdles.
Problem 1: The intrinsic conductivity of my pure [DMIM][TfO] is insufficient for my device's power requirements.
-
Underlying Cause: The primary limitations are the electrolyte's viscosity and the strong electrostatic attraction between the [DMIM]⁺ and [TfO]⁻ ions, which restricts their mobility.
-
Strategic Solutions:
-
Addition of an Aprotic Co-solvent: Introduce a low-viscosity, high-dielectric constant molecular solvent.
-
Addition of a Supporting Salt: Increase the concentration of charge carriers by dissolving a salt, typically a lithium salt for battery applications.
-
Incorporation of Nanoparticles: Create alternative ion transport pathways by adding inert ceramic nano-additives.
-
Solution 1.1: Co-solvent Addition
Causality: Adding a co-solvent like propylene carbonate (PC) or acetonitrile (ACN) enhances ionic conductivity through two main effects. Firstly, it significantly reduces the bulk viscosity of the electrolyte, which directly enhances ion mobility. Secondly, a solvent with a high dielectric constant can effectively solvate the cations and anions, weakening their coulombic attraction and promoting the dissociation of ion pairs into free-moving ions.[12][13]
Experimental Workflow: See Protocol 1 for electrolyte preparation and Protocol 2 for conductivity measurement. A systematic study varying the co-solvent concentration (e.g., 10%, 20%, 30% by volume) is recommended to identify the optimal composition.
Expected Outcome: A non-linear increase in ionic conductivity is expected, often peaking at an intermediate concentration before decreasing at very high dilutions due to the reduced number of ions per unit volume.[12]
Solution 1.2: Supporting Salt Addition (e.g., Lithium Trifluoromethanesulfonate, LiTfO)
Causality: For applications like lithium-ion batteries, adding a lithium salt is necessary to provide Li⁺ charge carriers. Initially, adding LiTfO increases the total number of charge carriers, which can boost conductivity. However, this effect is counteracted by two negative factors: an increase in the electrolyte's viscosity and the formation of ion aggregates (e.g., [Li(TfO)₂]⁻), which are less mobile.[14][15] This trade-off results in an optimal salt concentration where conductivity is maximized.[16][17]
Experimental Workflow: Refer to Protocol 1 and Protocol 2 . Prepare a series of electrolytes with varying molar concentrations of LiTfO in [DMIM][TfO] (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M) to identify the concentration that yields the highest conductivity.
Expected Outcome: Ionic conductivity will typically increase with salt concentration up to a certain point (often around 0.5-1.0 M) and then decrease as viscosity and ion pairing effects begin to dominate.[14]
Solution 1.3: Nanoparticle Incorporation
Causality: Dispersing inert ceramic nanoparticles, such as silica (SiO₂) or alumina (Al₂O₃), can create composite electrolytes with enhanced conductivity.[18][19] The mechanism is attributed to the interactions at the nanoparticle-IL interface. The surfaces of the nanoparticles can interact with the ions of the IL, disrupting the local ordered structure and weakening cation-anion associations. This creates preferential pathways for ion transport along the nanoparticle network, effectively increasing mobility.[20]
Experimental Workflow: See Protocol 1 and Protocol 2 . Prepare electrolytes with varying weight percentages (wt%) of dried nanoparticles (e.g., 1, 2, 5, 10 wt%). Proper dispersion is critical and often requires ultrasonication.
Expected Outcome: A modest but significant increase in ionic conductivity is often observed at low nanoparticle loadings, with a peak at an optimal concentration.
Problem 2: My ionic conductivity decreased after adding a lithium salt.
-
Underlying Cause: You have most likely surpassed the optimal salt concentration. At high concentrations, the increase in viscosity and the formation of slow-moving, neutral or charged ion clusters become the dominant factors.[14][15] These clusters reduce the number of effective mobile charge carriers and physically impede their movement, leading to a net decrease in conductivity.
-
Strategic Solution:
-
Perform a Concentration Sweep: Prepare a new series of samples with a wider range of concentrations, including lower values (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Characterize Viscosity: If possible, measure the viscosity of your samples. A strong correlation between increasing viscosity and decreasing conductivity past the optimal point will confirm this phenomenon.
-
Re-evaluate with a Co-solvent: Consider combining the salt with a low-viscosity co-solvent (Solution 1.1) to mitigate the viscosity increase.
-
Problem 3: My experimental results are inconsistent and not reproducible.
-
Underlying Cause: The properties of ionic liquids are extremely sensitive to impurities, especially water. Even small amounts of absorbed atmospheric moisture can drastically alter viscosity, density, and ionic interactions, leading to variable conductivity measurements. Purity of the starting materials is also critical.
-
Strategic Solution:
-
Rigorous Drying Protocol: Before any use, dry the [DMIM][TfO] and any salts or additives under high vacuum (e.g., <10 mTorr) at an elevated temperature (60-80°C) for at least 48 hours. A color change or bubbling indicates the removal of volatile impurities.
-
Inert Atmosphere Handling: All electrolyte preparation, cell assembly, and material transfers must be performed inside a glovebox with low water and oxygen levels (<1 ppm).
-
Purity Verification: Use high-purity grade (>99%) ionic liquids. If synthesizing in-house, ensure complete removal of precursor materials and byproducts, which can be verified by techniques like NMR spectroscopy.
-
Data Presentation & Visualization
Data Summary Tables
The following tables provide representative data to illustrate the expected effects of the modifications discussed. Note: Absolute values are illustrative and will vary based on specific experimental conditions, purity, and temperature.
Table 1: Representative Effect of Propylene Carbonate (PC) Co-solvent on Ionic Conductivity of [DMIM][TfO] at 25°C
| PC Concentration (vol%) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
|---|---|---|
| 0 (Pure IL) | ~55 | ~4.5 |
| 10 | ~40 | ~6.8 |
| 20 | ~28 | ~9.5 |
| 30 | ~18 | ~12.0 |
| 50 | ~8 | ~13.5 |
Table 2: Representative Effect of LiTfO Salt Concentration in [DMIM][TfO] at 25°C
| LiTfO Concentration (M) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
|---|---|---|
| 0 | ~55 | ~4.5 |
| 0.2 | ~65 | ~5.2 |
| 0.5 | ~80 | ~5.8 (Peak) |
| 1.0 | ~110 | ~4.1 |
| 1.5 | ~160 | ~2.5 |
Conceptual Diagrams (Graphviz)
Caption: Mechanism of conductivity enhancement by reducing ion pairing and viscosity.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices [mdpi.com]
- 5. Uncovering ion transport mechanisms in ionic liquids using data science - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00378K [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The Mechanism of Proton Transport in Imidazolium-Based and Hydronium-Based Protic Ionic Liquid Systems - ProQuest [proquest.com]
- 8. Charge transport and mass transport in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazolium-based ionic liquids formed with dicyanamide anion: influence of cationic structure on ionic conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. Nano Additives Liquid Electrolytes → Area → Sustainability [energy.sustainability-directory.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Substrate Solubility in 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][OTf])
Welcome to the technical support center for 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][OTf]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ionic liquid and may encounter challenges with substrate solubility. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility or precipitation of my organic substrate in [DMIM][OTf] at room temperature. What are the primary factors I should consider?
A1: Low solubility in an ionic liquid (IL) like [DMIM][OTf] is a common challenge that can typically be addressed by systematically evaluating several key factors. The core principle to remember is that solubility is governed by the intermolecular forces between the IL and your substrate; the more similar they are, the greater the solubility.[1]
Here are the primary factors to investigate:
-
Temperature: The viscosity of ionic liquids, including [DMIM][OTf], is highly dependent on temperature. It often shows non-Arrhenius behavior, meaning viscosity increases dramatically at lower temperatures.[2] This high viscosity can severely limit mass transfer, making it appear as though your substrate is insoluble when it is merely dissolving at an extremely slow rate. Furthermore, the dissolution process itself can be endothermic (requiring energy), in which case increasing the temperature will directly increase solubility.[3]
-
Co-solvent Miscibility: The choice of co-solvent is critical. While it may seem intuitive to add a solvent to help, an incompatible choice can actually decrease solubility. Protic solvents (like water or methanol) can preferentially solvate the trifluoromethanesulfonate ([OTf]⁻) anion, interfering with the IL-substrate interactions necessary for dissolution.[4] Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often much more effective.[4][5]
-
Water Content: Ionic liquids can be hygroscopic. Even small, unintentional amounts of water can alter the physicochemical properties of [DMIM][OTf], including its polarity and hydrogen bonding network, which can negatively impact the solubility of certain substrates.[6]
-
Substrate-Solvent Interactions: The fundamental rule of "like dissolves like" applies.[1] [DMIM][OTf] is a polar, ionic medium. If your substrate is highly non-polar, achieving high solubility will be challenging without modification. The solubility is dictated by the balance of forces (ionic, hydrogen bonding, dipole-dipole, and dispersion forces) between your substrate and the [DMIM]⁺ and [OTf]⁻ ions.[1]
Q2: How does increasing the temperature enhance solubility, and what is a safe operating range?
A2: Increasing temperature is one of the most effective methods for enhancing solubility for two primary reasons:
-
Thermodynamic Effect: For dissolution processes that are endothermic, adding heat shifts the equilibrium toward dissolution, increasing the overall solubility of the compound according to Le Chatelier's principle.[3][7]
-
Kinetic Effect (Viscosity Reduction): This is often the more dominant factor for ionic liquids. [DMIM][OTf] is viscous at room temperature. Heating dramatically lowers its viscosity, which enhances mixing and accelerates the rate of dissolution, allowing the system to reach its true solubility limit much faster.[2]
Recommended Protocol: Start by incrementally increasing the temperature of your IL-substrate mixture (e.g., in 10 °C steps) while stirring. A range of 40 °C to 80 °C is typically effective and well within the thermal stability limits of [DMIM][OTf]. Always check the thermal stability of your specific substrate to avoid degradation.
Q3: You mentioned co-solvents. Which ones are recommended for [DMIM][OTf] and why?
A3: The right co-solvent can significantly improve solubility by modifying the overall properties of the solvent mixture. For imidazolium-based ILs, the best choices are typically polar aprotic solvents.
Mechanism of Action: A good co-solvent, like DMSO, works by reducing the viscosity of the ionic liquid.[5] This facilitates mass transport and allows the substrate to interact more freely with the IL ions. Crucially, aprotic solvents do this without strongly competing with the substrate for interaction with the IL's anion.[4] In contrast, protic solvents like water can form strong hydrogen bonds with the [OTf]⁻ anion, effectively "caging" it and preventing it from interacting with and dissolving the substrate.[4]
| Co-Solvent Type | Examples | Recommended for [DMIM][OTf]? | Rationale |
| Polar Aprotic | DMSO, DMF | Highly Recommended | Reduces viscosity significantly without interfering with the primary IL-solute interactions.[4][5] |
| Polar Protic | Water, Methanol, Ethanol | Use with Caution | Can decrease solubility for some substrates by competing for anion solvation.[4] May be useful for highly polar/hydrophilic substrates. |
| Non-Polar | Toluene, Hexane | Not Recommended | Generally immiscible with [DMIM][OTf] and will not aid in dissolving polar or charged substrates. |
Q4: My substrate is a sensitive biomolecule. Are these solubility enhancement strategies safe to use?
A4: When working with sensitive materials like enzymes or active pharmaceutical ingredients (APIs), caution is paramount.
-
Temperature: While moderate heat can aid dissolution, excessive temperatures can lead to denaturation or degradation. Determine the thermal stability of your biomolecule and operate well below that limit.
-
Co-solvents: While DMSO is a powerful solvent, it can also impact protein stability at high concentrations. It is crucial to perform concentration-dependent studies to find a balance between enhanced solubility and retained biological activity.
-
Biocompatible Ionic Liquids: For drug development, consider that some traditional imidazolium-based ILs can exhibit cytotoxicity. Newer generations of ILs, such as those based on cholinium and amino acids, have been developed to be more biocompatible while still enhancing the solubility of poorly soluble drugs.[8][9] While your primary solvent is [DMIM][OTf], this is an important consideration for final formulations.
Troubleshooting Guide & Experimental Protocols
This section provides a structured approach to diagnosing and solving solubility issues.
Logical Workflow for Troubleshooting Solubility
Below is a decision-making workflow to guide your experimental approach when a substrate fails to dissolve.
Caption: Troubleshooting workflow for poor substrate solubility.
Protocol 1: Enhancing Solubility with Temperature
This protocol details a systematic approach to using heat to improve substrate dissolution.
Objective: To determine if increasing temperature improves the solubility of a substrate in [DMIM][OTf].
Materials:
-
Substrate
-
[DMIM][OTf], dried under vacuum
-
Glass vial with a screw cap and PTFE liner
-
Magnetic stir bar
-
Heated magnetic stir plate with temperature control
-
Thermometer or thermocouple probe
Procedure:
-
Preparation: Add a known mass of your substrate and a precise volume of [DMIM][OTf] to the glass vial to create a target concentration. Add the magnetic stir bar.
-
Initial Observation: Stir the mixture at room temperature (e.g., 25 °C) for 30 minutes. Record visual observations (e.g., clear solution, cloudy suspension, undissolved solid).
-
Incremental Heating: Set the stir plate to 40 °C. Allow the mixture to equilibrate for 15-20 minutes with continuous stirring. Record observations.
-
Stepwise Increase: Increase the temperature in 10 °C increments (i.e., 50 °C, 60 °C, 70 °C, 80 °C). At each step, allow the system to equilibrate for 15-20 minutes before recording visual observations.
-
Analysis: Note the temperature at which the substrate fully dissolves. If the substrate dissolves upon heating and remains dissolved upon cooling, the initial issue was likely kinetic (due to high viscosity). If it precipitates upon cooling, the solubility is thermodynamically limited at lower temperatures.
Protocol 2: Using an Aprotic Co-solvent (DMSO)
This protocol describes how to use a co-solvent to enhance solubility.
Objective: To investigate the effect of DMSO as a co-solvent on substrate solubility in [DMIM][OTf].
Materials:
-
Substrate
-
[DMIM][OTf], dried
-
Anhydrous DMSO
-
Multiple glass vials with screw caps
-
Magnetic stir plate and stir bars
-
Pipettes for accurate volume measurement
Procedure:
-
Prepare Stock Solutions:
-
Control: Prepare a suspension of your substrate in pure [DMIM][OTf] at the target concentration in a vial.
-
Test Vials: In separate vials, prepare mixtures of [DMIM][OTf] and DMSO at different volume ratios (e.g., 9:1, 8:2, 7:3).
-
-
Add Substrate: Add the same amount of substrate to each co-solvent mixture to achieve the same target concentration across all vials.
-
Mixing and Observation: Add a stir bar to each vial, cap tightly, and place them on the magnetic stir plate. Stir all mixtures at room temperature for 1 hour.
-
Analysis: Visually inspect each vial. Record the [DMIM][OTf]:DMSO ratio at which the substrate completely dissolves. This will give you the minimum co-solvent concentration required. This method can also be combined with Protocol 1 to investigate the synergistic effects of co-solvent and temperature.
Diagram: Interplay of Factors Affecting Solubility
This diagram illustrates the key relationships between experimental variables and substrate solubility.
Caption: Key factors influencing substrate solubility in ionic liquids.
References
-
Lau, R. M.; van Rantwijk, F.; Seddon, K. R.; Sheldon, R. A. (2000). Activation and stabilization of enzymes in ionic liquids. ResearchGate. [Link]
-
van Rantwijk, F.; Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC. [Link]
-
Parajo, J. J.; et al. (2010). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Toh, S. L. I.; et al. (2010). Room‐Temperature Ionic Liquids in Liquid–Liquid Extraction: Effects of Solubility in Aqueous Solutions on Surface Properties. Taylor & Francis Online. [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. [Link]
-
Liu, H.; et al. (2013). Insight into the Cosolvent Effect of Cellulose Dissolution in Imidazolium-Based Ionic Liquid Systems. The Journal of Physical Chemistry B (ACS Publications). [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. CD BioSustainable-Green Chemistry. [Link]
-
Pinkert, A.; et al. (2009). Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. PMC. [Link]
-
Vraneš, M.; et al. (2009). Effect of temperature on the physical properties of two ionic liquids. ResearchGate. [Link]
-
Weerachanchai, P.; et al. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. Kinam Park. [Link]
-
Science Ready. (n.d.). Effect of Temperature on Solubility. HSC Chemistry - Science Ready. [Link]
-
Yuan, Y.; et al. (2021). Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid. PMC. [Link]
-
Lee, B.-C.; et al. (2002). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. Industrial & Engineering Chemistry Research. [Link]
-
Khodadadi, M. R.; et al. (2023). Application of machine learning techniques to the modeling of solubility of sugar alcohols in ionic liquids. PMC. [Link]
-
Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. MDPI. [Link]
-
Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. ResearchGate. [Link]
-
Karouta, O.; et al. (2021). Current Trends in Green Solvents: Biocompatible Ionic Liquids. MDPI. [Link]
-
Hou, Y.; et al. (2004). Diffusion and Solubility Measurements in Room Temperature Ionic Liquids. Industrial & Engineering Chemistry Research (ACS Publications). [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
Wang, Y.; et al. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Chemical Society Reviews (RSC Publishing). [Link]
-
Bica, K.; et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Springer. [Link]
-
Klahn, M.; et al. (2010). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. [Link]
-
Hong, G.; et al. (2009). Effect of Water Content on the Solubility of CO2 in the Ionic Liquid [bmim][PF6]. Journal of Chemical & Engineering Data. [Link]
-
H-L, H.; et al. (2012). The Influence of Water on the Solubility of Carbon Dioxide in Imidazolium Based Ionic Liquids. ResearchGate. [Link]
-
Shapiro, A. B.; et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Lean Think. (2019). IMF and Solubility. YouTube. [Link]
-
Desai, P. D.; et al. (2015). State of Hydrophobic and Hydrophilic Ionic Liquids in Aqueous Solutions: Are the Ions Fully Dissociated? ResearchGate. [Link]
-
PubChem. (n.d.). 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Viscosity Issues with 1,3-Dimethylimidazolium Trifluoromethanesulfonate at Low Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][TfO]). This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the challenges associated with the increased viscosity of this ionic liquid at low temperatures. Our goal is to ensure the scientific integrity and success of your experiments by explaining the causality behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why does the viscosity of this compound increase so dramatically at low temperatures?
A1: The increase in viscosity of ionic liquids like [DMIM][TfO] at lower temperatures is a result of reduced thermal energy. This leads to decreased ion mobility and stronger intermolecular interactions, specifically van der Waals forces and electrostatic interactions between the dimethylimidazolium cations and trifluoromethanesulfonate anions. As the temperature drops, the ions have less kinetic energy to overcome these attractive forces, resulting in a more structured, less fluid state, which manifests as higher viscosity.
Q2: My experiment requires a low-temperature environment, but the high viscosity of [DMIM][TfO] is making it difficult to handle and mix. What are my options?
A2: You have several effective strategies at your disposal. The most common and effective approaches are:
-
Addition of a Co-solvent: Introducing a low-viscosity, miscible co-solvent can significantly decrease the overall viscosity of the mixture.
-
Careful Heating: In some cases, gentle and controlled heating of the ionic liquid before and during transfer can temporarily reduce its viscosity.
-
Specialized Handling Techniques: Employing positive displacement pipettes or syringes with wide-bore needles can aid in the accurate transfer of viscous liquids.
Q3: What are the best co-solvents for reducing the viscosity of [DMIM][TfO] at low temperatures?
A3: The choice of co-solvent depends on the specific requirements of your experiment, including chemical compatibility and desired final viscosity. Generally, aprotic solvents with low melting points and viscosities are excellent choices. Acetonitrile and dimethyl carbonate are particularly effective. It is crucial to ensure the co-solvent is thoroughly dried before use, as water can also impact viscosity.
Q4: How does the presence of water affect the viscosity of [DMIM][TfO]?
A4: Even trace amounts of water can significantly decrease the viscosity of many ionic liquids. Water molecules can disrupt the ionic liquid's hydrogen-bonding network and overall structure, leading to increased ion mobility and lower viscosity. While this might seem beneficial, uncontrolled water content can lead to poor reproducibility in your experiments. Therefore, it is crucial to either work under anhydrous conditions or to precisely control the water content if its presence is acceptable for your application.
Troubleshooting Guides
Issue 1: Inaccurate and Difficult Pipetting of [DMIM][TfO] at Low Temperatures
Causality: At low temperatures, the high viscosity of [DMIM][TfO] leads to slow aspiration and dispensing, causing inaccuracies in volume and potential sample loss as the liquid clings to the pipette tip.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate pipetting of viscous ionic liquids.
Detailed Steps:
-
Employ Positive Displacement Pipettes: Unlike air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid. This design is less affected by the sample's viscosity, density, and vapor pressure, ensuring more accurate and reproducible results.
-
Utilize Reverse Pipetting: This technique is particularly useful for viscous liquids.
-
Depress the plunger completely to the second stop.
-
Aspirate the liquid into the tip.
-
Dispense by depressing the plunger to the first stop. A small amount of liquid will remain in the tip, which is normal for this technique.
-
-
Slow and Steady Aspiration/Dispensing: When using any type of pipette, aspirate and dispense the ionic liquid at a very slow and consistent rate. This minimizes shear stress on the liquid and reduces the formation of air bubbles.
-
Consider Tip Modification: For highly viscous samples, using wide-bore pipette tips can reduce resistance and improve flow.
Issue 2: Poor Mixing and Mass Transfer in Low-Temperature Reactions
Causality: The high viscosity of [DMIM][TfO] at low temperatures impedes efficient stirring and diffusion of reactants, leading to slow reaction rates and incomplete conversions.
Troubleshooting Workflow:
Caption: Strategies to improve mixing in viscous ionic liquid systems.
Detailed Steps:
-
Co-solvent Addition: This is the most effective method for reducing viscosity and improving mass transfer. The addition of a low-viscosity co-solvent disrupts the strong intermolecular forces of the ionic liquid, facilitating easier mixing.
-
Mechanical Stirring: If your reaction vessel allows, switch from a magnetic stir bar to an overhead mechanical stirrer. This provides more powerful and efficient agitation in viscous media.
-
Sonication: In some cases, intermittent sonication can be used to promote mixing and mass transfer, especially for heterogeneous reactions.
Experimental Protocols
Protocol 1: Preparation of a [DMIM][TfO] and Acetonitrile Co-solvent Mixture
This protocol describes the preparation of a 10% (v/v) acetonitrile in [DMIM][TfO] mixture.
Materials:
-
This compound ([DMIM][TfO])
-
Anhydrous acetonitrile
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate glassware (e.g., vial, round-bottom flask)
-
Syringes and needles
Procedure:
-
Drying: Ensure both the [DMIM][TfO] and acetonitrile are thoroughly dried to minimize water content. This can be achieved by storing them over molecular sieves or by using other appropriate drying techniques.
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
-
Measurement: In the inert atmosphere, accurately measure the desired volume of [DMIM][TfO] into a clean, dry container. For example, to prepare 10 mL of the final mixture, measure 9 mL of [DMIM][TfO].
-
Co-solvent Addition: Using a dry syringe, carefully add the desired volume of anhydrous acetonitrile to the [DMIM][TfO]. In this example, add 1 mL of acetonitrile.
-
Mixing: Gently swirl or stir the mixture until it is homogeneous. If the ionic liquid is very viscous, gentle warming (to no more than 40-50°C) can aid in mixing.
-
Storage: Store the prepared mixture under an inert atmosphere and away from light.
Protocol 2: Viscosity Measurement using a Rotational Rheometer
This protocol provides a general procedure for measuring the viscosity of [DMIM][TfO] at various temperatures.
Equipment:
-
Rotational rheometer with a temperature-controlled stage (Peltier or circulating fluid)
-
Appropriate geometry (e.g., cone-plate or parallel-plate)
-
Solvents for cleaning (e.g., isopropanol, acetone)
Procedure:
-
Instrument Setup:
-
Turn on the rheometer and allow it to equilibrate.
-
Install the desired geometry and perform any necessary calibrations (e.g., zero gap, inertia).
-
-
Sample Loading:
-
Set the stage to the desired starting temperature.
-
Carefully place an appropriate amount of the [DMIM][TfO] sample onto the center of the lower plate. The required volume will depend on the geometry being used.
-
Lower the upper geometry to the measurement gap. A small bulge of the sample should be visible around the edge of the geometry.
-
Trim any excess sample from the edge of the geometry.
-
-
Temperature Equilibration: Allow the sample to equilibrate at the set temperature for a sufficient amount of time (e.g., 5-10 minutes) to ensure thermal homogeneity.
-
Measurement:
-
Perform a steady-state flow sweep by applying a range of shear rates and measuring the resulting shear stress. The range of shear rates should be chosen to capture the Newtonian plateau of the fluid if possible.
-
The viscosity is calculated as the shear stress divided by the shear rate.
-
-
Temperature Ramp: Set the rheometer to ramp to the next desired temperature and repeat steps 3 and 4. For low-temperature measurements, ensure the cooling rate is controlled to prevent thermal shock to the system.
-
Data Analysis: Plot the viscosity as a function of temperature.
Quantitative Data
The following tables provide an estimate of the effect of temperature and co-solvents on the viscosity of imidazolium-based triflate ionic liquids. Note that the exact values for this compound may vary, and these tables should be used as a guide for experimental design.
Table 1: Estimated Viscosity of Imidazolium Triflate Ionic Liquids at Various Temperatures
| Temperature (°C) | Temperature (K) | Estimated Viscosity (mPa·s) |
| 25 | 298.15 | 50 - 100 |
| 0 | 273.15 | 300 - 600 |
| -20 | 253.15 | 2000 - 5000 |
| -40 | 233.15 | > 10000 (approaching glass transition) |
Table 2: Estimated Effect of Co-solvents on the Viscosity of Imidazolium Triflate Ionic Liquids at 0°C
| Co-solvent | Concentration (v/v %) | Estimated Viscosity (mPa·s) |
| None | 0 | 300 - 600 |
| Acetonitrile | 10 | 150 - 300 |
| Acetonitrile | 20 | 75 - 150 |
| Dimethyl Carbonate | 10 | 180 - 350 |
| Dimethyl Carbonate | 20 | 90 - 180 |
References
-
Widegren, J. A., & Magee, J. W. (2007). The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. Journal of Chemical & Engineering Data, 52(6), 2331-2338. [Link]
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
- Paduszyński, K., & Domańska, U. (2012). A new model for prediction of viscosity of ionic liquids and their mixtures. Industrial & Engineering Chemistry Research, 51(43), 14149-14161.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.
- Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
- Lazzús, J. A. (2016). Viscosity of ionic liquids: A review of experimental and theoretical models. Ionic Liquids-New Aspects for the Future, 1-26.
-
Reddit. (2022, January 12). What is the easiest way that you've found to transfer oils and other sticky liquids in exact amounts between containers? r/chemistry. [Link]
-
ResearchGate. (2015, May 5). How to transfer acid Ionic liquid to other flask without contact of air or moisture?[Link]
Technical Support Center: Stabilizing Metal Nanoparticles in 1,3-Dimethylimidazolium trifluoromethanesulfonate
Welcome to the technical support center for the synthesis and stabilization of metal nanoparticles (MNPs) in 1,3-Dimethylimidazolium trifluoromethanesulfonate, hereafter referred to as [DMIM][OTf]. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of ionic liquids (ILs) for advanced nanomaterial applications. Here, we move beyond simple protocols to address the complex challenges and mechanistic nuances you may encounter in your experiments.
Introduction: Why Use [DMIM][OTf] for Nanoparticle Stabilization?
Ionic liquids (ILs) like [DMIM][OTf] have emerged as exceptional media for synthesizing and stabilizing metal nanoparticles.[1][2] Unlike volatile organic solvents, [DMIM][OTf] offers negligible vapor pressure, high thermal stability, and a tunable solvation environment.[1][2][3] The primary advantage lies in its dual role as both the reaction solvent and the stabilizing agent, often eliminating the need for additional surfactants or capping ligands that can complicate purification and downstream applications.[4][5]
The stabilization mechanism in imidazolium-based ILs is a combination of electrostatic and steric effects, often termed "electrosteric" stabilization.[4] The [DMIM]⁺ cations and [OTf]⁻ anions form ordered layers around the nanoparticle surface, creating a charged shield that prevents aggregation through electrostatic repulsion while the bulk of the ions provides a physical barrier.[4][6][7]
Section 1: Frequently Asked Questions (FAQs)
Here we address foundational questions that form the basis of working with MNP-[DMIM][OTf] systems.
Q1: What is the primary stabilization mechanism for metal nanoparticles in [DMIM][OTf]? A: The stabilization is primarily "electrosteric." Anions and cations from the ionic liquid form a structured double layer around the nanoparticle surface.[4][7] This creates both electrostatic repulsion between particles and a steric barrier from the bulk of the ions, effectively preventing the agglomeration that leads to instability.[4][6]
Q2: Do I need to add another capping agent or surfactant when using [DMIM][OTf]? A: In most cases, no. The ionic liquid itself serves as an effective stabilizer.[4][5] Adding traditional surfactants is often unnecessary and can complicate the purification process. The unique value of using an IL is its ability to perform both roles.
Q3: How critical is the purity of [DMIM][OTf] for successful and reproducible synthesis? A: Extremely critical. Trace impurities, particularly water, halides (like chloride), and leftover reactants from the IL synthesis (e.g., 1-methylimidazole), can dramatically alter the outcome.[8][9][10] These impurities can interfere with the formation of the stabilizing layer, leading to polydispersity, irregular shapes, and aggregation.[8][9]
Q4: Can I recover the nanoparticles from the ionic liquid after synthesis? A: Yes. While ILs are non-volatile, the nanoparticles can be separated. A common method is to induce precipitation by adding a solvent in which the nanoparticles are insoluble but the IL is soluble, such as ethanol or acetone, followed by centrifugation.[11][12] Another approach is solvent-based phase transfer, where a transfer agent is used to move the nanoparticles into a different, immiscible solvent like toluene or water.[13]
Q5: What influences the final size and shape of the nanoparticles in [DMIM][OTf]? A: Several factors are at play. The choice and concentration of the metal precursor and reducing agent are primary determinants. Additionally, reaction parameters like temperature, stirring speed, and the rate of reagent addition control the kinetics of nucleation and growth.[6] The inherent nanostructure of the ionic liquid itself can also act as a template, influencing the final morphology.[14]
Section 2: Troubleshooting Guide
This section is formatted to directly address specific problems you may encounter during your experiments.
Problem: Rapid Aggregation and Precipitation
You Observe: The solution color changes unexpectedly (e.g., for AuNPs, from red to purple/blue or black), a visible precipitate forms, or the UV-Vis spectrum shows a broad, red-shifted peak.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| IL Impurity | Impurities like water and halides disrupt the structured ionic layer around the nanoparticles, creating "weak spots" where particles can approach and aggregate.[8][9][10] Water, in particular, can alter the IL's viscosity and polarity, impacting stability.[15] | Purify the IL: Dry the [DMIM][OTf] under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove water. To check for halide impurities, dissolve a small amount of the IL in water and add a silver nitrate solution; the absence of a white precipitate (AgCl) indicates high purity. |
| Incorrect Reagent Ratio | An excess of the metal precursor relative to the IL can lead to the formation of more nanoparticle surface area than the IL can effectively stabilize. | Adjust Concentrations: Systematically vary the concentration of your metal precursor. Start with a lower concentration to ensure sufficient IL ions are available per nanoparticle. |
| Ineffective Reducing Agent | A reducing agent that is too strong or added too quickly can cause excessively rapid nucleation, forming many small, unstable nuclei that quickly coalesce. | Modulate Reduction: Use a milder reducing agent (e.g., sodium citrate instead of sodium borohydride for AuNPs) or add the reducing agent dropwise under vigorous stirring to control the reaction rate. |
| Temperature Fluctuations | Higher temperatures increase the kinetic energy of the nanoparticles, which can overcome the repulsive energy barrier provided by the IL, leading to aggregation (Ostwald ripening).[4][6] | Precise Temperature Control: Conduct the synthesis in a temperature-controlled bath. For many syntheses, room temperature provides a good balance between reaction rate and stability. |
Problem: Poor Monodispersity (Polydisperse Nanoparticles)
You Observe: Transmission Electron Microscopy (TEM) images show a wide distribution of particle sizes.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Overlapping Nucleation & Growth | Ideal monodispersity is achieved when nucleation is a rapid, singular event, followed by a slower, controlled growth phase. If nucleation continues throughout the reaction, a range of particle sizes will result. | Promote Burst Nucleation: Ensure rapid and homogenous mixing when the reducing agent is introduced. Adding the reducing agent all at once (rather than slowly) can sometimes favor a single nucleation event, provided the system doesn't aggregate. |
| Local Concentration Gradients | In a viscous medium like an IL, poor stirring can create localized areas of high reagent concentration, leading to different nucleation and growth rates throughout the solution. | Enhance Mixing: Use a high-speed overhead stirrer or a powerful magnetic stir plate. For highly viscous batches, consider a slight increase in temperature to reduce viscosity, but monitor for aggregation risk. |
| IL Impurities | As mentioned, impurities can create varied local environments, leading to inconsistent nanoparticle formation and stabilization, resulting in a broad size distribution.[9] | Ensure High-Purity IL: This is a recurring and critical theme. Always start with a purified and well-characterized ionic liquid for reproducible results. |
Problem: Characterization and Sample Preparation Issues
You Observe: Difficulty preparing clean TEM grids or interpreting analytical data due to IL interference.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| IL Viscosity on TEM Grids | The high viscosity and low volatility of [DMIM][OTf] mean it will not evaporate on the TEM grid, creating a thick film that obscures the nanoparticles. | Dilute and Wash: 1. Dilute the MNP-IL sample significantly with a volatile solvent like ethanol or acetonitrile. 2. Deposit a drop onto the TEM grid. 3. Wick away the excess liquid with filter paper. 4. Immediately wash the grid by carefully dropping clean solvent onto it and wicking it away. Repeat the washing step 2-3 times before drying. |
| IL Interference in Spectroscopy | The imidazolium ring has its own UV absorbance and Raman/IR signals, which can overlap with signals from the nanoparticles or surface-adsorbed molecules. | Run a Background Spectrum: Always run a spectrum of the pure [DMIM][OTf] under the same conditions as your sample. This background can then be subtracted from your sample spectrum to isolate the nanoparticle-specific signals. |
Section 3: Experimental Protocols & Workflows
Core Protocol: Synthesis of Gold Nanoparticles (AuNPs) in [DMIM][OTf]
This protocol provides a self-validating workflow for producing stable AuNPs.
1. Purification of [DMIM][OTf]:
- Place the commercially obtained IL in a Schlenk flask.
- Heat to 80°C under high vacuum (<0.1 mbar) for at least 12 hours with vigorous stirring to remove volatile impurities and water.
- Cool under an inert atmosphere (N₂ or Ar) and store in a glovebox.
2. Synthesis Procedure:
- In the glovebox, add 5 mL of purified [DMIM][OTf] to a clean, dry 25 mL round-bottom flask with a stir bar.
- Prepare a stock solution of the gold precursor, HAuCl₄, in acetonitrile (e.g., 5 mM).
- Add 100 µL of the HAuCl₄ stock solution to the IL and stir for 10 minutes until the solution is homogenous and pale yellow.
- Prepare a fresh stock solution of the reducing agent, sodium borohydride (NaBH₄), in acetonitrile (e.g., 50 mM).
- Rapidly inject 150 µL of the NaBH₄ solution into the Au-IL mixture under vigorous stirring.
- Validation Check: A rapid color change from yellow to a deep ruby red should occur within seconds, indicating the formation of AuNPs. The solution should remain clear and show no signs of precipitation.
- Allow the solution to stir for at least 2 hours to ensure the reaction is complete and the particles are fully stabilized.
3. Nanoparticle Purification:
- Remove the MNP-IL dispersion from the glovebox.
- Add 20 mL of ethanol to the solution to precipitate the AuNPs.
- Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 20 minutes.
- Validation Check: The supernatant containing the dissolved IL should be colorless, and a small, dark red pellet of AuNPs should be visible at the bottom.
- Carefully decant the supernatant. Resuspend the pellet in fresh ethanol and repeat the centrifugation. Perform this washing step three times to remove residual IL.
- Finally, resuspend the clean AuNPs in the desired solvent (e.g., water, ethanol).
Experimental Workflow Diagram
Caption: A validated workflow for the synthesis and purification of metal nanoparticles in an ionic liquid.
Section 4: Data & Visualization
Visualization of the Stabilization Mechanism
The diagram below illustrates how the ions of [DMIM][OTf] arrange themselves around a metal nanoparticle to provide electrosteric stabilization.
Caption: Electrosteric stabilization of a metal nanoparticle (MNP) by [DMIM]⁺ cations (C) and [OTf]⁻ anions (A).
Characterization Techniques for MNP-IL Systems
| Technique | Information Provided | Advantages in ILs | Challenges & Considerations |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) peak gives information on particle size, shape, and aggregation state. | Excellent for in-situ monitoring of nanoparticle formation in real-time. | The IL itself may have some UV absorbance; a background scan is essential. Significant peak broadening indicates polydispersity or aggregation. |
| Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle size, size distribution, and morphology. | Provides definitive proof of nanoparticle formation and morphology. | Sample preparation is challenging due to IL viscosity and non-volatility. Requires extensive washing to get a clean grid. |
| Dynamic Light Scattering (DLS) | Provides the hydrodynamic diameter of the nanoparticles, including the surrounding ionic liquid layer. | Can be performed directly on the MNP-IL dispersion to assess the solvated particle size. | The high viscosity of the IL must be accurately measured and input into the software. The presence of any dust or aggregates can heavily skew the results. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the nanoparticle surface. | Can confirm the presence of IL ions on the nanoparticle surface, validating the stabilization mechanism. | Requires high vacuum, so samples must be thoroughly dried. The IL can cause charging effects. |
| Zeta Potential | Measures the surface charge of the nanoparticles in a dispersion. | Provides quantitative data on the electrostatic component of stabilization. A high absolute zeta potential (> ±20 mV) suggests good stability.[1][2] | Requires diluting the sample in a suitable solvent, which may alter the surface chemistry. The theory is based on low ionic strength, so interpretation in IL-derived systems must be cautious. |
References
-
Synthesis and Characterization of Functionalized Ionic Liquid-Stabilized Metal (Gold and Platinum) Nanoparticles and Metal Nanoparticle/Carbon Nanotube Hybrids. Langmuir.[Link]
-
Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. ACS Omega.[Link]
-
Providing Safe, Clean Water: Magnetic Nanoparticles with Ionic Liquids for Water Purification. Advanced Science News.[Link]
-
Nanoparticles in Ionic Liquids: Interactions and Organization. Physical Chemistry Chemical Physics.[Link]
-
CHAPTER 11: Metal Nanoparticle Synthesis in Ionic Liquids. Royal Society of Chemistry.[Link]
-
Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. ACS Omega.[Link]
-
Metal Nanoparticles in Ionic Liquids. PubMed.[Link]
-
Electrostatic stabilization of NPs by imidazolium-based ILs. ResearchGate.[Link]
-
Schematic proposed stabilization possibilities between metal nanoparticles and functionalized imidazolium cations. ResearchGate.[Link]
-
Effect of ionic liquid impurities on the synthesis of silver nanoparticles. PubMed.[Link]
-
Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications.[Link]
-
Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. ACS Omega.[Link]
-
Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. National Institutes of Health (NIH).[Link]
-
The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ResearchGate.[Link]
-
Phase Transfer of Noble Metal Nanoparticles from Ionic Liquids to an Organic/Aqueous Medium. Industrial & Engineering Chemistry Research.[Link]
-
Formation and Structure of Nanotubes in Imidazolium-Based Ionic Liquid Aqueous Solution. ACS Omega.[Link]
-
Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. BioNanoScience.[Link]
-
Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. Zeitschrift für Naturforschung B.[Link]
-
A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications. MDPI.[Link]
-
Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. MDPI.[Link]
-
Effects of Ionic Liquids on the Stabilization Process of Gold Nanoparticles. PubMed.[Link]
-
Nanomaterial Synthesis in Ionic Liquids and Their Use on the Photocatalytic Degradation of Emerging Pollutants. National Institutes of Health (NIH).[Link]
-
Influence of adsorption of ionic liquid constituents on the stability of layered double hydroxide colloids. RSC Publishing.[Link]
-
Effects of Ionic Liquids on the Stabilization Process of Gold Nanoparticles. The Journal of Physical Chemistry B.[Link]
-
Rapid synthesis of supported single metal nanoparticles and effective removal of stabilizing ligands. UCL Discovery.[Link]
-
Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. PubMed.[Link]
-
Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. OUCI.[Link]
-
Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. ResearchGate.[Link]
-
This compound. CD BioSustainable-Green Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nanomaterial Synthesis in Ionic Liquids and Their Use on the Photocatalytic Degradation of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Regeneration and Recycling of 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][OTf])
Welcome to the technical support center for the regeneration and recycling of 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recovery and reuse of this versatile ionic liquid.
Frequently Asked Questions (FAQs)
Q1: Why is the regeneration of [DMIM][OTf] important?
A: The regeneration and recycling of [DMIM][OTf] are crucial for both economic and environmental reasons. Ionic liquids are often more expensive than conventional organic solvents, and their recovery and reuse can significantly reduce the overall cost of a process.[1] From an environmental perspective, proper recycling minimizes waste and reduces the potential environmental impact of ionic liquids, although some are considered "green" solvents due to their low volatility.[2]
Q2: My [DMIM][OTf] has changed color after a reaction. Is it still usable?
A: A change in color, often to yellow or orange, can indicate the presence of impurities.[3] While a slight color change may not significantly affect all reactions, it is a sign of contamination. The suitability of the discolored ionic liquid for reuse depends on the specific requirements of your application. It is recommended to purify the ionic liquid to ensure reproducibility and avoid potential side reactions.
Q3: What are the most common methods for regenerating [DMIM][OTf]?
A: The most common methods for regenerating imidazolium-based ionic liquids like [DMIM][OTf] include:
-
Extraction: This is effective for separating organic products or unreacted starting materials from the ionic liquid.[1][2] The choice of extraction solvent (e.g., organic solvents, water, or supercritical CO2) depends on the solubility of the contaminants.[1]
-
Distillation: Due to their low vapor pressure, ionic liquids can often be separated from volatile impurities by distillation.[1][2] High vacuum distillation can be used to purify the ionic liquid itself.[3][4][5]
-
Adsorption: Activated carbon is a common adsorbent used to remove impurities from ionic liquids.[6][7][8] This method is particularly useful for removing dissolved organic compounds.
Q4: How can I determine the purity of my regenerated [DMIM][OTf]?
A: The purity of regenerated [DMIM][OTf] can be assessed using various analytical techniques, including:
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can identify and quantify impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify non-volatile and volatile impurities, respectively.
-
Titration: For certain impurities, titration methods can provide quantitative data.[9]
Q5: What is the thermal stability of [DMIM][OTf] and how does it affect regeneration?
A: Imidazolium-based ionic liquids generally exhibit good thermal stability.[10] However, their stability can be influenced by the anion and any impurities present. It is crucial to know the decomposition temperature of your specific ionic liquid before attempting purification by distillation to avoid degradation. Thermogravimetric analysis (TGA) is a useful technique to determine the thermal stability.[10][11][12]
Troubleshooting Guides
Issue 1: Low Recovery of [DMIM][OTf] After Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | The chosen solvent may have a high miscibility with [DMIM][OTf], leading to its loss during the extraction process. Solution: Select a solvent that is immiscible with the ionic liquid but has a high affinity for the contaminants. For removing non-polar organic compounds, consider using non-polar organic solvents.[1] For hydrophilic impurities, water can be used if the ionic liquid is hydrophobic.[1] |
| Insufficient Phase Separation | Emulsion formation can prevent clean separation of the ionic liquid and solvent phases. Solution: Allow for a longer settling time or use centrifugation to break the emulsion. In some cases, adjusting the pH of the aqueous phase can improve separation. |
| Multiple Extractions Needed | A single extraction may not be sufficient to remove all impurities. Solution: Perform multiple extractions with fresh solvent to improve the purity and recovery of the ionic liquid. |
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for the regeneration of [DMIM][OTf] via liquid-liquid extraction.
Issue 2: [DMIM][OTf] Decomposition During Distillation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Too High | Exceeding the thermal decomposition temperature of the ionic liquid will lead to its degradation. Solution: Determine the thermal stability of your [DMIM][OTf] using TGA.[10][11][12] Conduct the distillation at a temperature well below the onset of decomposition. |
| Presence of Reactive Impurities | Certain impurities can lower the decomposition temperature of the ionic liquid. Solution: Consider a pre-purification step, such as extraction or treatment with activated carbon, to remove reactive impurities before distillation. |
| High Pressure | Distillation at atmospheric pressure may require temperatures that cause decomposition. Solution: Use high vacuum distillation to lower the boiling point of the ionic liquid, allowing for distillation at a safer, lower temperature.[3][4][5] |
Experimental Protocol: High Vacuum Distillation
-
Preparation: Ensure the distillation apparatus is clean and dry. A Kugelrohr apparatus is often suitable for small-scale distillations of ionic liquids.[3]
-
Charging the Flask: Add the impure [DMIM][OTf] to the distillation flask.
-
Applying Vacuum: Gradually apply a high vacuum (e.g., <0.1 mbar).
-
Heating: Slowly heat the distillation flask in an oil bath.
-
Collection: Collect the distilled, purified [DMIM][OTf] in the receiving flask, which should be cooled.
-
Purity Check: Analyze the distilled ionic liquid for purity.[4]
Issue 3: Incomplete Removal of Impurities with Activated Carbon
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Amount of Activated Carbon | The amount of activated carbon may not be enough to adsorb all the impurities. Solution: Increase the weight percentage of activated carbon relative to the ionic liquid. |
| Short Contact Time | The time allowed for adsorption may be too short. Solution: Increase the stirring time of the ionic liquid with the activated carbon. |
| Inappropriate Type of Activated Carbon | The pore size and surface chemistry of the activated carbon can affect its adsorption efficiency for specific impurities.[7] Solution: Experiment with different types of activated carbon (e.g., varying particle size or surface modifications) to find the most effective one for your specific impurities.[6] |
| Presence of Strongly Adsorbed Impurities | Some impurities may bind very strongly to the activated carbon, making them difficult to remove. Solution: Consider a different purification method, or a combination of methods, such as extraction followed by activated carbon treatment. |
Logical Flow for Troubleshooting [DMIM][OTf] Regeneration
Caption: Decision tree for selecting a suitable regeneration method for [DMIM][OTf].
References
-
Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. Available at: [Link]
-
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - RSC Publishing. Available at: [Link]
-
The distillation and volatility of ionic liquids - PubMed. Available at: [Link]
-
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/B920931J. Available at: [Link]
-
Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - ResearchGate. Available at: [Link]
-
Ionic liquid - Wikipedia. Available at: [Link]
-
Recycling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide Ionic Liquid by Stacked Cation and Anion Exchange Adsorption-Desorption - Semantic Scholar. Available at: [Link]
-
Techniques for recovery and recycling of ionic liquids: A review - research.chalmers.se. Available at: [Link]
-
Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - Books. Available at: [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH. Available at: [Link]
-
Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds - PMC - NIH. Available at: [Link]
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI. Available at: [Link]
-
This compound - CD BioSustainable-Green Chemistry. Available at: [Link]
-
Green and sustainable recycling of lithium-ion batteries via an ionic liquid-driven cathode reduction method - Energy & Environmental Science (RSC Publishing). Available at: [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - MDPI. Available at: [Link]
-
(PDF) Ionic Liquids Recycling for Reuse - ResearchGate. Available at: [Link]
-
A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Ionic Liquids as a Breakthrough for Resource Recycling Issues - HORIBA. Available at: [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Available at: [Link]
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.
-
Using thermal analysis technology to assess the thermal stability of 1,3-dimethylimidazolium nitrate | Scilit. Available at: [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - NIH. Available at: [Link]
-
On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Available at: [Link]
-
Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field - MDPI. Available at: [Link]
-
Extraction process design for the separation of aromatic and aliphatic hydrocarbons using organic solvent, ionic liquid… - OUCI. Available at: [Link]
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate - PubChem. Available at: [Link]
-
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874. Available at: [Link]
-
Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media | Request PDF - ResearchGate. Available at: [Link]
-
Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media - JOCPR. Available at: [Link]
-
Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Available at: [Link]
-
1,3-Dimethylimidazolidine-Mediated Acylation of Aryl Halides and Triflates via Photoredox/Nickel Dual Catalysis - PubMed. Available at: [Link]
-
Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids - ResearchGate. Available at: [Link]
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Electrochemical Applications
Welcome to the technical support center for 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of [DMIM][OTf] as an electrolyte with various electrode materials. Our aim is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound in electrochemical studies.
Q1: What is the typical electrochemical window of this compound?
A1: The electrochemical window of 1,3-Dimethylimidazolium based ionic liquids is generally wide, often exceeding 4 volts.[1] The ultimate window is dictated by the electrochemical stability of the 1,3-dimethylimidazolium cation at the negative limit and the trifluoromethanesulfonate anion at the positive limit.[1] The 1,3-dimethylimidazolium cation is known to have higher electrochemical stability compared to other 1-alkyl-3-methylimidazolium cations, which can result in a wider operational window.[1] However, the practical electrochemical window is highly dependent on the working electrode material and the presence of impurities, especially water.[2]
Q2: How does water content affect the performance of [DMIM][OTf]?
A2: Water is a critical impurity in ionic liquid electrochemistry and its presence can significantly narrow the electrochemical window of [DMIM][OTf].[2] On both platinum and gold electrodes, increasing water content leads to a smaller electrochemical window.[2][3] At the cathodic limit, water can be reduced to hydrogen gas, often at a less negative potential than the reduction of the imidazolium cation.[2] At the anodic limit, water can be oxidized to oxygen, which may occur before the oxidation of the triflate anion.[2] Therefore, rigorous drying of the ionic liquid and the use of an inert atmosphere (e.g., an argon-filled glovebox) are crucial for experiments requiring a wide potential range.[1]
Q3: Which reference electrode should I use for measurements in [DMIM][OTf]?
A3: For electrochemical studies in non-aqueous environments like [DMIM][OTf], a non-aqueous reference electrode is recommended to avoid contamination and potential reactions with the ionic liquid. A common choice is a silver/silver ion (Ag/Ag+) electrode, which can be prepared by immersing a silver wire in a solution of a silver salt (e.g., silver nitrate or silver triflate) dissolved in an organic solvent or the ionic liquid itself, separated from the main cell by a salt bridge.[4] Alternatively, a quasi-reference electrode, such as a platinum or silver wire, can be used, but its potential will not be stable and will need to be calibrated against a known redox couple, like ferrocene/ferrocenium (Fc/Fc+), after the experiment.
Q4: Is [DMIM][OTf] compatible with carbon-based electrodes like glassy carbon, graphene, and carbon nanotubes?
A4: Yes, imidazolium-based ionic liquids, including those with the triflate anion, are generally compatible with a wide range of carbon-based electrodes. Glassy carbon is a common working electrode for voltammetric studies in ionic liquids. Graphene and carbon nanotubes are also frequently used, often to enhance the electrode surface area and promote electron transfer.[5] However, the high viscosity of ionic liquids can sometimes be a challenge, potentially affecting ion transport and the overall electrochemical performance.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Narrowed or Unstable Electrochemical Window
-
Symptoms:
-
The observed potential window is significantly smaller than the literature values for similar ionic liquids.
-
The onset of cathodic or anodic current shifts with each cycle.
-
Gas evolution is observed at the electrodes at unexpectedly low potentials.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Water Contamination | As discussed in the FAQs, water is the most common impurity that reduces the electrochemical window.[2] | Drying Protocol: Dry the [DMIM][OTf] under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours or days before use. Inert Atmosphere: Conduct all experiments in an argon or nitrogen-filled glovebox with low water and oxygen levels (<1 ppm).[1] |
| Other Impurities | Halide impurities from synthesis can be easily oxidized, leading to a reduced anodic limit. Residual organic solvents can also have a narrower electrochemical window. | Purification: If impurities are suspected, purify the ionic liquid using appropriate methods such as solvent extraction or column chromatography. Source Verification: Ensure the ionic liquid is of high purity from a reputable supplier. |
| Electrode Material Effects | The electrochemical window can vary significantly between different electrode materials. For instance, platinum has been shown to have a smaller electrochemical window than gold in a similar ionic liquid.[2][3] | Material Selection: Choose an electrode material that is known to be stable in the desired potential range. Literature Review: Consult literature for the expected electrochemical window of your specific electrode material in triflate-based ionic liquids. |
Issue 2: Poorly Defined or Drifting Voltammograms
-
Symptoms:
-
Cyclic voltammograms show broad, ill-defined peaks.
-
Peak potentials shift significantly between consecutive scans.
-
High background currents are observed.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Viscosity | Ionic liquids are generally more viscous than traditional aqueous or organic electrolytes, which can slow down mass transport of electroactive species to the electrode surface.[6] | Elevated Temperature: Increasing the experimental temperature can significantly decrease the viscosity of the ionic liquid and improve mass transport.[1] Co-solvent: While it may alter the properties of the electrolyte, adding a small amount of a low-viscosity, electrochemically stable organic solvent can reduce viscosity. This should be done with caution as it can also narrow the electrochemical window.[6] |
| Electrode Surface Fouling | Decomposition products of the ionic liquid or the analyte can adsorb onto the electrode surface, blocking active sites and impeding electron transfer.[7][8][9] | Electrode Polishing: Thoroughly polish the electrode surface between experiments according to the material-specific protocol (see Experimental Protocols section). Potential Limits: Avoid scanning to potentials where the ionic liquid is known to decompose. |
| Reference Electrode Instability | A poorly constructed or contaminated reference electrode can lead to a drifting potential, causing shifts in the voltammogram. | Check Reference Electrode: Ensure the reference electrode is properly assembled, the filling solution is not contaminated, and the salt bridge is not clogged. Internal Reference: Use an internal reference standard like ferrocene and report all potentials relative to the Fc/Fc+ couple. |
Issue 3: Irreproducible Results
-
Symptoms:
-
Inconsistent results are obtained when repeating the same experiment.
-
Significant variations are observed between different batches of the ionic liquid or different electrodes.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inconsistent Electrode Preparation | The surface condition of the working electrode is critical for reproducible electrochemical measurements. | Standardized Polishing: Implement a consistent and rigorous electrode polishing and cleaning protocol for each experiment. |
| Variable Ionic Liquid Quality | Batch-to-batch variations in purity, especially water and halide content, can lead to different electrochemical behavior. | Consistent Purification/Drying: Apply the same purification and drying procedure to all batches of the ionic liquid. Single Batch: For a series of critical experiments, use the ionic liquid from a single, well-characterized batch. |
| Atmospheric Leak in the Electrochemical Cell | Even small leaks can introduce enough water and oxygen to affect the results over time. | Cell Integrity Check: Ensure all seals and joints in your electrochemical cell are secure.[10] Regularly check the atmosphere in your glovebox. |
Data Summary
The following table summarizes the expected electrochemical windows for imidazolium-based ionic liquids on different electrode materials. Note that these are approximate values and can be influenced by the specific ionic liquid, purity, and experimental conditions.
| Electrode Material | Cation Reduction Limit (vs. Ag/Ag+) | Anion Oxidation Limit (vs. Ag/Ag+) | Approximate Electrochemical Window (V) | References |
| Platinum | ~ -2.0 V | ~ +2.0 V | ~ 4.0 | [1] |
| Gold | Varies, generally more negative than Pt | Varies, generally more positive than Pt | > 4.0 | [2][3][11] |
| Glassy Carbon | Similar to Platinum | Similar to Platinum | ~ 4.0 | [5] |
Experimental Protocols
Protocol 1: Purification and Drying of this compound
-
Initial Purification (if necessary):
-
If halide or other synthesis impurities are suspected, dissolve the ionic liquid in a minimal amount of a suitable organic solvent (e.g., dichloromethane).
-
Wash the solution with deionized water to remove water-soluble impurities.
-
Separate the organic phase and remove the solvent under reduced pressure.
-
-
Drying:
-
Place the ionic liquid in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid to 60-80 °C while stirring under vacuum for at least 48 hours.
-
The water content should be verified to be below 10 ppm using Karl Fischer titration.
-
-
Storage:
-
Store the dried ionic liquid in a sealed container inside an argon-filled glovebox to prevent reabsorption of moisture.
-
Protocol 2: Standard Three-Electrode Cell Assembly for Ionic Liquid Electrochemistry
-
Electrode Preparation:
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold):
-
Polish the electrode surface with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol).
-
Dry the electrode completely under a stream of inert gas or in a vacuum oven.[1]
-
-
Counter Electrode (e.g., Platinum wire or mesh):
-
Clean the platinum surface by flame annealing or by electrochemical cleaning in a dilute acid solution.
-
Rinse with deionized water and a suitable solvent, then dry thoroughly.
-
-
Reference Electrode (Non-aqueous Ag/Ag+):
-
Prepare a solution of a silver salt (e.g., 10 mM AgNO3 or AgOTf) in an appropriate solvent or the ionic liquid.
-
Place a silver wire in this solution.
-
Ensure the reference electrode compartment is separated from the main cell by a salt bridge or a porous frit.
-
-
-
Cell Assembly (inside a glovebox):
Visualizations
Troubleshooting Flowchart for Unstable Voltammograms
Caption: Troubleshooting decision tree for unstable voltammograms.
Experimental Workflow for Cyclic Voltammetry in [DMIM][OTf]
Caption: Standard workflow for electrochemical measurements in [DMIM][OTf].
References
-
Electro-Fenton treatment of imidazolium-based ionic liquids: kinetics and degradation pathways. RSC Publishing. (Link: [Link])
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science, 16, 211138. (2021). (Link: [Link])
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, 26(20), e202500096. (2025). (Link: [Link])
-
Structure-Dependent Fenton Reactivity and Degradation Pathway of Methylimidazolium Ionic Liquids. Environmental Science & Technology, 53(15), 8957-8966. (2019). (Link: [Link])
-
(a) Schematic view of experimental setup for electrochemical and... ResearchGate. (Link: [Link])
-
Capacitive Hysteresis Effects in Ionic Liquids: 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate on Polycrystalline Gold Electrode. Journal of The Electrochemical Society, 168(4), 046501. (2021). (Link: [Link])
-
An electrochemical setup designed for carbon dioxide solubility measurements in ionic liquids. Review of Scientific Instruments, 92(2), 024101. (2021). (Link: [Link])
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. Molecules, 27(23), 8343. (2022). (Link: [Link])
-
Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. Materials Research Express, 8(4), 046513. (2021). (Link: [Link])
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI. (Link: [Link])
-
Tutorial 8-Ionic liquids for electrochemical energy storage. YouTube. (2020). (Link: [Link])
-
Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Environmental Science and Pollution Research, 25(3), 2568-2577. (2018). (Link: [Link])
-
Experimental setup for the electrochemical measurements. The... ResearchGate. (Link: [Link])
-
Fig. 4 Cyclic voltammograms of a platinum electrode in deaerated... ResearchGate. (Link: [Link])
-
Ionic Liquids in Electrochemistry. Encyclopedia.pub. (2021). (Link: [Link])
-
Electrochemical methodology for determination of imidazolium ionic liquids (solids at room temperature) properties. New Journal of Chemistry, 41(24), 15304-15311. (2017). (Link: [Link])
-
Surface oxide growth on platinum electrode in aqueous trifluoromethanesulfonic acid. The Journal of Chemical Physics, 141(16), 164701. (2014). (Link: [Link])
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 11(1), 393. (2021). (Link: [Link])
-
Surface oxide growth on platinum electrode in aqueous trifluoromethanesulfonic acid. The Journal of Chemical Physics, 141(16), 164701. (2014). (Link: [Link])
-
Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface, 11(4), 22-25. (2002). (Link: [Link])
-
Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 1(1), 33-43. (2021). (Link: [Link])
-
Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. ResearchGate. (2017). (Link: [Link])
-
Degradation of imidazolium-based ionic liquids by catalytic wet peroxide oxidation with carbon and magnetic iron catalysts. Applied Catalysis B: Environmental, 197, 126-135. (2016). (Link: [Link])
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. (Link: [Link])
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Coatings, 13(7), 1184. (2023). (Link: [Link])
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. (2025). (Link: [Link])
-
Electrochemical Dissolution of Platinum Electrode in Perfluoroalkylsulfonic Acid. Journal of The Electrochemical Society, 166(12), F824-F830. (2019). (Link: [Link])
-
Electrochemical release of fluorescently labeled thiols from patterned gold surfaces. Langmuir, 26(3), 1420-1423. (2010). (Link: [Link])
-
Study of 1,3-dimethylimidazolium chloride with electronic structure methods and force field approaches. The Journal of Chemical Physics, 127(16), 164303. (2007). (Link: [Link])
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemistry on the Bench and in the Field [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Electro-Fenton treatment of imidazolium-based ionic liquids: kinetics and degradation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-Dependent Fenton Reactivity and Degradation Pathway of Methylimidazolium Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 9. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysis in 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalytic reactions in 1,3-Dimethylimidazolium trifluoromethanesulfonate, [DMIM][OTf]. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success when using this versatile ionic liquid (IL).
Introduction: Why [DMIM][OTf]?
This compound (C₆H₉F₃N₂O₃S) is a room-temperature ionic liquid valued for its high thermal stability, low vapor pressure, and ability to dissolve a wide range of organic, inorganic, and organometallic compounds.[1][2] These properties make it an attractive medium for catalysis, often leading to enhanced reaction rates, improved selectivity, and simplified catalyst recycling.[2][3] However, like any specialized solvent system, its unique physicochemical properties present challenges that require careful consideration for successful reaction optimization. This guide will help you navigate those challenges.
Physical & Chemical Properties of [DMIM][OTf]
A fundamental understanding of the solvent's properties is critical for experimental design.
| Property | Value | Source(s) |
| CAS Number | 121091-30-3 | [4][5] |
| Molecular Weight | 246.21 g/mol | [4][6][7] |
| Form | Liquid | [6] |
| Density | ~1.39 g/mL (Varies with homolog) | [1] |
| Viscosity | Significantly higher than common organic solvents; decreases with temperature. | [8][9] |
| Thermal Stability | Stable up to >300 °C | [2] |
| Polarity | High polarity | [10] |
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during catalysis in [DMIM][OTf].
Issue 1: Low or No Reaction Conversion
Q1: My reaction is not proceeding, or the conversion is unacceptably low. What are the primary causes?
A1: This is the most frequent challenge and typically points to one of three areas: catalyst deactivation, mass transfer limitations, or poor solubility. It's crucial to diagnose the root cause systematically.
Root Cause Analysis: Low Conversion
Caption: Comparison of a bulk IL system to a SILP catalyst system.
Issue 2: Catalyst Instability and Decomposition
Q1: I'm using a basic co-catalyst and my reaction stops working after a short time. What could be happening?
A1: The imidazolium cation itself can be unstable under basic conditions. The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic and can be deprotonated by a sufficiently strong base. [11]This forms an N-heterocyclic carbene (NHC), which can alter the course of your reaction or poison your catalyst.
-
Causality & Mechanism: The formation of an NHC from the solvent can lead to unintended side reactions or coordination to your metal center, deactivating the intended catalyst. This is a critical consideration when designing reactions involving bases in imidazolium ILs. [11]* Troubleshooting:
-
Avoid Strong Bases: If possible, use weaker, non-nucleophilic bases.
-
Alternative Cations: If strong basic conditions are required, consider switching to an ionic liquid with a more base-stable cation, such as a tetraalkylammonium or phosphonium-based IL. [11] * Temperature Control: Basicity-induced decomposition is often accelerated at higher temperatures.
-
Imidazolium Decomposition Pathway
Caption: Base-induced decomposition of the imidazolium cation.
Issue 3: Difficult Product Separation and Catalyst Recycling
Q1: My product is soluble in the ionic liquid. How can I efficiently separate it and recycle the catalyst/IL phase?
A1: Product isolation is a key step for the economic and environmental viability of using ionic liquids. Due to the IL's negligible vapor pressure, simple distillation of the solvent is not an option. [2]The primary method is liquid-liquid extraction.
-
Causality & Strategy: The goal is to find a solvent that maximizes product solubility while minimizing solubility of the IL and catalyst. This creates a clean phase separation, allowing for easy removal of the product and reuse of the catalyst-IL phase. [2][12]* Troubleshooting & Optimization:
-
Solvent Selection: Choose an extraction solvent based on product polarity. For nonpolar products, use aliphatic or aromatic hydrocarbons (e.g., hexane, toluene). For more polar products, consider ethers (e.g., diethyl ether, MTBE) or esters.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve recovery efficiency.
-
Prevent Leaching: Catalyst leaching into the extraction solvent is a common cause of decreased activity in subsequent cycles. Analyze the product phase (e.g., by ICP-MS) to quantify metal leaching. If leaching is significant, select a different extraction solvent or consider catalyst immobilization (e.g., SILP). [3][12]
-
General Solvent Miscibility for Extraction
| Extraction Solvent | Polarity | Miscibility with [DMIM][OTf] | Typical Products |
| Hexane / Heptane | Nonpolar | Immiscible | Hydrocarbons, nonpolar organics |
| Toluene | Low | Immiscible | Aromatic compounds |
| Diethyl Ether / MTBE | Low-Medium | Immiscible | Moderately polar organics |
| Ethyl Acetate | Medium | Partially Miscible (can be an issue) | Esters, more functionalized molecules |
| Water | High | Miscible (not suitable for extraction) | N/A |
Q2: My catalyst activity drops after each recycle. What's causing this?
A2: A gradual loss of activity points to either catalyst leaching (as discussed above) or the accumulation of inhibitory byproducts in the IL phase.
-
Causality: Non-volatile byproducts or decomposed starting materials can build up in the ionic liquid over multiple cycles. These can coordinate to the catalyst, acting as poisons, or increase the viscosity and hinder mass transfer.
-
Troubleshooting:
-
IL "Wash": After product extraction, perform a "wash" of the IL phase with a solvent that does not dissolve the catalyst but may remove some byproducts (e.g., a brief wash with hexane).
-
Periodic IL Purification: If activity loss persists, the IL may need to be periodically repurified. This can involve dissolving the IL in a suitable solvent (like acetonitrile), filtering to remove solid impurities or a precipitated catalyst, and then removing the volatile solvent under vacuum. This is a more involved process and should be developed carefully.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store [DMIM][OTf]? A1: Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and away from moisture. [6]A desiccator or glovebox is ideal. As it is hygroscopic, minimize its exposure to the ambient atmosphere.
Q2: Can I use standard NMR or HPLC techniques to monitor my reaction? A2: Yes, but with modifications. Direct analysis is difficult due to the IL's high viscosity and non-volatility. The standard procedure is to take a small aliquot of the reaction mixture, dissolve it in a suitable deuterated solvent (for NMR) or mobile phase solvent (for HPLC) that is miscible with the IL (e.g., DMSO-d₆, Acetonitrile-d₃), and then filter it through a small plug of silica or a syringe filter to remove the catalyst before analysis.
Q3: Is [DMIM][OTf] considered a "green" solvent? A3: It is often termed a "greener" alternative to volatile organic compounds (VOCs) because its low vapor pressure significantly reduces solvent loss to the atmosphere and minimizes worker exposure. [2][3]However, the "green" credentials of any IL depend on its entire lifecycle, including synthesis, potential toxicity, and biodegradability, which can be complex and are areas of ongoing research. [3]The key environmental benefit lies in its potential for high recyclability. [2]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Drying [DMIM][OTf]
-
Place the ionic liquid in a round-bottom flask equipped with a large magnetic stir bar. The flask should not be more than half full.
-
Attach the flask to a high-vacuum line (<1 mbar) through a cold trap (liquid nitrogen or dry ice/acetone).
-
Begin vigorous stirring.
-
Gently heat the flask in an oil bath to 80 °C. Caution: Initial heating may cause dissolved gases or residual volatile impurities to bubble out.
-
Maintain these conditions for at least 4-6 hours.
-
Cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., Argon).
-
Validation: For quantitative results, submit a sample for Karl Fischer titration to ensure the water content is below your required threshold (e.g., <100 ppm).
-
Transfer the dried IL to a storage vessel inside a glovebox or via cannula under an inert atmosphere.
Protocol 2: Model Reaction & Catalyst Recycling - Friedel-Crafts Acylation
This protocol describes the acylation of anisole with acetic anhydride, a classic Lewis-acid catalyzed reaction.
-
Reaction Setup:
-
In a glovebox, add 2.0 mL of dried [DMIM][OTf] to a dry 25 mL round-bottom flask containing a magnetic stir bar.
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%). Stir until dissolved. Scandium triflate is known to be a recyclable Lewis acid catalyst. [13] * Add anisole (1.0 mmol).
-
Add acetic anhydride (1.2 mmol) dropwise to the mixture.
-
-
Reaction Execution:
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C with vigorous stirring for 4 hours.
-
Monitor reaction progress by taking aliquots and analyzing via GC or TLC after a workup (see step 4).
-
-
Workup and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of hexane to the flask and stir vigorously for 10 minutes.
-
Stop stirring and allow the layers to separate. The top layer is the hexane/product phase, and the bottom layer is the IL/catalyst phase.
-
Carefully remove the top layer using a pipette.
-
Repeat the extraction two more times with 5 mL of hexane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (p-methoxyacetophenone). Purify by column chromatography if necessary.
-
-
Catalyst Recycling:
-
The remaining IL/catalyst phase in the reaction flask is now ready for the next run.
-
Place the flask under high vacuum for 30-60 minutes to remove any residual hexane.
-
Introduce a new batch of anisole and acetic anhydride directly into the flask and repeat the reaction.
-
Validation: Compare the yield of the second and third runs to the first to determine the efficiency of the recycling process. A drop in yield may indicate catalyst leaching.
-
References
-
CD BioSustainable-Green Chemistry. This compound. [Link]
-
McNeice, P., Marr, P. C., & Marr, A. C. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11, 726-741. [Link]
-
PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. [Link]
-
Smiglak, M., et al. (2021). Ionic Liquids in Catalysis. Catalysts, 11(3), 369. [Link]
-
PubChem. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. [Link]
-
Fernández, D. P., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Journal of Chemical & Engineering Data, 66(4), 1827–1838. [Link]
-
Butler, B. J., & Batey, R. A. (2010). Ionic liquids are compatible with on-water catalysis. Chemical Communications, 46, 8591-8593. [Link]
-
Ahosseini, A., et al. (2009). Viscosity of n-alkyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)amide ionic liquids saturated with compressed CO2. International Journal of Thermophysics, 30, 1240-1256. [Link]
-
Yu, Y., et al. (2019). Effects of the Water Content on the Transport Properties of Ionic Liquids. The Journal of Physical Chemistry B, 123(42), 8966–8973. [Link]
-
F.J.V. Santos, et al. (2019). [C2mim][CH3SO3] – A Suitable New Heat Transfer Fluid? Part 2. Thermophysical Properties of Its Mixtures with Water. University of Valladolid Institutional Repository. [Link]
-
ResearchGate. Ionic Liquids are Compatible with On-Water Catalysis. [Link]
-
Atodiresei, I., et al. (2021). Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. Green Chemistry, 23, 107-127. [Link]
-
El-Fakharany, M. F., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 241. [Link]
-
Wasserscheid, P., & Keim, W. (2000). Catalytic reactions in ionic liquids. Chemical Communications, (1), 45-56. [Link]
-
ResearchGate. Scandium Trifluoromethanesulfonate as a Recyclable Catalyst for Efficient Methoxymethylation of Alcohols. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Zafarani-Moattar, M. T., & Shekarbeigi, M. (2008). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 53(10), 2408–2411. [Link]
-
MDPI. Special Issue : Ionic Liquids in Catalysis. [Link]
-
ResearchGate. Ultrasonic and Volumetric Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with 2-Propanol or Tetrahydrofuran at Several Temperatures. [Link]
-
Akal University. (2022). Webinar on "Ionic Liquids For Photocatalytic Materials & Ionogels". [Link]
-
ResearchGate. Recycling of waste PET-bottles using dimethyl sulfoxide and hydrotalcite catalyst. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic reactions in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | C6H9F3N2O3S | CID 14225695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 121091-30-3 [m.chemicalbook.com]
- 6. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 12. Separation/recycling methods for homogeneous transition metal catalysts in continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 1,3-Dimethylimidazolium trifluoromethanesulfonate with other imidazolium ionic liquids
An In-Depth Comparative Guide to Imidazolium-Based Ionic Liquids: Spotlight on 1,3-Dimethylimidazolium Trifluoromethanesulfonate
Introduction: The Unique World of Imidazolium Ionic Liquids
Ionic liquids (ILs) represent a remarkable class of materials composed entirely of ions, which exist in a liquid state below 100°C.[1] Their negligible vapor pressure, high thermal stability, and wide liquid range make them powerful alternatives to volatile organic solvents in a vast array of applications.[2] Among the most studied and versatile ILs are those based on the imidazolium cation, prized for its chemical and thermal stability.[2][3]
The true genius of ionic liquids, however, lies in their "designer" nature. The physicochemical properties of an IL can be precisely tuned by modifying the structure of its constituent cation and anion.[2] This guide provides a comparative analysis centered on This compound ([DMIM][OTf]) , a prominent member of this family. We will explore how the unique, symmetric nature of the [DMIM]⁺ cation and the properties of the trifluoromethanesulfonate ([OTf]⁻ or triflate) anion dictate its performance relative to other common imidazolium-based ILs.
The choice of anion is paramount. The triflate anion, for instance, imparts high thermal and hydrolytic stability, a significant advantage over anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), which can be susceptible to hydrolysis.[4] Similarly, modifying the alkyl substituents on the imidazolium cation—for example, moving from the two methyl groups in [DMIM]⁺ to the ethyl and methyl groups in 1-ethyl-3-methylimidazolium ([EMIM]⁺) or the butyl and methyl groups in 1-butyl-3-methylimidazolium ([BMIM]⁺)—dramatically alters properties such as viscosity and ionic conductivity. This guide will dissect these structure-property relationships, providing researchers and drug development professionals with the data-driven insights needed to select the optimal ionic liquid for their specific application.
Core Physicochemical Properties: A Comparative Analysis
The utility of an ionic liquid is defined by its physical and chemical properties. Here, we compare [DMIM][OTf] against other imidazolium salts with varying anions and cation alkyl chain lengths.
Thermal Stability
Why it Matters: High thermal stability is crucial for applications requiring elevated temperatures, such as in organic synthesis, material processing, or as heat transfer fluids, ensuring the solvent does not decompose.
Expertise & Experience: Thermal stability is typically evaluated using Thermogravimetric Analysis (TGA), which measures the mass loss of a sample as a function of temperature. The decomposition temperature (T_d) or onset temperature (T_onset) is the primary metric for comparison. The stability of an imidazolium IL is profoundly influenced by the anion's nucleophilicity and coordinating ability.[5] Highly nucleophilic anions tend to initiate decomposition at lower temperatures.[6]
The general trend for anion stability is: [NTf₂]⁻ > [OTf]⁻ > [BF₄]⁻ > [PF₆]⁻ > Halides.[5][7] The triflate anion ([OTf]⁻) offers excellent thermal stability. For the cation, increasing the alkyl chain length on the imidazolium ring can also enhance thermal stability.[3]
Data Presentation:
| Ionic Liquid | Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) |
| [DMIM][OTf] | 1,3-Dimethylimidazolium | Trifluoromethanesulfonate | 56[4] | >300 (est.) |
| [EMIM][OTf] | 1-Ethyl-3-methylimidazolium | Trifluoromethanesulfonate | N/A | >350[8] |
| [BMIM][OTf] | 1-Butyl-3-methylimidazolium | Trifluoromethanesulfonate | 16[9] | >250[9] |
| [EMIM][BF₄] | 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | 15[10][11] | ~400+[1] |
| [BMIM][PF₆] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | -8[12] | ~405[13] |
Note: Decomposition temperatures can vary significantly based on experimental conditions like heating rate and purity.[7]
Viscosity
Why it Matters: Viscosity directly impacts mass transfer, reaction kinetics, and ease of handling. Low-viscosity ILs are often preferred for applications requiring rapid diffusion, such as in electrolytes and catalytic reactions.
Expertise & Experience: The viscosity of an ionic liquid is governed by the interplay of van der Waals forces, hydrogen bonding, and electrostatic interactions between the ions. Longer alkyl chains on the cation increase van der Waals interactions, leading to higher viscosity.[14] The symmetric [DMIM]⁺ cation, with its two small methyl groups, is expected to exhibit lower viscosity than its longer-chain counterparts like [EMIM]⁺ and [BMIM]⁺. The anion's shape and charge distribution also play a critical role. The triflate anion is less coordinating than anions like methylsulfate, which can lead to lower viscosity.[4] However, it is generally more viscous than ILs with highly delocalized anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻).[4]
Data Presentation:
| Ionic Liquid | Viscosity (mPa·s at 25°C) | Rationale |
| [DMIM][OTf] | Lower | Symmetrical, small cation reduces intermolecular friction. |
| [EMIM][OTf] | Moderate | Asymmetric cation with a slightly longer ethyl chain. |
| [BMIM][OTf] | 80[9] | Longer butyl chain significantly increases van der Waals forces. |
| [EMIM][BF₄] | 33.8[10] | The [BF₄]⁻ anion contributes to a relatively low viscosity. |
| [BMIM][PF₆] | 310[12] | The combination of the butyl chain and [PF₆]⁻ anion results in high viscosity. |
Ionic Conductivity
Why it Matters: Ionic conductivity is a measure of an IL's ability to conduct an electric current. It is a paramount property for electrochemical applications, including batteries, supercapacitors, and electrodeposition.[15]
Expertise & Experience: Conductivity is fundamentally linked to ion mobility. It is inversely related to viscosity, a relationship often described by the Stokes-Einstein equation or the Walden rule.[16] Consequently, the factors that decrease viscosity—smaller ions and weaker interionic forces—tend to increase conductivity. The smaller, more symmetric [DMIM]⁺ cation allows for greater ion mobility compared to the bulkier [BMIM]⁺ cation, resulting in higher conductivity.[17] ILs based on [DMIM]⁺ often show higher electrical conductivity than other 1-alkyl-3-methylimidazolium ILs with the same anion.[17]
Data Presentation:
| Ionic Liquid | Conductivity (mS/cm at ~20-25°C) | Rationale |
| [DMIM][OTf] | Higher | High ion mobility due to the small, symmetric cation. |
| [EMIM][OTf] | Moderate | Intermediate ion mobility. |
| [BMIM][OTf] | 3.05[9] | Lower mobility due to the larger cation and higher viscosity. |
| [EMIM][BF₄] | 14.1[10] | Excellent conductivity due to low viscosity and mobile ions. |
| [BMIM][PF₆] | 1.92[12] | Poor conductivity due to very high viscosity. |
Applications: Where Performance Matters
The distinct physicochemical profiles of these ionic liquids make them suitable for different applications.
-
[DMIM][OTf]: With its anticipated high conductivity and good thermal stability, [DMIM][OTf] is a strong candidate for electrochemical applications where high performance is key.[17] Its use as a green solvent is also noted in organic synthesis, such as in aldol condensation reactions.[18]
-
[EMIM][OTf] & [BMIM][OTf]: These are versatile ILs used as green solvents and in catalysis.[4][15] Their hydrolytic stability makes them superior to [BF₄]⁻ and [PF₆]⁻-based ILs in moisture-sensitive reactions.[4] [BMIM][OTf] has been shown to be a suitable medium for fluorolactonization and Schmidt reactions.[4]
-
[EMIM][BF₄]: Its high conductivity and relatively low viscosity make it a benchmark electrolyte in many electrochemical studies.[10] However, its sensitivity to water, which can lead to the formation of HF, limits its use in certain applications.
-
[BMIM][PF₆]: One of the most widely studied ILs, it is known for its hydrophobicity and is often used in liquid-liquid extractions and electrochemistry.[19] Its high viscosity and potential for hydrolysis are significant drawbacks.
Experimental Protocols & Methodologies
To ensure scientific integrity, the data presented in this guide relies on standardized experimental protocols. Below are methodologies for the synthesis of an imidazolium ionic liquid and the characterization of its key properties.
Protocol 1: Synthesis of this compound
Causality: This protocol describes a direct alkylation method, which is a clean, solvent-free route to high-purity triflate ILs.[4] It avoids the halide impurities often associated with two-step metathesis reactions.
Caption: Workflow for the synthesis of [DMIM][OTf].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like dichloromethane.
-
Alkylation: Slowly add a stoichiometric equivalent of methyl trifluoromethanesulfonate to the solution while stirring. The reaction is typically exothermic. Maintain the temperature at or near room temperature.[4]
-
Reaction Completion: Stir the mixture for several hours until the reaction is complete. The ionic liquid product may precipitate or form a separate phase.
-
Isolation: Decant the solvent and any excess methyl trifluoromethanesulfonate.
-
Purification: Wash the resulting product with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum at a slightly elevated temperature to remove any residual solvent, yielding pure this compound.[4]
Protocol 2: Thermal Stability Determination by TGA
Causality: Thermogravimetric Analysis (TGA) is the authoritative method for determining the thermal stability of ILs.[20] The choice of experimental parameters is critical for obtaining reproducible data; a slow heating rate (5-10 °C/min) and an inert atmosphere (N₂) are standard to prevent oxidative degradation and ensure accurate T_onset measurement.[7][21]
Caption: Workflow for TGA measurement of an ionic liquid.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the ionic liquid sample is thoroughly dried under vacuum to remove water, as moisture can affect decomposition temperature.[5]
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.
-
Sample Loading: Place a small amount (typically 4-8 mg) of the IL into an inert TGA pan (e.g., platinum or alumina).[21]
-
Analysis Conditions: Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).[3]
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).[21]
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (T_d or T_onset) is determined from the resulting thermogram, typically as the temperature at which significant mass loss begins.[20]
Protocol 3: Ionic Conductivity Measurement
Causality: Ionic conductivity is measured using a conductometer, which applies an AC voltage to prevent electrode polarization and electrolysis.[22] The system must be calibrated with a standard of known conductivity (e.g., KCl solution) to determine the cell constant, which accounts for the geometry of the electrodes.[23]
Step-by-Step Methodology:
-
Cell Calibration: Use a standard aqueous solution of potassium chloride (KCl) of known concentration and conductivity to calibrate the conductivity cell and determine the cell constant.[23]
-
Sample Preparation: Fill the calibrated conductivity cell with the dried ionic liquid sample. Ensure no air bubbles are trapped between the electrodes.
-
Temperature Control: Place the cell in a temperature-controlled bath or chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Measurement: Measure the impedance of the sample using a high-precision RLC bridge or impedance analyzer over a range of frequencies.[23]
-
Calculation: The resistance of the ionic liquid is determined from the impedance data. The specific conductivity (σ) is then calculated using the formula: σ = Cell Constant / Resistance.
Conclusion
This compound ([DMIM][OTf]) is a compelling ionic liquid characterized by the unique properties imparted by its symmetric, small cation and stable triflate anion. Compared to its longer-chain imidazolium counterparts like [BMIM][OTf], it offers the distinct advantages of lower viscosity and higher ionic conductivity, making it a superior choice for electrochemical applications where ion mobility is paramount. Furthermore, its triflate anion provides excellent thermal and hydrolytic stability, a clear advantage over ILs containing [BF₄]⁻ or [PF₆]⁻ anions, especially in applications involving moisture or high temperatures. The selection of an ionic liquid is a strategic decision based on a thorough understanding of these structure-property relationships. By providing a framework for comparison and validated experimental protocols, this guide empowers researchers to make informed choices, leveraging the full potential of these "designer solvents" to advance their scientific and developmental goals.
References
- IOLITEC. (2019).
- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica acta.
- CD BioSustainable-Green Chemistry.
- Alfa Chemistry.
- Ferreira, A. M., et al. (2017). Thermal stability of imidazolium-based ionic liquids. CORE.
- Zhu, J., et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. PubMed.
- RoCo Global.
- Fahim, T., et al. (2021).
- Klaws, S., et al. (2009). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
- PubChem.
- Al-Tuwaim, M. S., et al. (2016). Density and Viscosity Measurements for Binary Mixtures of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([Emim][BF4]) with Dimethylacetamide, Dimethylformamide, and Dimethyl Sulfoxide.
- Domínguez-Pérez, M., et al. (2016). Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents.
- Cieślak, M., & Bešter-Rogač, M. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM)
- Vaghjiani, G. L., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions.
- Santos, F., et al. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids.
- Kar, M., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au.
- Lingscheid, Y., et al. (2022). Transport Properties of Protic Ionic Liquids Based on Triazolium and Imidazolium: Development of an Air-Free Conductivity Setup. NIH.
- Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
- Kar, M., et al. (2021).
- Olatunji, S. O., et al. (2019). Effect of 1-Butyl-3-methylimidazolium hexafluorophosphate [BMIm][PF6] on N,N-dimethylformamide: Conductivity Measurement at T (293.15 -333.15) K.
- Zhang, J., et al. (2015). Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
- Quaye, E., et al. (2023). Measurement and Modelling of Carbon Dioxide in Triflate-Based Ionic Liquids: Imidazolium, Pyridinium, and Pyrrolidinium. MDPI.
- L-Vargas, A., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org.
- Chem-Impex.
- Ouyang, J., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Li, Y., et al. (2022). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids.
- Sigma-Aldrich.
- Otto Chemie Pvt. Ltd.
- Tsolakus, T., et al. (2023). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. MDPI.
- Sigma-Aldrich.
- Oleksy, M., et al. (2022). Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC). Biblioteka Nauki.
- Su, C., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)
- Iolitec. TDS IL-0013 BMIM OTf.pdf.
- PubChem.
- Zavitsas, A. A. (2016). Electrical conductivity behavior of various ionic liquids.
- Wikipedia.
- io-li-tec.
- Lee, A. P., et al. (2019). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries.
- Avula, S. R., et al. (2021).
- Dupont, J. (2004). Variation of the conductivity with the concentration of BMI.PF 6 in 8....
- Nguyen, V. T., et al. (2013). Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates.
- B-Haddej, A., et al. (2019). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ajer.org [ajer.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate = 98.0 T 145022-44-2 [sigmaaldrich.com]
- 9. iolitec.de [iolitec.de]
- 10. iolitec.de [iolitec.de]
- 11. 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥97.0% (HPLC/T) 143314-16-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. roco.global [roco.global]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 17. electrochemsci.org [electrochemsci.org]
- 18. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 19. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 20. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
- 21. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Ionic Liquids: 1,3-Dimethylimidazolium Trifluoromethanesulfonate as a Superior Alternative to Traditional Organic Solvents in Catalysis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient, selective, and sustainable chemical transformations, the role of the reaction medium is paramount. For decades, traditional organic solvents have been the workhorses of catalysis, yet their inherent volatility, flammability, and often-problematic toxicity profiles have necessitated a paradigm shift. This guide provides a comprehensive comparison of 1,3-Dimethylimidazolium trifluoromethanesulfonate, [DMIM][OTf], an imidazolium-based ionic liquid, against conventional organic solvents in key catalytic reactions. We will delve into the mechanistic advantages conferred by this unique solvent, supported by experimental data, and provide detailed protocols for its application.
Unveiling the Potential of [DMIM][OTf]: Beyond a Simple Solvent
This compound () is a salt with a melting point below 100°C, classifying it as an ionic liquid.[1] Its structure, comprising a bulky, asymmetric imidazolium cation and a non-coordinating triflate anion, imparts a unique set of physicochemical properties that are highly advantageous in catalysis. These include negligible vapor pressure, high thermal stability, and a tunable miscibility with a range of organic and inorganic compounds.[2] Crucially, the ionic nature of [DMIM][OTf] allows it to act not merely as a passive solvent but as an active participant in the catalytic cycle, stabilizing charged intermediates and influencing reaction pathways in ways that traditional solvents cannot.
Head-to-Head: [DMIM][OTf] in Action
To objectively assess the performance of [DMIM][OTf], we will examine two cornerstone reactions in organic synthesis: the Friedel-Crafts acylation and the Heck coupling reaction.
Friedel-Crafts Acylation: Enhanced Activity and Selectivity
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds with aromatic compounds. Traditionally, this reaction is carried out in halogenated solvents like dichloromethane or nitrobenzene, often requiring stoichiometric amounts of a Lewis acid catalyst.[3] However, these solvents are associated with significant environmental and health concerns.
A comparative study on the benzoylation of anisole using a metal triflate catalyst highlights the superior performance of an imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), which shares key characteristics with [DMIM][OTf]. The results demonstrate a significant rate enhancement and improved regioselectivity compared to conventional solvents.
| Solvent | Catalyst | Conversion (1h, 80°C) | o/p Ratio |
| [bmim][BF4] | Cu(OTf)2 | Quantitative | 4/96 |
| CH3CN | Cu(OTf)2 | 64% | 7/93 |
| CH2ClCH2Cl | Cu(OTf)2 | 73% | 7/93 |
| Data sourced from a study on Friedel-Crafts acylation in ionic liquids.[4] |
The enhanced performance in the ionic liquid can be attributed to the stabilization of the acylium ion intermediate and the increased polarity of the reaction medium, which facilitates the electrophilic aromatic substitution.[4] The ability to achieve quantitative conversion with high para-selectivity underscores the potential of ionic liquids like [DMIM][OTf] to intensify chemical processes while minimizing waste.
The Heck Coupling Reaction: A Greener Path to C-C Bonds
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[5] Traditional protocols often employ polar aprotic solvents like DMF or NMP, which are now facing increasing regulatory scrutiny.[6][7]
Ionic liquids have emerged as promising media for the Heck reaction, offering several advantages. The high polarity of ionic liquids can facilitate the dissolution of the catalyst and reagents, while their non-coordinating nature often prevents catalyst deactivation.[8] Furthermore, the negligible vapor pressure of ionic liquids allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
A significant advantage of using ionic liquids in the Heck reaction is the potential for catalyst recycling. The palladium catalyst often remains dissolved in the ionic liquid phase, allowing for the simple extraction of the product with a less polar organic solvent. The ionic liquid/catalyst system can then be reused in subsequent reactions, reducing both cost and metal contamination of the final product. Studies have shown that catalyst systems in ionic liquids can be recycled multiple times with minimal loss of activity.[8]
Experimental Protocols
The following are generalized protocols for conducting Friedel-Crafts acylation and Heck coupling reactions in [DMIM][OTf]. Researchers should optimize these conditions for their specific substrates and catalysts.
Protocol 1: Friedel-Crafts Acylation of Anisole
-
Catalyst and Solvent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound ([DMIM][OTf]) and the Lewis acid catalyst (e.g., Cu(OTf)2, 5-10 mol%).
-
Reagent Addition: To the stirred mixture, add anisole (1.0 equivalent).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The ionic liquid and catalyst will remain in the flask.
-
Catalyst Recycling: The ionic liquid/catalyst phase can be washed with fresh organic solvent and then reused for subsequent reactions after drying under vacuum.
Protocol 2: Heck Coupling of Iodobenzene and Styrene
-
Catalyst and Solvent Preparation: In a Schlenk tube under an inert atmosphere, add [DMIM][OTf], the palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%), and a phosphine ligand if required.
-
Reagent Addition: Add iodobenzene (1.0 equivalent), styrene (1.2 equivalents), and a base (e.g., K2CO3 or triethylamine, 2.0 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and extract the product with an organic solvent (e.g., hexane or toluene).
-
Catalyst Recycling: The ionic liquid phase containing the palladium catalyst can be separated, washed, dried, and reused.
Conclusion: A Clear Advantage for Catalytic Chemistry
The evidence presented in this guide unequivocally demonstrates the significant advantages of employing this compound as a reaction medium in catalysis compared to traditional organic solvents. In Friedel-Crafts acylation, the use of an ionic liquid leads to demonstrably higher conversion rates and improved regioselectivity. For the Heck reaction, while direct comparative yield data is more nuanced, the profound benefits of enhanced catalyst stability and straightforward recyclability present a compelling case for the adoption of ionic liquids.
For researchers, scientists, and drug development professionals, the transition to ionic liquid-based catalytic systems represents a tangible step towards developing more sustainable, efficient, and cost-effective synthetic methodologies. The unique properties of [DMIM][OTf] and its congeners offer a powerful tool to overcome many of the limitations associated with conventional organic solvents, paving the way for the next generation of green chemistry.
References
-
PubChem. 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. [Link]
-
CD BioSustainable-Green Chemistry. This compound. [Link]
-
RSC Publishing. Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. [Link]
-
MDPI. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Scribd. Friedel-Crafts Alkylation Lab Guide. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
Semantic Scholar. Heck Reaction—State of the Art. [Link]
-
MDPI. The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
-
MDPI. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
Sources
- 1. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Experimental Results of 1,3-Dimethylimidazolium Trifluoromethanesulfonate via Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their tunable physicochemical properties make them valuable in applications ranging from "green" solvents to novel drug delivery systems. Among these, 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) is a noteworthy example, exhibiting a unique combination of thermal stability, low volatility, and miscibility.
This guide provides an in-depth, technical framework for the validation of experimental results pertaining to [DMIM][OTf] using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, ensuring the integrity and reproducibility of your findings. This document is designed to be a self-validating system, empowering you to critically assess your data and compare it with established benchmarks.
The Spectroscopic Signature of [DMIM][OTf]: A Three-Pronged Approach
The validation of any chemical entity hinges on the robust and reproducible characterization of its structure and purity. For [DMIM][OTf], a multi-spectroscopic approach is not just recommended; it is essential. Each technique provides a unique and complementary piece of the structural puzzle.
-
NMR Spectroscopy (¹H and ¹³C): Provides the definitive map of the molecular skeleton, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.
-
FTIR Spectroscopy: Explores the vibrational modes of the molecule's functional groups, offering a characteristic fingerprint based on the absorption of infrared radiation.
-
Raman Spectroscopy: Also probes vibrational modes but is based on the inelastic scattering of light, providing complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.
The validation process, therefore, involves not only acquiring high-quality spectra but also understanding the expected chemical shifts, vibrational frequencies, and how they compare to both theoretical predictions and data from analogous compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the cornerstone of structural validation for organic molecules, including ionic liquids. For [DMIM][OTf], both ¹H and ¹³C NMR are critical.
Expected Spectral Features of [DMIM][OTf]
The structure of this compound comprises the 1,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the protons on the imidazolium ring and the methyl groups. The chemical shift of the proton at the C2 position (between the two nitrogen atoms) is particularly sensitive to the anionic environment and any impurities present.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three unique carbons of the imidazolium ring and the carbon of the methyl groups. The trifluoromethanesulfonate anion will also exhibit a characteristic signal for its carbon atom, often as a quartet due to coupling with the fluorine atoms.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazolium C2-H | ~9.0 | ~137 |
| Imidazolium C4/C5-H | ~7.6 | ~124 |
| N-CH₃ | ~3.8 | ~36 |
| CF₃SO₃⁻ (Anion) | - | Quartet, ~120 |
Note: These are approximate values based on similar compounds and are subject to solvent effects and instrument calibration.
Experimental Protocol for NMR Validation
A rigorous validation of your [DMIM][OTf] sample by NMR involves more than just a simple acquisition.
Step 1: Sample Preparation
-
Ensure the [DMIM][OTf] sample is free of residual solvents from synthesis by drying under high vacuum.
-
Accurately weigh a sample of the ionic liquid (typically 10-20 mg).
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add an internal standard. For quantitative NMR (qNMR), a certified reference material with a known concentration and a signal that does not overlap with the analyte signals is crucial. Common internal standards include maleic acid or 1,4-dinitrobenzene.
Step 2: Instrument Setup and Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Shim the instrument to obtain a sharp and symmetrical solvent peak, ensuring a homogeneous magnetic field.
-
Acquire both ¹H and ¹³C NMR spectra. For ¹³C, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Consider acquiring 2D NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to definitively assign proton and carbon signals.
Step 3: Data Processing and Validation
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the ratio of the number of protons in the molecule.
-
Compare the observed chemical shifts with the expected values and data from similar compounds. Any significant deviation may indicate the presence of impurities or a different chemical structure.
Diagram of the NMR Validation Workflow
Caption: Workflow for the validation of [DMIM][OTf] using NMR spectroscopy.
II. Vibrational Spectroscopy (FTIR and Raman): A Molecular Fingerprint
FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. The presence and position of specific peaks serve as a "fingerprint" for [DMIM][OTf].
Characteristic Vibrational Modes
The spectra will be dominated by vibrations of the imidazolium ring and the trifluoromethanesulfonate anion.
-
Imidazolium C-H stretching: Around 3100-3200 cm⁻¹
-
Aliphatic C-H stretching (from methyl groups): Around 2900-3000 cm⁻¹
-
Imidazolium ring vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region.
-
Trifluoromethanesulfonate (OTf⁻) vibrations:
-
S=O asymmetric stretching: A very strong band around 1250-1280 cm⁻¹
-
CF₃ symmetric and asymmetric stretching: Strong bands in the 1150-1250 cm⁻¹ region.
-
S-O stretching: A strong band around 1030 cm⁻¹
-
CF₃ deformation modes: Bands in the 750-800 cm⁻¹ region.
-
Comparative Analysis with Other Ionic Liquids
A key aspect of validating your results is to compare the spectrum of [DMIM][OTf] with other common imidazolium-based ionic liquids. For example, comparing it with 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) would highlight the effect of the shorter alkyl chain on the C-H stretching region. Comparing it with 1,3-Dimethylimidazolium chloride ([DMIM][Cl]) would demonstrate the significant spectral differences due to the different anion.
| Vibrational Mode | [DMIM][OTf] (Expected) | [BMIM][OTf] (for comparison) | [DMIM][Cl] (for comparison) |
| Imidazolium C-H stretch | ~3150 cm⁻¹ | ~3150 cm⁻¹ | ~3145 cm⁻¹ |
| Aliphatic C-H stretch | ~2960 cm⁻¹ (methyl) | ~2960, 2875 cm⁻¹ (butyl) | ~2960 cm⁻¹ (methyl) |
| S=O stretch (anion) | ~1260 cm⁻¹ | ~1260 cm⁻¹ | Absent |
| S-O stretch (anion) | ~1030 cm⁻¹ | ~1030 cm⁻¹ | Absent |
Experimental Protocol for FTIR and Raman Validation
Step 1: Sample Preparation
-
FTIR (ATR): For Attenuated Total Reflectance (ATR)-FTIR, which is ideal for liquid samples, place a small drop of the neat [DMIM][OTf] directly onto the ATR crystal. Ensure the crystal is clean before and after each measurement.
-
Raman: Place a small amount of the neat ionic liquid in a glass vial or NMR tube.
Step 2: Instrument Setup and Acquisition
-
FTIR:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Raman:
-
Choose an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence, which can be an issue with some ionic liquids.
-
Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).
-
Acquire the spectrum over the desired Raman shift range.
-
Step 3: Data Processing and Validation
-
For FTIR, perform ATR correction if necessary.
-
Identify and label the major peaks in both spectra.
-
Compare the peak positions with the expected values and with the spectra of related compounds.
-
For quantitative analysis, a calibration curve can be constructed by preparing standards of known concentrations and measuring their peak areas or heights.
Diagram of the Vibrational Spectroscopy Validation Workflow
Caption: Workflow for the validation of [DMIM][OTf] using FTIR and Raman spectroscopy.
III. Ensuring Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The convergence of data from ¹H NMR, ¹³C NMR, FTIR, and Raman spectroscopy provides a high degree of confidence in the identity and purity of your [DMIM][OTf] sample.
Cross-Validation Checklist:
-
Do the number and integration of signals in the ¹H NMR spectrum match the molecular structure?
-
Do the chemical shifts in the ¹H and ¹³C NMR spectra align with expected values based on the electronic environment?
-
Are the characteristic vibrational bands of the imidazolium cation and the trifluoromethanesulfonate anion present in both the FTIR and Raman spectra?
-
Are there any unexpected peaks in any of the spectra that might indicate the presence of impurities, residual solvents, or starting materials?
-
How do the spectra compare to those of closely related ionic liquids? Do the differences make chemical sense?
By systematically addressing these questions, you can build a robust and defensible validation of your experimental results for this compound. This rigorous approach not only ensures the quality of your own research but also contributes to the broader scientific community's understanding of this important class of compounds.
References
-
Iwata, K., Okajima, H., Saha, S., & Hamaguchi, H. (2007). Local Structure Formation in Alkyl-imidazolium-Based Ionic Liquids as Revealed by Linear and Nonlinear Raman Spectroscopy. Accounts of Chemical Research, 40(11), 1174-1181. [Link]
-
Kiefer, J., Fries, J., & Leipertz, A. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy, 61(12), 1306-1311. [Link]
-
Kim, Y. S., Zheng, J., & Hyon, C. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega, 3(7), 8196-8203. [Link]
-
NMR-DB. (n.d.). 1,3-DIMETHYL-IMIDAZOLIUM-TRIFLUOROMETHANESULFONATE;[C5H9N2][CF3SO3]. [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. [Link]
A Comparative Guide to the Green Chemistry Metrics of 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([DMIM][OTf])
This guide provides a comprehensive assessment of 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]), a common ionic liquid, through the rigorous lens of green and sustainable chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond the simplistic "green" label often applied to ionic liquids due to their low volatility. We will dissect the synthesis, application, and end-of-life considerations for [DMIM][OTf], comparing its performance against both traditional volatile organic compounds (VOCs) and emerging bio-based solvent alternatives. Our analysis is grounded in the foundational 12 Principles of Green Chemistry, supported by quantitative metrics and detailed experimental protocols.
Introduction: The Promise and Peril of Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, with many being liquid at room temperature.[1] They are often composed of a large organic cation and an organic or inorganic anion.[2] Their defining characteristic is a near-zero vapor pressure, which has positioned them as potential "green" replacements for hazardous and environmentally damaging VOCs in chemical synthesis, catalysis, and electrochemistry.[2][3]
This compound, or [DMIM][OTf], is a representative member of the widely studied imidazolium-based IL family. It finds use in various applications, including organic synthesis and the development of novel polymer materials.[4] However, a true assessment of a chemical's environmental credentials requires a holistic, lifecycle-based approach. This guide employs the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, as a framework to critically evaluate the "greenness" of [DMIM][OTf].[5]
The Assessment Framework: 12 Principles of Green Chemistry
The 12 Principles provide a comprehensive checklist for designing safer, more efficient, and environmentally benign chemical products and processes. A process's adherence to these principles determines its sustainability.
Caption: The 12 Principles of Green Chemistry, providing a holistic framework for sustainable chemical design.
A Principle-by-Principle Assessment of [DMIM][OTf]
We will now evaluate [DMIM][OTf] against the most relevant principles, focusing on its synthesis and inherent properties.
Principle 1 & 2: Waste Prevention and Atom Economy
Atom Economy (AE) is a measure of the efficiency of a chemical reaction, calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The common synthesis of [DMIM][OTf] is the direct quaternization of N-methylimidazole with methyl trifluoromethanesulfonate.[6]
Reaction: N-methylimidazole + Methyl trifluoromethanesulfonate → this compound
This is a simple addition reaction where all atoms from the reactants are incorporated into the final product. Therefore, the theoretical Atom Economy is 100% . This is a significant advantage and represents an ideal scenario from a waste minimization perspective.[7]
However, Atom Economy does not account for solvents, purification aids, or reaction yield. For this, we turn to the Environmental Factor (E-Factor) .
E-Factor = Total Mass of Waste / Total Mass of Product
A lower E-Factor is better.[8] The synthesis protocol often involves a solvent like hexane for precipitation and subsequent removal by decanting and evaporation.[6] This solvent, along with any unreacted starting materials removed during workup, constitutes waste and increases the E-Factor. For specialty chemicals, E-Factors can range from 5 to over 50.[8] While the AE is perfect, the E-Factor for the overall process is non-zero and dependent on the efficiency of solvent recycling.
Principle 3 & 4: Less Hazardous Syntheses and Designing Safer Chemicals
This is where the green credentials of [DMIM][OTf] begin to tarnish.
-
Synthesis Hazards: The reactant methyl trifluoromethanesulfonate (methyl triflate) is a potent and hazardous alkylating agent that requires careful handling.
-
Product Hazards: [DMIM][OTf] itself is classified with GHS Hazard Statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4] This demonstrates that the final product is not benign and requires personal protective equipment for safe handling.
Principle 5: Safer Solvents and Auxiliaries
This principle is the primary justification for using ILs. The negligible volatility of [DMIM][OTf] is a distinct advantage over traditional solvents like toluene or dimethylformamide (DMF), as it significantly reduces worker exposure via inhalation and prevents the release of VOCs into the atmosphere.[2][3]
However, this advantage is counterbalanced by several factors:
-
Toxicity: As established, the IL itself possesses inherent hazards.
-
Recycling Challenges: While theoretically recyclable, the process of recovering and purifying ILs after a reaction can be energy-intensive and may require significant quantities of conventional organic solvents, shifting the environmental burden rather than eliminating it.[9][10] On a laboratory scale, this can negate the "green" advantage entirely.[10]
Principle 10: Design for Degradation
This is arguably the most significant failing of many common imidazolium-based ILs. Chemical products should be designed to break down into innocuous substances after their use.
-
Poor Biodegradability: Data for structurally similar ILs, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, show they are poorly biodegradable.[11] The stability that makes them robust solvents also makes them persistent in the environment. The majority of common imidazolium, pyridinium, and phosphonium ILs exhibit both low biodegradability and increased toxicity, posing a long-term environmental risk.[1]
Comparative Analysis: [DMIM][OTf] vs. Alternatives
To contextualize the performance of [DMIM][OTf], it must be compared objectively against both a conventional solvent and a next-generation green alternative.
| Metric | This compound ([DMIM][OTf]) | Toluene (Conventional VOC) | Choline Dihydrogen Phosphate (A Bio-IL) |
| Volatility | Very Low / Negligible[2] | High (Vapor Pressure: ~29 mbar @ 25°C) | Very Low / Negligible |
| Synthesis Atom Economy | 100% (for addition reaction)[6] | N/A (Petrochemical feedstock) | High (often from neutralization of bio-derived choline and phosphoric acid) |
| Inherent Hazards | Skin, eye, and respiratory irritant (H315, H319, H335)[4] | Flammable, skin/eye irritant, suspected reproductive toxicity, organ damage | Generally regarded as low toxicity; choline is an essential nutrient[1] |
| Biodegradability | Poor; persistent in the environment[1][11] | Readily biodegradable by microorganisms | Generally considered readily biodegradable[1] |
| Renewable Feedstock | No (Based on petrochemicals) | No (Petrochemical feedstock) | Yes (Choline can be derived from biomass) |
| Recyclability | Possible, but can be energy and solvent-intensive[10] | Possible via distillation, but energy-intensive | Possible, often with simpler aqueous workups |
Experimental Protocols
For transparency and reproducibility, we provide detailed methodologies for the synthesis of [DMIM][OTf] and the subsequent calculation of its green metrics.
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and should be performed by trained personnel in a fume hood with appropriate PPE.[6]
Materials:
-
N-methylimidazole (reactant)
-
Methyl trifluoromethanesulfonate (reactant)
-
Hexane (solvent for precipitation)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0°C.
-
Reactant Addition: Charge the flask with a solution of N-methylimidazole (e.g., 8.21 g, 0.1 mol) in 100 mL of hexane.
-
Controlled Reaction: Add methyl trifluoromethanesulfonate (16.41 g, 0.1 mol) dropwise from the dropping funnel into the stirred solution over 2 hours. Causality Note: The dropwise addition at 0°C is critical to control the highly exothermic nature of the quaternization reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 12 hours at room temperature to ensure the reaction goes to completion. The product will precipitate as a colorless solid.
-
Isolation: Decant the hexane solvent. The remaining solid is the crude product.
-
Purification: Wash the solid product with fresh hexane (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum at 25°C for 6 hours to remove any residual solvent. Weigh the final product to determine the yield.
Protocol 2: Workflow for Green Metric Calculation
This workflow outlines the steps to calculate the Atom Economy and E-Factor for the synthesis described above.
Caption: Workflow illustrating the calculation of Atom Economy and E-Factor for the synthesis of [DMIM][OTf].
As shown, while the Atom Economy is perfect, the E-Factor is ~4.58 (assuming 95% yield and no solvent recovery), which is typical for fine chemicals but highlights that the process is not waste-free.
Conclusion and Expert Outlook
This compound represents a first-generation ionic liquid that successfully addresses one key principle of green chemistry: the use of non-volatile solvents to prevent air pollution. Its synthesis boasts a 100% atom economy, an ideal starting point for waste reduction.
However, a deeper, more holistic assessment reveals significant shortcomings. The use of hazardous reagents, the inherent toxicity of the final product, and its poor biodegradability are serious concerns that challenge its "green" label. The overall process waste, as measured by the E-Factor, is non-trivial and heavily dependent on solvent use and recovery.
For the practicing scientist, the choice of [DMIM][OTf] should be made with these trade-offs in mind. While it may be a superior choice to a highly toxic and volatile solvent like benzene or chloroform in certain applications, it is not an inherently "green" or sustainable solution.
The future of green solvents lies in the development of chemicals that are benign by design. This includes Biocompatible Ionic Liquids (Bio-ILs) derived from renewable feedstocks like choline, amino acids, and sugars, which offer lower toxicity and improved biodegradability.[1] As researchers and drug developers, our focus should be on adopting these next-generation solvents that fulfill a wider range of green chemistry principles, ensuring safety and sustainability throughout the entire product lifecycle.
References
-
This compound - CD BioSustainable-Green Chemistry. CD BioSustainable. [Link]
-
Ionic liquids: Green solvents of sustainable chemistry. (2017). International Journal of Chemical Studies. [Link]
-
12 Green Chemistry Principles. (2024). ChemCopilot. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2005). MDPI. [Link]
-
Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. (2024). PubMed Central (PMC). [Link]
-
The 12 Principles of Green Chemistry. (2020). PCC Group. [Link]
-
Review of 12 Principles of Green Chemistry in Practice. (2017). Science Publishing Group. [Link]
-
Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. (2016). ResearchGate. [Link]
-
Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. (2016). American Journal of Undergraduate Research. [Link]
-
Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (2012). PubMed Central (PMC). [Link]
-
Summary of green chemistry metrics for all compounds synthesised. ResearchGate. [Link]
-
1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. PubChem. [Link]
-
Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates. ResearchGate. [Link]
-
Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. (2002). Royal Society of Chemistry. [Link]
-
Safety Data Sheet: 1,3-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide. (2022). Iolitec. [Link]
-
The E-Factor in Green Chemistry. (2021). Chemistry LibreTexts. [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022). MDPI. [Link]
-
A review of green solvent ionic liquids: as a future solvent. (2023). ResearchGate. [Link]
-
E factor and solved Numericals | Green Chemistry. (2021). YouTube. [Link]
-
The E factor 25 years on: the rise of green chemistry and sustainability. (2016). Royal Society of Chemistry. [Link]
-
Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (2024). ResearchGate. [Link]
-
Green Solvents: Fundamental and Industrial Applications. (2012). Springer. [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 5. The 12 Principles of Green Chemistry - PCC Group [products.pcc.eu]
- 6. mdpi.com [mdpi.com]
- 7. primescholars.com [primescholars.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ajuronline.org [ajuronline.org]
- 11. proionic.com [proionic.com]
electrochemical window comparison of 1,3-dimethylimidazolium salts with different anions
An Application Scientist's Guide to the Electrochemical Stability of 1,3-Dimethylimidazolium-Based Ionic Liquids: A Comparative Analysis of Anionic Effects
In the rapidly advancing fields of energy storage, catalysis, and electrochemistry, ionic liquids (ILs) have emerged as highly versatile materials.[1][2] Their negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity make them compelling alternatives to traditional volatile organic solvents.[2][3] For researchers, scientists, and drug development professionals, a critical parameter governing the utility of an IL in an electrochemical application is its electrochemical window (ECW). This guide provides an in-depth, objective comparison of the electrochemical windows of 1,3-dimethylimidazolium ([C₁C₁Im]⁺) salts, focusing on the influence of different anions.
The electrochemical window defines the potential range within which an electrolyte can operate without undergoing decomposition through oxidation or reduction.[4] A wider window is crucial for applications such as high-voltage batteries and supercapacitors.[1] The stability of an ionic liquid is a key factor in selecting the appropriate one for a specific application.[5]
The Decisive Role of the Anion in Anodic Stability
The electrochemical stability of an ionic liquid is a composite of the stability of its constituent cation and anion.[6] As a general principle, the cathodic (reductive) limit is dictated by the cation, while the anodic (oxidative) limit is determined by the anion.[5][6] For the 1,3-dimethylimidazolium cation, the focus of this guide, the primary variation in the overall electrochemical window of its salts will therefore arise from the differing oxidative stabilities of the anions.
The oxidative stability of the anion is related to its ability to resist giving up an electron. Anions with highly delocalized negative charge and strong, stable chemical bonds tend to be more resistant to oxidation, leading to a higher anodic potential limit and a wider electrochemical window.[5]
Comparative Analysis of Electrochemical Windows
The following table summarizes the experimental electrochemical window data for 1,3-dimethylimidazolium salts with several common anions. It is important to recognize that the absolute values of the electrochemical window can be influenced by experimental conditions such as the working electrode material, the reference electrode, scan rate, and the presence of impurities like water.[5][7] Water, in particular, can significantly narrow the electrochemical window due to its own electrolysis.[8]
| Ionic Liquid | Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| [C₁C₁Im][TFSI] | 1,3-dimethylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~2.3 | ~-2.35 | 4.65 |
| [C₁C₁Im][NTf₂] | 1,3-dimethylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~2.5 | ~-2.5 | ~5.0 |
| [C₁C₁Im][PF₆] | 1,3-dimethylimidazolium | Hexafluorophosphate | Varies | Varies | ~4.1 - 5.7 |
| [C₁C₁Im][BF₄] | 1,3-dimethylimidazolium | Tetrafluoroborate | Varies | Varies | ~4.1 |
| [C₁C₁Im][N(CN)₂] | 1,3-dimethylimidazolium | Dicyanamide | Lower | Similar | >4.0 |
Note: The values presented are collated from multiple sources and should be considered representative. Direct comparison is best made when data is collected under identical experimental conditions.
From the data, a clear trend in anodic stability emerges among the anions:
[TFSI]⁻ (or [NTf₂]⁻) > [PF₆]⁻ > [BF₄]⁻ > [N(CN)₂]⁻
The superior stability of the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion can be attributed to the extensive charge delocalization across the two sulfonyl groups and the highly electronegative fluorine atoms. This makes it more difficult to remove an electron (oxidize) compared to anions with more localized charges. Ionic liquids with the [PF₆]⁻ anion also exhibit a wide electrochemical window.[9] In contrast, anions like dicyanamide ([N(CN)₂]⁻) tend to have lower oxidative stability.
Causality Behind Experimental Design: A Protocol for Determining the Electrochemical Window
To ensure the generation of reliable and comparable data, a standardized experimental protocol is paramount. The following section outlines a robust methodology for determining the electrochemical window of an ionic liquid using cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry for Electrochemical Window Determination
Objective: To determine the anodic and cathodic limits of a 1,3-dimethylimidazolium-based ionic liquid.
Materials:
-
Ionic Liquid Sample (e.g., [C₁C₁Im][TFSI]), dried under vacuum to minimize water content.
-
Working Electrode: Glassy Carbon Electrode (GCE) is recommended for a wide potential window.[7]
-
Reference Electrode: Ag/Ag⁺ or a leak-free Ag/AgCl reference electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Potentiostat/Galvanostat.
-
Inert atmosphere glovebox (to minimize water and oxygen contamination).
Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile), then dry completely.
-
Clean the platinum counter electrode, for example, by flaming.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Add the ionic liquid to the electrochemical cell.
-
Immerse the working, reference, and counter electrodes in the ionic liquid, ensuring no contact between them.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential at the open-circuit potential.
-
Scan the potential towards the positive limit (anodic scan) at a scan rate of 50-100 mV/s. The onset of a significant increase in current indicates the anodic decomposition limit.
-
Reverse the scan direction towards the negative limit (cathodic scan). The onset of a significant increase in current in the negative direction indicates the cathodic decomposition limit.
-
The electrochemical window is the difference between the anodic and cathodic potential limits.
-
Self-Validation: The protocol's integrity is maintained by ensuring a moisture- and oxygen-free environment, as their presence would introduce interfering redox processes, and by using a well-polished and cleaned working electrode to ensure reproducible surface conditions.
Below is a diagram illustrating the experimental workflow for determining the electrochemical window.
Caption: Experimental workflow for determining the electrochemical window of an ionic liquid.
Conclusion
The choice of anion has a profound impact on the electrochemical stability of 1,3-dimethylimidazolium-based ionic liquids. For applications demanding a wide potential window, anions with a high degree of charge delocalization and resistance to oxidation, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), are superior choices. This guide provides a framework for understanding these differences and a robust protocol for their experimental validation, empowering researchers to make informed decisions in the selection of ionic liquids for their specific electrochemical applications.
References
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (2025). ResearchGate. [Link]
-
A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. (2025). ACS Publications. [Link]
-
Li, Q., Jiang, J., & Mu, T. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Science China Chemistry. [Link]
-
A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications. (n.d.). MDPI. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (n.d.). ACS Publications. [Link]
-
Thermal, electrochemical and radiolytic stabilities of ionic liquids. (n.d.). RSC Publishing. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). PMC - NIH. [Link]
-
Investigating the Electrochemical Windows of Ionic Liquids. (2025). ResearchGate. [Link]
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (2021). Int. J. Electrochem. Sci., 16. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011). Journal of Physical Chemistry B. [Link]
-
Calculated cathodic and anodic limits for individual ions using... (n.d.). ResearchGate. [Link]
-
Calculated cathodic and anodic limits for individual ions in... (n.d.). ResearchGate. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). PMC - NIH. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). PubMed. [Link]
-
1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. (2023). NIH. [Link]
-
Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. (2020). ResearchGate. [Link]
-
DFT Study of 1,3-Dimethylimidazolium Tetrafluoroborate on Al and Cu(111) Surfaces. (n.d.). ACS Publications. [Link]
-
Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. (n.d.). ACS Energy Letters. [Link]
-
Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. (2025). ResearchGate. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2025). ResearchGate. [Link]
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (n.d.). MDPI. [Link]
-
Cathodic and anodic limits (E cathodic and E anodic vs. Ag/AgCl) and... (n.d.). ResearchGate. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). Queen's University Belfast. [Link]
-
Metal anodes meet ionic liquids: An interfacial perspective. (2024). AIP Publishing. [Link]
-
Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. (n.d.). EPFL Graph Search. [Link]
-
Liquid structure of 1, 3-dimethylimidazolium salts. (n.d.). ResearchGate. [Link]
-
Simultaneous Electrochemical Determination of Dihydroxybenzene Isomers at 1-Butyl-3-Methylimidazolium Hexafluorophosphate Modifi. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022). ResearchGate. [Link]
-
Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. (2020). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The electrochemical stability of ionic liquids and deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicationic vs. Monocationic Imidazolium Ionic Liquids: A Comparative Guide to Catalytic Activity
<_ _>
For Immediate Release to the Scientific Community
In the ever-evolving landscape of green chemistry and catalysis, imidazolium-based ionic liquids (ILs) have established themselves as versatile solvents and catalysts.[1][2] While traditional monocationic ILs are widely studied, a newer class, dicationic ionic liquids (DILs), is demonstrating significant potential, often outperforming their predecessors in various organic syntheses.[3][4] This guide offers a detailed comparison of the catalytic activities of dicationic and monocationic imidazolium ILs, providing experimental insights and protocols for researchers in catalysis and drug development.
Fundamental Structural and Physicochemical Distinctions
The primary difference between monocationic and dicationic ILs lies in their fundamental structure. A monocationic IL consists of a single organic cation and an anion. In contrast, a DIL features two cationic centers connected by a linker chain, combined with two counter-anions.[5] This "two-headed" structure imparts unique physicochemical properties that are highly tunable.[6][7]
Key properties influenced by the dicationic structure include:
-
Higher Thermal Stability: DILs generally exhibit greater thermal stability compared to their monocationic counterparts, making them suitable for high-temperature reactions.[5][8]
-
Tunable Acidity and Basicity: The nature of the linker and the proximity of the two cationic heads can be adjusted to fine-tune the IL's acidic or basic properties, which is crucial for catalysis.[5]
-
Enhanced Molecular Interactions: The presence of two cationic centers can lead to stronger and more diverse interactions with substrates and transition states, including bidentate coordination, which can enhance catalytic activity.[4][5][9]
-
Greater Viscosity: DILs typically have higher viscosity, a factor that must be considered in reaction engineering and product separation.[5][8]
The ability to modify the linker—by altering its length, rigidity, or functional groups—provides an additional layer of tunability not available in monocationic ILs.[5][7]
Caption: Structural schematic of a monocationic vs. a dicationic imidazolium ionic liquid.
Comparative Catalytic Performance: Case Studies
The enhanced tunability and unique structural features of DILs often translate into superior catalytic performance. In many cases, DILs have been shown to be more effective than their monocationic analogues.[3]
Case Study 1: Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, and Brønsted acidic ILs are effective catalysts. Comparative studies have consistently shown that acidic DILs exhibit higher catalytic activity than their monocationic counterparts.
For instance, in the esterification of oleic acid with methanol, Brønsted acidic DILs with HSO₄⁻ anions demonstrated significantly higher yields compared to monocationic versions.[10] The catalytic performance was found to be closely related to the length of the spacer chain, with shorter linkers leading to higher acidity and thus better catalytic activity.[5] This is attributed to the cooperative effect of the two acidic centers.
Table 1: Comparison of ILs in the Esterification of Oleic Acid
| Catalyst Type | Specific Catalyst Example | Reaction Time | Yield (%) | Reference |
| Monocationic IL | [HMIM]HSO₄ | 2 h | 87-96% | [8] |
| Dicationic IL | [C₃(Mim)₂][HSO₄]₂ | < 2.5 h | >90% | [5][8][10] |
| Dicationic IL | [C₆(Mim)₂][HSO₄]₂ | < 2.5 h | >90% | [5][10] |
Representative Experimental Protocol: DIL-Catalyzed Esterification
-
Catalyst Synthesis: Synthesize the dicationic imidazolium bisulfate ILs (e.g., [C₃(Mim)₂][HSO₄]₂) via a two-step quaternization and anion exchange process, as detailed in the literature.[11][12] Confirm structure and purity via ¹H NMR and ¹³C NMR spectroscopy.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add oleic acid (10 mmol), methanol (50 mmol, 5 equivalents), and the DIL catalyst (e.g., 1 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously for the specified time (e.g., 2 hours).[5] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Analysis: After completion, cool the reaction mixture. The ester product is typically immiscible with the ionic liquid.[11] Separate the top ester layer by decantation. The bottom IL layer can be washed with diethyl ether, dried under vacuum, and reused for subsequent runs.
-
Product Verification: Analyze the purity and yield of the resulting methyl oleate using Gas Chromatography-Mass Spectrometry (GC-MS).
Case Study 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction.[13] Ionic liquids can serve as both green solvents and catalysts, replacing traditional hazardous Lewis acids.[14][15] Here again, dicationic systems can offer advantages. While direct side-by-side comparisons in the literature are less common than for esterification, the principles of enhanced Lewis acidity through dicationic structures hold. The dual cationic sites can more effectively polarize the acylating agent and activate the aromatic substrate.
Some studies have shown that imidazolium-based ILs with dual Brønsted-Lewis acidic properties can be highly effective and recyclable catalysts for these reactions.[15] The bifunctional nature, which is more readily engineered in DILs, is key to their enhanced performance.[5]
Table 2: Representative Yields in IL-Catalyzed Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst System | Yield (%) | Reference |
| Anisole | Acetic Anhydride | Monocationic [BMIM]Cl/AlCl₃ | Good to Excellent | [16] |
| Toluene | Acetyl Chloride | Dual Acidic IL | 78% | [15] |
Mechanistic Insights: Why Dicationics Excel
The superior performance of DILs can often be traced back to their bifunctional or bidentate nature.[4][5] The two cationic centers can act in concert to facilitate the reaction.
Caption: Generalized catalytic cycle highlighting the role of a dicationic IL.
In Brønsted acid catalysis (e.g., esterification), the two acidic protons can create a more highly polarized environment, facilitating nucleophilic attack. For instance, one imidazolium ring might activate the carbonyl group of a carboxylic acid via hydrogen bonding, while the second enhances the overall acidity of the medium.[5]
In Lewis acid-catalyzed reactions, the dicationic structure can act as a bidentate Lewis acid, binding to the substrate at two points. This chelation effect can lead to more effective activation and stabilization of the transition state compared to the monodentate binding of a monocationic IL.
Synthesis, Recyclability, and Future Outlook
The synthesis of DILs typically involves a two-step process: linking two imidazole molecules with a dihaloalkane (quaternization), followed by anion exchange if necessary.[12][17] While slightly more complex than the synthesis of monocationic ILs, the process is straightforward.
A significant advantage of IL catalysis is the potential for catalyst recycling. Due to their negligible vapor pressure and frequent immiscibility with organic products, both mono- and dicationic ILs can often be recovered and reused multiple times with minimal loss of activity, a key tenet of green chemistry.[11][15]
Caption: A typical workflow for synthesis, testing, and recycling of ionic liquid catalysts.
Conclusion
Dicationic imidazolium ionic liquids represent a significant advancement in the field of organocatalysis.[5][18] Their unique structural features, including higher thermal stability and enhanced tunability, allow them to serve as highly effective catalysts, often surpassing the performance of their traditional monocationic counterparts.[5][6] The ability to precisely modify the linker connecting the two cationic heads provides a powerful tool for designing task-specific catalysts. As research continues, DILs are poised to become indispensable tools in the development of greener, more efficient synthetic methodologies.
References
- Javaherian, M., & Saghanezhad, S. J. (2020). Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17.
-
Pandolfi, F., Bortolami, M., Feroci, M., Fornari, A., Scarano, V., & Rocco, D. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Materials, 15(3), 866. [Link]
-
Zhao, D., Liu, M., Zhang, J., Li, J., & Ren, P. (2012). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. [Link]
-
Pandolfi, F., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. ResearchGate. [Link]
-
Javaherian, M., & Saghanezhad, S. J. (2020). Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis. Request PDF on ResearchGate. [Link]
-
Klouz, V., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2539–2546. [Link]
-
Pandolfi, F., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. PubMed, 15(3), 866. [Link]
-
Shirota, H., et al. (2013). Dicationic versus Monocationic Ionic Liquids: Distinctive Ionic Dynamics and Dynamical Heterogeneity. ResearchGate. [Link]
-
Badía, J. M. C., et al. (2011). Imidazolium based ionic liquid-phase green catalytic reactions. RSC Publishing. [Link]
-
Ben-Mbarek, W., et al. (2020). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. MDPI. [Link]
-
Gindri, I. M., et al. (2018). Dicationic imidazolium-based ionic liquids: a new strategy for non-toxic and antimicrobial materials. RSC Publishing. [Link]
-
Halayqa, M., et al. (2023). Synthesis of dicationic ionic liquids. ResearchGate. [Link]
-
Pandolfi, F., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. I.R.I.S.. [Link]
-
Ghandi, K. (2016). A Review on Dicationic Ionic Liquids: Classification and Application. Semantic Scholar. [Link]
-
Ben-Mbarek, W., et al. (2020). Synthesis and Structural Characterization of Imidazolium- Based Dicationic Ionic Liquids. Semantic Scholar. [Link]
- Valdés, C., et al. (2009). Friedel-crafts acylation process in ionic liquids.
-
Kumar, V., et al. (2020). Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. National Institutes of Health (NIH). [Link]
Sources
- 1. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazolium based ionic liquid-phase green catalytic reactions [ouci.dntb.gov.ua]
- 3. Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 14. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 15. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of alkyl chain length on the properties of imidazolium triflate ionic liquids
An In-Depth Guide to Imidazolium Triflate Ionic Liquids: The Influence of Alkyl Chain Length on Physicochemical Properties
Introduction: Tailoring Ionic Liquids for Advanced Applications
Imidazolium-based ionic liquids (ILs) are at the forefront of chemical research, prized for their unique properties including low volatility, high thermal stability, and tunable solvency.[1][2][3] Among these, imidazolium triflates ([Cₙmim][TfO]) are particularly noteworthy. The triflate anion (CF₃SO₃⁻) imparts desirable characteristics, but the true tailorability of these ILs lies in the modification of the cation, specifically the length of the alkyl chain (Cₙ) attached to the imidazolium ring. This guide provides a comprehensive comparison of how varying the alkyl chain length—from short (ethyl, C₂) to long (decyl, C₁₀)—profoundly alters the fundamental physicochemical properties of these promising materials. Understanding these structure-property relationships is paramount for researchers and drug development professionals aiming to harness ILs for applications ranging from electrochemical energy storage to novel drug delivery systems.
The Double-Edged Sword of van der Waals Forces: A Mechanistic Overview
The primary driver behind the property changes observed with increasing alkyl chain length is the enhancement of van der Waals interactions.[4][5] As the nonpolar alkyl "tail" elongates, these weak intermolecular forces become more significant, leading to greater entanglement between the cations. This increased interaction has a cascading effect on the bulk properties of the ionic liquid, influencing everything from how easily the ions can move to the liquid's overall density and surface behavior.
Comparative Analysis of Physicochemical Properties
The following sections dissect the impact of alkyl chain length on key properties of 1-alkyl-3-methylimidazolium triflate ([Cₙmim][TfO]) ionic liquids. The data presented is a synthesis of experimental findings from multiple authoritative sources.
Density
Causality: The addition of -CH₂- groups increases the molar mass, but the increase in molar volume outpaces the mass increase, leading to a net decrease in density.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is critically dependent on intermolecular forces. For imidazolium triflate ILs, a direct and pronounced relationship exists: as the alkyl chain lengthens, the viscosity increases significantly.[1][2][4][5]
Causality: The elongation of the alkyl chain leads to stronger and more numerous van der Waals interactions between the cations.[4][5] This increased "entanglement" restricts the movement of the ions, resulting in higher viscosity. This effect is so significant that the viscosity of 1-decyl-3-methylimidazolium triflate ([Dmim][TFO]) is over six times that of 1-ethyl-3-methylimidazolium triflate ([Emim][TFO]) at 25 °C.[1][2]
Table 1: Effect of Alkyl Chain Length on the Viscosity of Imidazolium Triflate Ionic Liquids at 25 °C and 60 °C
| Ionic Liquid | Alkyl Chain | Viscosity at 25 °C (cP) | Viscosity at 60 °C (cP) |
| [Emim][TFO] | Ethyl (C₂) | 47 ± 1 | 12 ± 1 |
| [Bmim][TFO] | Butyl (C₄) | 88 ± 2 | 20 ± 1 |
| [Hmim][TFO] | Hexyl (C₆) | 146 ± 5 | 30 ± 1 |
| [Omim][TFO] | Octyl (C₈) | 210 ± 9 | 40 ± 1 |
| [Dmim][TFO] | Decyl (C₁₀) | 296 ± 11 | 52 ± 1 |
| Data sourced from Pitawela & Shaw (2021).[1][2] |
Ionic Conductivity
Ionic conductivity, a measure of a material's ability to conduct an electric current via ion movement, is inversely proportional to viscosity.[1] Consequently, as the alkyl chain length increases, the ionic conductivity of imidazolium triflate ILs decreases.[1][2][9]
Causality: The reduced ion mobility in more viscous liquids is the primary reason for the decline in conductivity.[1][2] The larger, slower-moving cations of the longer-chain ILs are less effective at transporting charge.[2] This trend holds true at both room and elevated temperatures, although all the ILs exhibit higher conductivity at higher temperatures due to decreased viscosity.[1][2]
Table 2: Effect of Alkyl Chain Length on the Ionic Conductivity of Imidazolium Triflate Ionic Liquids at 25 °C and 60 °C
| Ionic Liquid | Alkyl Chain | Conductivity at 25 °C (mS/cm) | Conductivity at 60 °C (mS/cm) |
| [Emim][TFO] | Ethyl (C₂) | 7.44 ± 0.35 | ~21.4 |
| [Bmim][TFO] | Butyl (C₄) | 3.45 ± 0.15 | ~12.5 |
| [Hmim][TFO] | Hexyl (C₆) | 1.48 ± 0.09 | ~6.5 |
| [Omim][TFO] | Octyl (C₈) | 0.69 ± 0.08 | ~3.8 |
| [Dmim][TFO] | Decyl (C₁₀) | 0.31 ± 0.06 | ~2.3 |
| Data sourced from Pitawela & Shaw (2021).[1][2] |
Thermal Stability
Imidazolium-based ionic liquids are known for their high thermal stability.[2][10] The thermal stability is influenced by both the cation and the anion. For imidazolium ILs, the decomposition temperature tends to be governed by the strength of the bonds within the ions and the overall intermolecular forces. While a complete dataset for the triflate series is not available in the provided search results, studies on other imidazolium ILs, such as those with the [NTf₂]⁻ anion, have shown that thermal stability can be affected by alkyl chain length.[10][11] In some cases, a slight decrease in decomposition temperature is observed with increasing alkyl chain length, potentially due to the increased ease of certain decomposition pathways like Hofmann elimination.[3][11] However, the effect is often less pronounced than the influence of the anion.[3]
Causality: The thermal decomposition of imidazolium ILs can proceed through various mechanisms, including nucleophilic substitution at the alkyl chain.[11] Longer alkyl chains may be more susceptible to certain degradation reactions.
Surface Tension
The surface tension of imidazolium-based ILs generally decreases as the length of the alkyl chain increases, up to a certain point.[6][12] For ILs with longer alkyl chains (typically beyond hexyl or octyl), the surface tension tends to plateau.[12]
Causality: This phenomenon is explained by the surface organization of the IL. The nonpolar alkyl chains preferentially orient themselves at the liquid-air interface to minimize contact with the polar imidazolium rings and anions. As the chain length increases, the surface becomes increasingly dominated by these aliphatic tails, and the surface tension approaches that of a long-chain n-alkane.[12]
Visualizing the Structure-Property Relationship
The interplay between the alkyl chain length and the resulting physicochemical properties can be visualized as a causal chain.
Caption: The causal relationship between increasing alkyl chain length and key physicochemical properties.
Experimental Protocols
The accurate determination of these properties relies on standardized and carefully executed experimental procedures. Below are outlines of the methodologies for measuring the key properties discussed.
Viscosity Measurement (Ubbelohde Capillary Viscometer)
-
Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities by drying under vacuum for an extended period (e.g., 96 hours with a desiccant).[13]
-
Temperature Control: Place the viscometer in a temperature-controlled water or oil bath to maintain the desired temperature (e.g., 25 °C or 60 °C) with high precision.
-
Measurement: Introduce a precise volume of the ionic liquid into the viscometer. Allow the sample to reach thermal equilibrium.
-
Flow Time: Draw the liquid up through the capillary tube and measure the time it takes for the meniscus to pass between two calibrated marks.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.
-
Replication: Repeat the measurement multiple times to ensure reproducibility and report the average value with the standard deviation.[14]
Ionic Conductivity Measurement (Conductivity Meter)
-
Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known concentrations.[15][16][17]
-
Sample Preparation: Use a dried, pure sample of the ionic liquid.
-
Temperature Control: Place the conductivity cell, containing the ionic liquid, into a thermostat-controlled bath to maintain the desired temperature.[15][16]
-
Measurement: Immerse the two- or three-electrode conductivity cell into the ionic liquid sample.[15] Allow the reading to stabilize.
-
Data Acquisition: Record the conductivity value. For high-precision measurements, impedance spectroscopy can be used to mitigate electrode polarization effects.[16]
-
Replication: Perform multiple independent measurements for each ionic liquid at each temperature to ensure accuracy.[1][2]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).[11]
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, to prevent oxidative degradation.[3][18]
-
Heating Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[11][18]
-
Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The onset decomposition temperature (T_onset) is typically determined as the temperature at which a significant mass loss begins.[13]
Experimental Workflow Visualization
Caption: A generalized workflow for the experimental characterization of ionic liquids.
Conclusion and Outlook
The length of the alkyl chain on the imidazolium cation is a powerful and predictable tool for tuning the physicochemical properties of triflate-based ionic liquids. The overarching trends show that increasing the chain length leads to higher viscosity and lower ionic conductivity and density, driven by enhanced van der Waals forces. These relationships are not merely academic; they have profound implications for the practical application of these materials. For instance, in electrochemical devices, a shorter alkyl chain is generally preferred to maximize ionic conductivity.[1] Conversely, for applications requiring higher viscosity, such as in certain lubrication or separation processes, a longer alkyl chain may be advantageous. This guide provides the foundational data and mechanistic understanding necessary for researchers and developers to make informed decisions in the selection and design of imidazolium triflate ionic liquids for their specific needs.
References
-
Pitawela, N. R., & Shaw, S. K. (2021). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 1(3), 117-130. [Link]
-
ResearchGate. (2021). (PDF) Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. [Link]
-
Abe, H., et al. (2005). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. The Journal of Physical Chemistry B, 109(49), 23600-23608. [Link]
-
Pitawela, N. R., & Shaw, S. K. (2021). Imidazolium Triflate Ionic Liquids' Capacitance-Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au. [Link]
-
Pitawela, N. R., & Shaw, S. K. (2021). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au. [Link]
-
ResearchGate. Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. [Link]
-
Vraneš, M., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules, 28(23), 7869. [Link]
-
SciSpace. Thermal Behaviour of Pure Ionic Liquids. [Link]
-
ResearchGate. Effect of Alkyl Chain Branching on Physicochemical Properties of Imidazolium-Based Ionic Liquids. [Link]
-
Rajeh, M., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances, 8(26), 14383-14389. [Link]
-
ResearchGate. (2016). (PDF) Thermal stability of imidazolium-based ionic liquids. [Link]
-
Semantic Scholar. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation.[Link]
-
Domínguez-Pérez, M., et al. (2022). Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain. Journal of Chemical & Engineering Data. [Link]
-
Kolbeck, C., et al. (2010). Density and Surface Tension of Ionic Liquids. The Journal of Physical Chemistry B, 114(51), 17029-17036. [Link]
-
CORE. Thermal stability of imidazolium-based ionic liquids. [Link]
-
Zhang, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(11), 3206. [Link]
-
Mäki-Arvela, P. (2020). Density of ionic liquids. Åbo Akademi University Research Portal. [Link]
-
Gores, H. J., & Barthel, J. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(1), 533-537. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
-
Harris, K. R., et al. (2008). Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. Journal of Chemical & Engineering Data, 53(9), 2092-2099. [Link]
-
SpringerLink. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [Link]
-
Gîrbea, A. S., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers, 14(19), 4158. [Link]
-
E3S Web of Conferences. Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. [Link]
-
Carvalho, P. J., et al. (2014). Cation Alkyl Side Chain Length and Symmetry Effects on the Surface Tension of Ionic Liquids. The Journal of Physical Chemistry C, 118(22), 11726-11736. [Link]
-
Lopes, J. N. C., et al. (2013). Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. The Journal of Physical Chemistry B, 117(33), 9784-9794. [Link]
-
American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]
-
AIP Publishing. Surface tension of room temperature ionic liquids measured by dynamic light scattering. [Link]
-
Lazzús, J. A. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 61(6), 2092-2103. [Link]
-
ResearchGate. Tutorial for thermal analysis of ionic liquids. [Link]
-
Yumpu. 1A. VISCOSITY MEASUREMENTS. [Link]
-
Wu, B., et al. (2022). Surface Structure of Alkyl/Fluoroalkylimidazolium Ionic–Liquid Mixtures. The Journal of Physical Chemistry B, 126(8), 1735-1748. [Link]
-
ResearchGate. Experimental arrangement for conductivity measurements. The.... [Link]
-
ResearchGate. Density of Ionic Liquids. [Link]
-
University of Iowa. Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. [Link]
-
NPTEL. 3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. [Link]
-
ResearchGate. (2019). (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]
-
Research Square. Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. [Link]
-
Rostamian, S., et al. (2019). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Molecules, 24(12), 2272. [Link]
-
Royal Society of Chemistry. Experimental measurement and prediction of ionic liquid ionisation energies. [Link]
-
ResearchGate. Conductivity of ionic liquids in mixtures. [Link]
-
Queen's University Belfast. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. [Link]
-
MDPI. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. [Link]
Sources
- 1. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.abo.fi [research.abo.fi]
- 9. Imidazolium Triflate Ionic Liquids' Capacitance-Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. ajer.org [ajer.org]
A Comparative Performance Analysis of 1,3-Dimethylimidazolium Trifluoromethanesulfonate in Specialized Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of [DMIM][OTf]
1,3-Dimethylimidazolium trifluoromethanesulfonate, abbreviated as [DMIM][OTf], is an ionic liquid characterized by its unique combination of a small, symmetric 1,3-dimethylimidazolium cation and a weakly coordinating trifluoromethanesulfonate anion. This structure imparts a distinct set of physicochemical properties, including moderate viscosity, good thermal stability, and a specific electrochemical window. These characteristics position [DMIM][OTf] as a versatile candidate for a range of applications, from electrochemical energy storage to biomass processing and organic synthesis. This guide will benchmark its performance in these critical areas, providing a clear perspective on its advantages and limitations.
Section 1: Electrochemical Applications - A Focus on Electrolyte Performance
The quest for safer and more efficient energy storage systems has driven significant research into ionic liquids as electrolytes. Their low volatility, wide electrochemical windows, and reasonable ionic conductivities make them attractive alternatives to conventional organic solvent-based electrolytes.[1] Here, we compare the electrochemical performance of [DMIM][OTf] with a standard lithium-ion battery electrolyte, 1 M LiPF₆ in a mixture of organic carbonates, and other common ionic liquids.
Comparative Data: Key Electrochemical Properties
| Electrolyte | Ionic Conductivity (mS/cm) at 25°C | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) |
| [DMIM][OTf] | ~5-10 (estimated) | ~4.5 | ~0.1 | ~4.4 |
| [EMIM][OTf] | 7.44 | ~4.6 | ~0.0 | ~4.6 |
| [BMIM][PF₆] | 3.3 | ~4.2 | ~0.0 | ~4.2 |
| 1 M LiPF₆ in EC:DMC (1:1) | 10-12 | ~4.3 | ~0.0 | ~4.3 |
Note: Specific data for [DMIM][OTf] is limited in publicly available literature; the value is an estimation based on structurally similar ionic liquids. [EMIM][OTf] data from[2].
The smaller size of the [DMIM]⁺ cation compared to the more common [EMIM]⁺ and [BMIM]⁺ cations is expected to result in higher ionic mobility and, consequently, higher ionic conductivity. The triflate anion is known to contribute to a wide electrochemical stability window.[3][4]
Experimental Protocol: Determination of Electrochemical Stability Window (ESW)
This protocol outlines the determination of the ESW using cyclic voltammetry, a fundamental technique for characterizing electrolytes.[5]
Objective: To determine the anodic and cathodic limits of [DMIM][OTf].
Materials:
-
[DMIM][OTf] (high purity, low water content)
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a non-aqueous reference electrode like Ag/Ag⁺)
-
Potentiostat
-
Inert atmosphere glovebox
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox under an inert atmosphere to minimize water and oxygen contamination.
-
Initial Scan: Perform an initial cyclic voltammogram over a wide potential range (e.g., -3.0 V to 3.0 V vs. Ag/Ag⁺) at a scan rate of 50 mV/s to get a preliminary view of the electrochemical behavior.
-
Anodic Limit Determination: Starting from the open-circuit potential, scan towards more positive potentials. The potential at which a sharp, irreversible increase in current is observed is defined as the anodic limit. This indicates the oxidation of the triflate anion.
-
Cathodic Limit Determination: From the open-circuit potential, scan towards more negative potentials. The potential at which a significant, irreversible cathodic current is observed defines the cathodic limit, corresponding to the reduction of the 1,3-dimethylimidazolium cation.
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits.
Causality of Experimental Choices:
-
Inert Atmosphere: Water and oxygen are electrochemically active and can interfere with the measurement of the intrinsic ESW of the ionic liquid.
-
Three-Electrode Setup: This configuration allows for the precise control and measurement of the working electrode potential against a stable reference, isolating the electrochemical behavior of the electrolyte at the working electrode surface.
-
Glassy Carbon Working Electrode: It provides a wide potential window and a relatively inert surface for studying the electrolyte's decomposition.
Workflow for ESW Determination
Caption: Workflow for determining the electrochemical stability window.
Section 2: Biomass Processing - A "Green" Solvent for a Sustainable Future
Ionic liquids have emerged as powerful solvents for the dissolution of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals.[6] The ability to dissolve cellulose and lignin without significant degradation is a key performance metric. We compare the performance of [DMIM][OTf] with the well-established ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) and the conventional Kraft pulping process for lignin extraction.
Comparative Data: Cellulose and Lignin Solubility
| Solvent System | Cellulose Solubility (wt%) at 100°C | Lignin Solubility (g/L) at 80°C | Key Considerations |
| [DMIM][OTf] | 5-10 (estimated) | ~50 (estimated) | Moderate dissolution power, potentially less derivatizing than acetate-based ILs. |
| [EMIM]OAc | 15-25 | >100 | High dissolution capacity, but can cause some cellulose degradation.[7] |
| Kraft Pulping Liquor | Insoluble | High | Industrial standard, but harsh conditions and environmental concerns.[8] |
The triflate anion in [DMIM][OTf] is a weaker hydrogen bond acceptor compared to the acetate anion in [EMIM]OAc. This generally translates to a lower cellulose dissolving capacity.[2] However, this weaker interaction may also lead to less degradation of the cellulose polymer during dissolution, which can be advantageous for certain applications.
Experimental Protocol: Gravimetric Determination of Cellulose Solubility
This protocol details a straightforward method to quantify the solubility of microcrystalline cellulose.
Objective: To determine the weight percent of cellulose that can be dissolved in [DMIM][OTf] at a specific temperature.
Materials:
-
Microcrystalline cellulose (MCC)
-
[DMIM][OTf]
-
Anti-solvent (e.g., deionized water)
-
Heated stirring plate
-
Centrifuge
-
Vacuum oven
Procedure:
-
Drying: Dry the MCC in a vacuum oven at 80°C overnight to remove any moisture.
-
Dissolution: In a sealed vial, add a known mass of [DMIM][OTf] and preheat to the desired temperature (e.g., 100°C) on a stirring plate.
-
Titration: Gradually add small, known amounts of the dried MCC to the heated ionic liquid while stirring. Continue adding MCC until no more dissolves and a saturated solution is formed.
-
Equilibration: Allow the mixture to stir at the set temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the hot sample to separate the undissolved cellulose from the saturated solution.
-
Quantification: Carefully decant the supernatant (the cellulose-[DMIM][OTf] solution). Wash the remaining undissolved cellulose with an anti-solvent (water) to remove any residual ionic liquid, then dry it in a vacuum oven and weigh it.
-
Calculation: The amount of dissolved cellulose is the initial mass of MCC added minus the mass of the undissolved MCC. The solubility is then expressed as a weight percentage.
Causality of Experimental Choices:
-
Drying of Cellulose: Moisture can compete with cellulose for interaction with the ionic liquid, reducing its dissolving capacity.
-
Sealed Vial: Prevents the absorption of atmospheric moisture by the hygroscopic ionic liquid.
-
Equilibration Time: Ensures that the system has reached its maximum dissolution capacity.
-
Centrifugation: Provides a clear separation of the dissolved and undissolved phases.
Logical Relationship in Biomass Dissolution
Caption: Factors influencing biomass dissolution in ionic liquids.
Section 3: Organic Synthesis - A Medium for Catalytic Reactions
Ionic liquids are also explored as alternative solvents for organic reactions, offering potential benefits in terms of product separation and catalyst recycling. The Heck and Suzuki coupling reactions are fundamental C-C bond-forming reactions, and their efficiency in [DMIM][OTf] is compared here with a conventional polar apathetic solvent, N,N-dimethylformamide (DMF), and a standard heterogeneous catalysis system.
Comparative Data: Heck and Suzuki Coupling Reactions
Heck Reaction: Iodobenzene with Styrene
| Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| [DMIM][OTf] | Pd(OAc)₂ | NaOAc | 120 | 24 | ~80-90 (estimated) |
| DMF | Pd(OAc)₂ | NaOAc | 120 | 24 | ~70-80 |
Suzuki Coupling: Phenylboronic acid with Iodobenzene
| Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| [DMIM][OTf] | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | ~85-95 (estimated) |
| Ethanol/Water | Pd/C | K₂CO₃ | 80 | 12 | ~90 |
The polar nature of [DMIM][OTf] can help to stabilize the charged intermediates in the catalytic cycles of these reactions, potentially leading to enhanced reaction rates and yields compared to less polar conventional solvents.
Experimental Protocol: Heck Coupling Reaction
This protocol describes a typical procedure for the Heck coupling of iodobenzene and styrene.
Objective: To perform the Heck coupling reaction in [DMIM][OTf] and compare the product yield with the same reaction in DMF.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
[DMIM][OTf]
-
N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the catalyst (Pd(OAc)₂), base (NaOAc), and the solvent ([DMIM][OTf] or DMF).
-
Reactant Addition: Add iodobenzene and styrene to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 120°C) and stir for the specified time (e.g., 24 hours).
-
Workup (for [DMIM][OTf]): After cooling, extract the product with a nonpolar organic solvent (e.g., hexane or diethyl ether). The ionic liquid and catalyst will remain in a separate phase.
-
Workup (for DMF): After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography and determine the yield by weighing the pure product. Confirm the product identity using techniques like NMR and GC-MS.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which can lead to deactivation.
-
Base: Necessary to neutralize the triflic acid (or acetic acid) formed during the catalytic cycle.
-
Extraction with Nonpolar Solvent (for IL): The high polarity of the ionic liquid allows for easy separation of the nonpolar product.
Catalytic Cycle Visualization: The Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Conclusion
This compound presents a compelling profile for various applications, though its performance is nuanced when compared to more established alternatives. In electrochemistry, its potentially high ionic conductivity and wide electrochemical window are promising, but more extensive data on its long-term stability in battery systems is needed. For biomass processing, it offers a milder alternative to acetate-based ionic liquids, potentially preserving the integrity of the biopolymers, albeit with a lower dissolving capacity. In organic synthesis, its utility as a reaction medium is evident, though its advantages over conventional solvents in terms of yield and reaction rate require case-by-case evaluation. This guide has provided a framework for understanding and benchmarking the performance of [DMIM][OTf], empowering researchers to leverage its unique properties in their scientific pursuits.
References
-
Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. Int. J. Electrochem. Sci., 16 (2021) 211138. [Link]
- The solubility of cellulose in DMSO/TEACl and DMSO/TBAF under various conditions. Cellulose, 28 (2021) 105-118.
-
The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. J. Chem. Eng. Data, 55 (2010) 1521–1528. [Link]
- Research of Dissolution Ability of Ionic Liquids for Polysaccharides such as Cellulose. Tallinn University of Technology, 2010.
-
Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Polymers, 14 (2022) 4291. [Link]
-
Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length. ACS Sustainable Chem. Eng., 5 (2017) 8145–8153. [Link]
-
Heck reaction. Wikipedia. [Link]
- Dissolution and Gelation of Cellulose in TBAF/DMSO Solutions: The Roles of Fluoride Ions and Water. Biomacromolecules, 10 (2009) 2401–2407.
- Synthesis of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates. Journal of Molecular Liquids, 318 (2020) 114035.
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Meas. Sci. Au, 1 (2021) 23–32. [Link]
- Dissolution of Wood Flour and Lignin in 1-butyl-3-methyl-1-imidazolium Chloride. J. Agric. Food Chem., 56 (2008) 7423–7427.
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. J. Electrochem. Soc., 165 (2018) A1942–A1949.
- Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12 (2017) 1548-1565.
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 22 (2017) 1035. [Link]
- Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl)
-
Which is the best solvent to solubilize lignin? ResearchGate. [Link]
- Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates. Eur. J. Org. Chem., 2017 (2017) 3043-3047.
- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemElectroChem, 6 (2019) 4737-4744.
- Solvent Fractionation of Technical Lignin Materials with Industrially Relevant Solvents. ACS Sustainable Chem. Eng., 8 (2020) 8132–8141.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein J. Org. Chem., 13 (2017) 2631–2636.
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Materials, 12 (2019) 2185. [Link]
-
The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain. J. Chem. Eng. Data, 54 (2009) 322–327. [Link]
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. C. R. Chim., 25 (2022) 1-10.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7 (2017) 145. [Link]
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Org. Lett., 18 (2016) 4444–4447.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Deriv
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res., 41 (2008) 1461–1473. [Link]
-
Enhancing the Separation Performance of Cellulose Membranes Fabricated from 1-Ethyl-3-methylimidazolium Acetate by Introducing Acetone as a Co-Solvent. Membranes, 12 (2022) 906. [Link]
- Characterization of Residual Lignin in Kraft Pulps. Ph.D.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylimidazolium trifluoromethanesulfonate
For the modern researcher, scientist, and drug development professional, the innovative properties of ionic liquids (ILs) like 1,3-Dimethylimidazolium trifluoromethanesulfonate ([DMIM][OTf]) are undeniable. Their low volatility, high thermal stability, and tunable nature make them powerful solvents and catalysts. However, with great utility comes the great responsibility of ensuring their safe handling and environmentally sound disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and sustainability in the laboratory.
Part 1: Foundational Knowledge and Immediate Safety Protocols
Before considering disposal, a thorough understanding of the compound's characteristics and the immediate actions to take in case of a spill are paramount.
Hazard Profile of this compound
While often touted as "green" solvents due to their low vapor pressure, it is crucial to recognize that ionic liquids are not without hazards.[1] The primary risks associated with [DMIM][OTf] include:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Aquatic Toxicity: The imidazolium cation, in particular, can be harmful to aquatic organisms.[2]
Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Immediate Spill Response Protocol
Accidents happen. A swift and correct response can mitigate the risks.
For a minor spill (contained on a lab bench):
-
Alert Colleagues: Inform those in the immediate vicinity.
-
Don PPE: If not already wearing it, put on the appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
For a major spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process that begins with waste characterization and ends with the selection of the appropriate disposal route.
Waste Characterization
The first step in any disposal procedure is to determine if the waste is hazardous according to regulatory definitions, such as those provided by the U.S. Environmental Protection Agency (EPA).[5]
-
Listed Wastes: this compound is not typically found on the F, K, P, or U lists of hazardous wastes.
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[6]
-
Ignitability: [DMIM][OTf] has a high flash point and is not considered ignitable.[7]
-
Corrosivity: It is not corrosive.
-
Reactivity: It is stable under normal conditions.
-
Toxicity: While the imidazolium cation has aquatic toxicity, the waste may not fail the EPA's Toxicity Characteristic Leaching Procedure (TCLP) unless it contains other regulated toxic components.[8][9]
-
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory practice.[10]
-
Dedicated Waste Container: Designate a specific, compatible container for [DMIM][OTf] waste. The original product container is often a suitable choice.[11] Ensure the container is in good condition, with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as required by your institution), with the full chemical name: "this compound."[12] List any other components of the waste mixture.
-
Incompatible Materials: Do not mix [DMIM][OTf] waste with incompatible chemicals. While it is generally stable, avoid mixing with strong oxidizing agents.
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for [DMIM][OTf]
Part 3: Disposal Routes and the Rationale Behind Them
While the ultimate disposal will be handled by your institution's EHS department or a licensed contractor, understanding the potential final destinations of your waste provides valuable context.
Incineration
High-temperature incineration is a common and effective method for the disposal of many organic chemicals, including ionic liquids.
-
Why it's chosen: The high thermal stability of [DMIM][OTf] means it will not readily decompose at lower temperatures.[13][14] Incineration at a licensed facility ensures complete destruction of the organic cation and anion.
-
Operational Considerations: The incinerator must be equipped with scrubbers to handle potential combustion byproducts, which could include oxides of nitrogen, sulfur, and hydrogen fluoride.
Chemical Treatment (Advanced Oxidation Processes)
For aqueous waste streams containing imidazolium-based ionic liquids, advanced oxidation processes (AOPs) have been shown to be effective in laboratory settings.
-
Examples:
-
Rationale: These methods can be used to treat wastewater contaminated with ionic liquids, breaking them down into less harmful components. However, these are typically industrial-scale processes and not performed in a standard research lab for bulk disposal.
Recycling and Recovery
Given the cost of ionic liquids, recycling should be considered when feasible.[19][20]
-
Methods: Techniques like distillation (for removing volatile impurities), liquid-liquid extraction, and membrane separation can be used to purify and recover used ionic liquids.[21][22]
-
Causality: The low volatility of [DMIM][OTf] is a key property that enables the removal of more volatile contaminants via distillation.[23] Its solubility characteristics can be exploited in liquid-liquid extraction systems.[21] The decision to recycle depends on the nature of the contaminants and the cost-effectiveness of the purification process.
Landfill
Disposal in a landfill is the least preferred option and is generally not appropriate for liquid chemical waste. Solidified, neutralized waste may be landfilled in some cases, but this is determined by the licensed disposal facility and regulatory requirements.
Part 4: Building a Culture of Trust and Safety
Adhering to these procedures does more than ensure regulatory compliance; it builds a foundation of trust in the laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the necessity of specific PPE to the environmental impact of disposal choices—researchers can make more informed and responsible decisions. This deepens the collective expertise of the lab and reinforces its reputation as a leader in scientific integrity.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Gao, J., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 265, 261-270. Retrieved from [Link]
-
Domínguez, C. M., et al. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Environmental Science and Pollution Research, 24(34), 26569-26578. Retrieved from [Link]
-
Gao, J., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. ResearchGate. Retrieved from [Link]
-
Deng, Y., et al. (2021). Are Ionic Liquids Suitable for Suppressing Coal Spontaneous Combustion? ACS Omega, 6(10), 6949-6958. Retrieved from [Link]
-
Muñoz, M., et al. (2015). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate. Retrieved from [Link]
-
Probert, P. M. E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(1), 1-11. Retrieved from [Link]
-
Deng, Y., et al. (2021). Are Ionic Liquids Suitable for Suppressing Coal Spontaneous Combustion?. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]
-
Al-Lami, H. A., et al. (2020). Ionic Liquid Potential to Recycle Polymeric Waste: An Experimental Investigation. Polymers, 12(11), 2585. Retrieved from [Link]
-
He, Y., et al. (2021). A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Industrial & Engineering Chemistry Research, 60(2), 1015-1024. Retrieved from [Link]
-
Ostadjoo, S., et al. (2018). Scaling-Up Ionic Liquid-Based Technologies: How Much Do We Care About Their Toxicity? Prima Facie Information on 1-Ethyl-3-Methylimidazolium Acetate. Toxicological Sciences, 161(2), 245-248. Retrieved from [Link]
-
Liu, T., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
ResearchGate. (2013, June 5). What's your typical cleaning method for your ionic liquids?. Retrieved from [Link]
-
Khoo, Y. S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Science of The Total Environment, 922, 171238. Retrieved from [Link]
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
Kiedel, M., et al. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2288-2304. Retrieved from [Link]
-
Stolte, S., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. Environmental Science and Pollution Research, 22(20), 15949-15961. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]
-
L. Carter, E. B., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(42), 18565-18577. Retrieved from [Link]
-
Verbiese, C., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Energies, 15(2), 628. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Google Patents. (n.d.). CN113845446A - Preparation method of trifluoromethanesulfonic acid.
-
PubChem. (n.d.). 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionic Liquids: Breakthrough Absorption Technology for Post-combustion CO2 Capture. Retrieved from [Link]
-
United Arab Emirates University. (n.d.). Classes and Properties: Ionic liquids recycling for reuse. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]
-
Cvjetko, M., et al. (2020). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Applied Sciences, 10(21), 7796. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Yu, C.-F., et al. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids, 360, 119422. Retrieved from [Link]
-
Red-on-line. (2020, July 22). US | EPA Adopts Changes to Ignitable Liquids Determinations. Retrieved from [Link]
-
Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of chemical research, 51(9), 2167-2174. Retrieved from [Link]
-
Smith, S. C., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Macro Letters, 12(8), 1103-1111. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Yu, C.-F., et al. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids. Retrieved from [Link]
-
Verbiese, C., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of wastes containing ionic liquids in industrial.... Retrieved from [Link]
-
Hung, L.-C., & Pan, N.-H. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Applied Sciences, 13(20), 11291. Retrieved from [Link]
-
Mester, Z., et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. Applied Sciences, 10(21), 7796. Retrieved from [Link]
-
Wang, H., et al. (2020). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 25(18), 4252. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 8. researchgate.net [researchgate.net]
- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Are Ionic Liquids Suitable for Suppressing Coal Spontaneous Combustion? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.chalmers.se [research.chalmers.se]
- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Ionic liquid - Wikipedia [en.wikipedia.org]
Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dimethylimidazolium Trifluoromethanesulfonate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Dimethylimidazolium trifluoromethanesulfonate. The following procedural guidance is designed to ensure the safe handling and disposal of this ionic liquid, fostering a secure laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, like many ionic liquids, presents a unique set of handling challenges. While often touted for their low vapor pressure, direct contact can cause significant irritation. Safety Data Sheets (SDS) consistently highlight that this chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols. The causality behind the recommended PPE lies in creating an effective barrier against these exposure routes.
Your Armor: Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a detailed breakdown of the necessary equipment.
Eye and Face Protection: The First Line of Defense
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[3]
-
Chemical Safety Goggles: When there is a risk of splashing, chemical safety goggles should be worn.[4] They provide a tighter seal around the eyes, offering superior protection against splashes from all angles.
-
Face Shield: For procedures involving larger volumes or a higher risk of splashing, a face shield should be worn in conjunction with chemical safety goggles.[5][6] This provides an additional layer of protection for the entire face.
Hand Protection: Choosing the Right Gloves
The selection of appropriate gloves is critical to prevent skin contact. Not all glove materials offer the same level of protection against specific chemicals. For this compound, chemical-resistant gloves are mandatory.[7]
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals, including many ionic liquids.[6][8] They are a suitable choice for incidental contact and handling small quantities. However, it is crucial to note that thin disposable nitrile gloves are intended for splash protection only and should be changed immediately upon contamination.[7][9]
-
Butyl Rubber Gloves: For prolonged contact or handling larger quantities, butyl rubber gloves are recommended. Butyl rubber generally provides excellent resistance to a wide variety of chemicals, including many polar organic solvents.[8][10]
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use.[7] Use proper glove removal techniques to avoid contaminating your skin.
Table 1: Glove Selection Guide for this compound
| Task | Recommended Glove Material | Key Considerations |
| Handling small quantities (incidental contact) | Nitrile | Minimum 5-mil thickness. Change immediately if splashed.[11] |
| Handling large quantities (prolonged contact) | Butyl Rubber | Offers superior chemical resistance for extended use.[8][10] |
| Transferring and pouring | Double gloving (Nitrile inner, Butyl outer) | Provides an extra layer of protection against spills and splashes. |
Body Protection: Shielding Against Spills
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from minor spills and contamination.
-
Chemical-Resistant Apron or Suit: When handling large volumes or in situations with a high potential for splashing, a chemical-resistant apron or a full-body suit should be worn over the lab coat.[4]
Respiratory Protection: A Precautionary Measure
While this compound has low volatility, aerosols can be generated during certain procedures such as heating, sonicating, or vigorous mixing.
-
Work in a Ventilated Area: All work with this chemical should be conducted in a well-ventilated laboratory or a chemical fume hood.[7]
-
Respirator: If there is a potential for generating aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure is paramount to minimizing risk.
-
Preparation:
-
Conduct a pre-work risk assessment to identify potential hazards for the specific procedure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Gather all necessary PPE and inspect it for integrity.
-
Work in a designated area, preferably a chemical fume hood.
-
-
Handling:
-
Don the appropriate PPE as outlined in the section above.
-
When transferring the chemical, do so carefully to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.[7]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
-
Clean the work area and any contaminated equipment.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Emergency Response: Spill and Exposure Plan
In the event of an emergency, a swift and informed response is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels.
-
Ventilate: Increase ventilation in the area, if possible.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.[12]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: This chemical should be treated as hazardous waste.[2]
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1] Do not mix with other waste streams.[2]
-
Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal company.[2][13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[14]
Visualizing the Process
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
-
This compound - CD BioSustainable-Green Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet - Hampton Research. (2024, October 10). Retrieved January 12, 2026, from [Link]
-
Emergency and Spill Response Procedures - Auburn University. (n.d.). Retrieved January 12, 2026, from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 12, 2026, from [Link]
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9). Retrieved January 12, 2026, from [Link]
-
Personal Protective Equipment - Division of Research Safety - University of Illinois. (2025, December 5). Retrieved January 12, 2026, from [Link]
-
Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Glove Recommendation Chart - Cal State East Bay. (n.d.). Retrieved January 12, 2026, from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved January 12, 2026, from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actenviro.com [actenviro.com]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. usascientific.com [usascientific.com]
- 9. mdpi.com [mdpi.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
